Technical Documentation Center

Methyl 4-(4-methylpiperazin-1-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • CAS: 354813-14-2

Core Science & Biosynthesis

Foundational

Process Development Guide: Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate

CAS: 354813-14-2 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol Executive Summary & Strategic Analysis Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore building block, frequently utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 354813-14-2 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol

Executive Summary & Strategic Analysis

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics targeting G-protein coupled receptors (GPCRs). Its structure features a benzoate ester directly coupled to an N-methylpiperazine moiety at the para position.[1]

From a process chemistry perspective, the synthesis of this molecule presents a classic decision matrix between Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[2]

  • Route A (SₙAr): The electron-withdrawing ester group at the para position activates the benzene ring, making SₙAr the most cost-effective industrial route using 4-fluorobenzoates. However, reaction kinetics can be sluggish in low-boiling solvents.

  • Route B (Buchwald-Hartwig): Essential when starting from 4-bromobenzoates or when milder thermal conditions are required to preserve sensitive functionalities.

This guide details both pathways, emphasizing reaction engineering to minimize impurities such as the genotoxic 1-methyl-4-nitrosopiperazine.

Retrosynthetic Pathway Analysis

The following logic tree illustrates the two primary disconnections available for synthesizing the target ester.

Retrosynthesis Target Target: Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) Disc_SnAr Disconnection A: SₙAr (F/Cl Displacement) Target->Disc_SnAr Retro-SₙAr Disc_BH Disconnection B: Buchwald-Hartwig (Br/I Coupling) Target->Disc_BH Retro-Pd Pre_F Methyl 4-fluorobenzoate + N-methylpiperazine Disc_SnAr->Pre_F Pre_Br Methyl 4-bromobenzoate + N-methylpiperazine Disc_BH->Pre_Br

Figure 1: Retrosynthetic analysis showing the two primary routes based on starting material availability (Fluoro vs. Bromo).

Route A: Nucleophilic Aromatic Substitution (SₙAr)

Best for: Scalable manufacturing, cost reduction, and avoiding heavy metals.[1][2]

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The para-methoxycarbonyl group withdraws electron density, lowering the energy barrier for the nucleophilic attack of the secondary amine (N-methylpiperazine) on the carbon bearing the fluorine atom. Fluorine is the preferred leaving group over chlorine due to the high electronegativity of fluorine, which stabilizes the transition state of the rate-determining addition step.[1]

Experimental Protocol

Scale: 100 mmol (approx. 15.4 g of Methyl 4-fluorobenzoate)

ReagentEquiv.[1][2][3][4]AmountRole
Methyl 4-fluorobenzoate 1.015.41 gElectrophile
N-Methylpiperazine 2.222.04 g (24.4 mL)Nucleophile
Potassium Carbonate (K₂CO₃) 1.520.7 gBase (Acid Scavenger)
DMSO (Dimethyl Sulfoxide) -80 mLPolar Aprotic Solvent

Step-by-Step Methodology:

  • Charging: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Methyl 4-fluorobenzoate and anhydrous DMSO.

  • Base Addition: Add K₂CO₃ (milled/powdered) to the solution. Note: Milled carbonate provides higher surface area, accelerating the reaction.

  • Nucleophile Addition: Add N-methylpiperazine in a single portion.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours.

    • Process Control: Monitor by HPLC or TLC (DCM/MeOH 95:5).[1][2] The reaction is complete when the starting fluoride is <1%.[1][2]

  • Workup: Cool the reaction mass to 25°C. Pour slowly into 400 mL of ice-water with vigorous stirring. The product may precipitate as a solid.[1][2][5]

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry.[1][2]

    • If oil forms:[2] Extract with Ethyl Acetate (3 x 100 mL).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Diethyl Ether/Pentane or purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).

Expected Yield: 85–92% Key Optimization: While acetonitrile can be used (reflux ~82°C), reaction times often extend to 3 days.[1][2] DMSO at 110°C reduces cycle time significantly.[2]

Route B: Buchwald-Hartwig Amination

Best for: Late-stage functionalization or when using Methyl 4-bromobenzoate (often cheaper or more available in specific libraries).

Catalytic Cycle Logic

This route utilizes a Pd(0)/Pd(II) cycle.[1][2] The oxidative addition of the aryl bromide to Pd(0) is followed by amine coordination, deprotonation by a base (e.g., Cs₂CO₃ or NaOtBu), and finally reductive elimination to form the C-N bond.[1][2]

Experimental Protocol

Scale: 10 mmol (approx. 2.15 g of Methyl 4-bromobenzoate)

ReagentEquiv.[1][2][3][4]AmountRole
Methyl 4-bromobenzoate 1.02.15 gElectrophile
N-Methylpiperazine 1.21.20 gNucleophile
Pd₂(dba)₃ 0.02183 mgCatalyst Precursor
Xantphos 0.06347 mgLigand
Cesium Carbonate (Cs₂CO₃) 1.44.56 gBase
1,4-Dioxane -20 mLSolvent

Step-by-Step Methodology:

  • Inerting: Flame-dry a 50 mL Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 30 minutes prior to use. Critical: Oxygen poisons the Pd catalyst.[2]

  • Charging: Add Methyl 4-bromobenzoate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under a counter-flow of Argon.

  • Addition: Add degassed Dioxane and N-methylpiperazine via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Filtration: Cool to room temperature. Dilute with DCM (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).

Expected Yield: 75–85%[2]

Pathway Visualization & Comparison

SynthesisPathways SM1 Methyl 4-fluorobenzoate Process_SnAr Route A: SₙAr DMSO, K₂CO₃, 110°C (Meisenheimer Complex) SM1->Process_SnAr SM2 Methyl 4-bromobenzoate Process_BH Route B: Buchwald-Hartwig Pd₂(dba)₃/Xantphos Cs₂CO₃, Dioxane, 100°C SM2->Process_BH Reagent N-Methylpiperazine Reagent->Process_SnAr Reagent->Process_BH Product Methyl 4-(4-methylpiperazin-1-yl)benzoate (Yield: 85-92%) Process_SnAr->Product Preferred (Scalable) Process_BH->Product Alternative (Mild)

Figure 2: Comparison of reaction conditions and workflows for SₙAr vs. Buchwald-Hartwig routes.

Critical Control Points (Quality & Safety)

Impurity Profile
  • Genotoxic Impurity (GTI): 1-Methyl-4-nitrosopiperazine.

    • Origin: Reaction of N-methylpiperazine with nitrosating agents (e.g., nitrites in water or solvents).[1][2]

    • Control: Use nitrite-free water and fresh solvents.[1] Avoid acidic workups where trace nitrites could react.[1][2]

  • Hydrolysis Byproduct: 4-(4-methylpiperazin-1-yl)benzoic acid.[6]

    • Origin: Hydrolysis of the methyl ester during high-temperature basic conditions (SₙAr).[1][2]

    • Control: Ensure anhydrous conditions (DMSO <0.1% water) and avoid excessive reaction times.

Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.92 (d, J = 9.0 Hz, 2H, Ar-H ortho to ester)

    • δ 6.88 (d, J = 9.0 Hz, 2H, Ar-H ortho to amine)

    • δ 3.86 (s, 3H, O-CH ₃)[2]

    • δ 3.35 (t, J = 5.0 Hz, 4H, Piperazine-CH ₂)

    • δ 2.55 (t, J = 5.0 Hz, 4H, Piperazine-CH ₂)

    • δ 2.36 (s, 3H, N-CH ₃)[2]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 235.14

    • Found: 235.1[1][2]

References

  • Mishra, R., & Chundawat, T. S. (2018).[1][2] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination. Current Organic Synthesis.[1][2][7][8] Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.).[1][2] 1-Methyl-4-nitrosopiperazine (Compound Summary). National Library of Medicine.[1][2] Retrieved February 6, 2026, from [Link][2]

Sources

Exploratory

Methyl 4-(4-methylpiperazin-1-yl)benzoate &amp; Structural Analogs: A Technical Guide to Synthetic Scaffolds

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural property analysis, and rigorous experimental validation.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural property analysis, and rigorous experimental validation.[1]

Executive Summary

Methyl 4-(4-methylpiperazin-1-yl)benzoate represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for diverse pharmacophores, including kinase inhibitors (e.g., PDGFR, BCR-ABL targets) and GPCR ligands (e.g., Dopamine D3, Muscarinic M1).[1]

This guide deconstructs the molecule into its functional quadrants, analyzing the electronic conjugation of the direct phenyl-piperazine bond versus its homologated analogs (e.g., the Imatinib intermediate).[1] It provides validated protocols for synthesis, purification, and structural diversification, ensuring reproducibility in drug discovery campaigns.[1]

Part 1: Structural Deconstruction & Pharmacophore Analysis[1]

To effectively utilize this scaffold, one must distinguish between the Direct-Bond species (the topic) and its Benzyl-Homolog (common in Imatinib).[1]

The Core Architecture

The molecule consists of three pharmacophoric zones:

  • The Lipophilic Core (Benzoate): An electron-deficient aromatic ring.[1] The ester functionality serves as a "masked" electrophile for amidation or a hydrogen-bond acceptor.[1]

  • The Solubilizing Tail (N-Methylpiperazine): A basic moiety (pKa ~7.5–8.[1]5) that enhances aqueous solubility and lysosomal trapping.[1]

  • The Linker (The Critical Differentiator):

    • Direct Bond (Aniline-like): The nitrogen lone pair conjugates with the benzene ring.[1] This reduces the basicity of the N1-nitrogen and creates a rigid, planar geometry.[1]

    • Methylene Linker (Benzyl-like): Interruption of conjugation.[1] The nitrogen remains highly basic (sp3 character), and the tail retains rotational freedom.[1]

Electronic Consequences of the Direct Bond

In "Methyl 4-(4-methylpiperazin-1-yl)benzoate," the piperazine acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the benzoate ester.[1]

  • Reactivity: The ester carbonyl is less electrophilic than unsubstituted benzoates due to this donation.[1] Amidation requires stronger activation (e.g., HATU or conversion to acid chloride).[1]

  • Solubility: The N1-nitrogen is less protonatable at physiological pH compared to the N4-methyl nitrogen.[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of the core scaffold relies on Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination .[1] The SNAr route is preferred for process scalability due to the absence of heavy metals.[1]

Validated Synthetic Route (SNAr)

The reaction utilizes the electron-withdrawing nature of the ester to facilitate the displacement of a leaving group (Fluorine is superior to Bromine/Chlorine in SNAr due to the high electronegativity stabilizing the Meisenheimer complex).[1]

Synthesis SM1 Methyl 4-fluorobenzoate (Electrophile) INT Meisenheimer Complex (Transition State) SM1->INT DMSO, K2CO3 100°C SM2 N-Methylpiperazine (Nucleophile) SM2->INT PROD Methyl 4-(4-methylpiperazin-1-yl)benzoate (Target) INT->PROD - KF

Figure 1: SNAr mechanism favoring Fluorine displacement due to inductive stabilization of the transition state.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate

Objective: High-yield preparation avoiding palladium catalysts.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • N-Methylpiperazine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Milled/Powdered

  • Dimethyl Sulfoxide (DMSO) - Anhydrous

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 4-fluorobenzoate (10 mmol) and powdered K₂CO₃ (20 mmol).

  • Solvation: Add DMSO (5 volumes relative to benzoate mass). Stir to create a suspension.

  • Addition: Add N-Methylpiperazine (15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.[1] The fluoride displacement is slower than chloride but cleaner.[1]

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (10 volumes). The product often precipitates as a solid.[1]

    • If solid:[1] Filter, wash with water (to remove DMSO), and dry.[1]

    • If oil:[1][2] Extract with Ethyl Acetate (3x).[1][3] Wash organics with Brine (2x) to remove residual DMSO.[1] Dry over Na₂SO₄.[1][3][4]

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92%.

Protocol B: Saponification to the Acid (Active Coupling Partner)

Context: The ester is often a "protecting group" or precursor.[1] The acid is needed for amide coupling.[1]

  • Dissolve the ester in THF:Water (3:1).[1]

  • Add LiOH (3.0 equiv).[1] Stir at 50°C for 4 hours.

  • Acidification: Carefully adjust pH to ~6.0 using 1M HCl. Note: Do not go too acidic (pH < 4) or the piperazine nitrogens will fully protonate and the zwitterion becomes highly water-soluble, making extraction difficult.

  • Isolate the zwitterionic precipitate via filtration.[1]

Part 4: Structural Analog Classes (SAR)

Modifying the core scaffold alters potency and physicochemical properties (LogP, tPSA).[1]

Class A: Linker Homologation (The "Imatinib Shift")
  • Modification: Inserting a -CH₂- between the phenyl ring and piperazine.[1]

  • Effect: Breaks conjugation. Increases basicity (pKa rises from ~8 to ~9+).[1]

  • Example: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

  • Use Case: When a flexible, highly basic "tail" is required for solvent-exposed binding pockets (e.g., the solvent channel in ABL kinase).

Class B: The "Reverse" Amide
  • Modification: Converting the benzoate ester to a benzamide.

  • Effect: Creates a hydrogen bond donor/acceptor pair.[1]

  • Example: N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide.[1]

  • Use Case: M1 Muscarinic Antagonists. The amide bond provides rigid directionality.[1]

Class C: Bioisosteres[1]
  • Modification: Replacing the Phenyl ring with Pyridine or Pyrimidine.[1]

  • Effect: Lowers LogP (more polar).[1]

  • Example: Methyl 6-(4-methylpiperazin-1-yl)nicotinate.

  • Use Case: Improving metabolic stability (reducing CYP450 oxidation of the phenyl ring).

SAR Core CORE SCAFFOLD Methyl 4-(4-methylpiperazin-1-yl)benzoate Mod1 Linker Extension (-CH2-) (Imatinib-like) Increases Basicity & Flexibility Core->Mod1 Mod2 Ester -> Amide/Acid (Active Drug Form) H-Bond Donor Capability Core->Mod2 Mod3 Ring Bioisosteres (Pyridine/Pyrimidine) Reduces LogP Core->Mod3

Figure 2: Structure-Activity Relationship (SAR) expansion vectors for the scaffold.

Part 5: Data Summary & Properties[1]

PropertyDirect Bond Analog (Topic)Methylene Homolog (Imatinib Int.)[1]
Structure Ph-N(Pip)Ph-CH₂-N(Pip)
Electronic State Conjugated (Aniline-like)Non-conjugated (Benzylamine)
N1 Basicity Low (Lone pair in resonance)High (sp3 amine)
Rigidity High (Planar connection)Low (Rotatable bond)
Primary Use GPCR Ligands, Kinase hinge bindersKinase solvent-exposed tails
CAS (Acid Form) 86620-62-4106261-49-8

References

  • Preparation of methyl benzoate compounds via Halogenation/Esterification. Source: Google Patents (CN113248373A).[1] URL:

  • Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 antagonists. Source: National Institutes of Health (PubMed Central).[1] URL:[Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid (Chemical Properties & Identifiers). Source: PubChem (CID 736532).[1][5] URL:[Link]

  • Identification of 4-piperazin-1-yl-quinazoline template as PDGFR inhibitors. Source: PubMed.[1] URL:[Link]

Sources

Foundational

"Methyl 4-(4-methylpiperazin-1-yl)benzoate solubility in organic solvents"

An In-depth Technical Guide on the Solubility Profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate Executive Summary & Chemical Identity Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2 ) is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate

Executive Summary & Chemical Identity

Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2 ) is a critical pharmacophore intermediate, distinct from the Imatinib precursor (which contains a methylene bridge). It features a lipophilic benzoate ester coupled with a basic, polar N-methylpiperazine moiety. This dual nature dictates a specific solubility profile driven by dipole-dipole interactions and hydrogen bond acceptance.

This guide provides a technical analysis of its solubility in organic solvents, grounded in process chemistry protocols for synthesis and purification.

Chemical Specifications
PropertyDetail
IUPAC Name Methyl 4-(4-methylpiperazin-1-yl)benzoate
CAS Number 354813-14-2
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Physical State Pale yellow to off-white crystalline powder
Melting Point 117–119 °C
pKa (Calculated) ~8.5 (Piperazine nitrogen)

Solubility Profile in Organic Solvents

The solubility of Methyl 4-(4-methylpiperazin-1-yl)benzoate is governed by the competition between its hydrophobic phenyl-ester core and the hydrophilic, basic piperazine ring.

Solvent Compatibility Table

Data derived from standard synthetic workup and purification protocols.

Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary solvent for extraction and chromatography.
Polar Protic Methanol, EthanolHigh Co-solvent for chromatography (5–10% in DCM).
Polar Aprotic Acetonitrile (MeCN)Moderate/High (Hot) Standard reaction medium (reflux).
Polar Aprotic DMSO, DMFHigh Used for biological assays; difficult to remove.
Esters Ethyl Acetate (EtOAc)Moderate Used for liquid-liquid extraction.
Ethers Diethyl Ether, THFLow to Moderate THF dissolves it; Ether acts as an antisolvent.
Alkanes Pentane, Hexane, HeptaneInsoluble Critical Antisolvent for crystallization/precipitation.
Mechanistic Insight
  • The "Like Dissolves Like" Vector: The molecule has a high dipole moment due to the ester carbonyl and the tertiary amines. Consequently, it dissolves readily in DCM and Chloroform, which can stabilize these dipoles.

  • The Antisolvent Effect: The rigid phenyl ring and crystalline lattice energy (indicated by the 117°C melting point) resist dissolution in non-polar alkanes. Adding Pentane to a concentrated DCM solution forces the compound to crash out as a solid, a key purification step.

Experimental Protocol: Solubility-Driven Purification

The following protocol demonstrates the solubility profile in action. It utilizes the High Solubility in DCM/MeOH for purification and the Insolubility in Pentane for isolation.

Workflow: Flash Chromatography & Crystallization

Objective: Isolate pure Methyl 4-(4-methylpiperazin-1-yl)benzoate from a crude reaction mixture.

Step 1: Dissolution (Loading)

  • Protocol: Dissolve the crude yellow residue in a minimal volume of Dichloromethane (DCM) .

  • Observation: The compound should dissolve completely. If turbidity remains, filter to remove inorganic salts (which are insoluble in DCM).

Step 2: Mobile Phase Optimization (Chromatography)

  • System: Silica Gel 60.

  • Eluent: Start with 100% DCM, then gradient to DCM:Methanol (95:5) .

  • Rationale: The addition of 5% Methanol disrupts the interaction between the basic piperazine nitrogen and the acidic silanols of the silica gel, allowing the compound to elute.

Step 3: Isolation (Precipitation)

  • Protocol: Combine product fractions and evaporate the solvent under reduced pressure (Rotavap).

  • Crystallization: Suspend the resulting oily residue in Diethyl Ether or Pentane . Triturate (grind/stir) vigorously.

  • Result: The compound is insoluble in these solvents and will precipitate as a pale yellow/white solid. Filter and dry under vacuum.[1]

Visualization of Solubility Logic

The following diagram illustrates the logical flow of solvent selection based on the compound's chemical properties.

SolubilityLogic cluster_Solvents Solvent Interaction Types Compound Methyl 4-(4-methylpiperazin-1-yl)benzoate (Amphiphilic Structure) Chlorinated Chlorinated (DCM) Dipole-Dipole Interaction Compound->Chlorinated High Solubility (Loading Phase) Alkanes Alkanes (Pentane) Weak Van der Waals Compound->Alkanes Insoluble (Precipitation Phase) Protic Alcohols (MeOH) H-Bonding w/ Piperazine Compound->Protic Modulates Polarity (Elution Phase) Process Purification Outcome Chlorinated->Process Dissolves Alkanes->Process Precipitates Protic->Process Elutes

Caption: Solubility logic map defining solvent roles in the purification workflow.

Thermodynamic Considerations

While specific thermodynamic tables (Van 't Hoff plots) are not available in public literature for this specific CAS, we can infer the thermodynamic behavior based on structural analogs:

  • Enthalpy of Dissolution (

    
    ):  Likely positive (endothermic) . Heating Acetonitrile or Ethyl Acetate significantly increases solubility, a standard property for crystalline organic esters.
    
  • pH Dependence:

    • Acidic pH (pH < 6): Solubility in water increases dramatically as the piperazine nitrogen becomes protonated (

      
      ), forming a water-soluble salt.
      
    • Basic pH (pH > 9): The compound exists as a free base, maximizing its lipophilicity and solubility in organic solvents like DCM.

Handling Precautions
  • Hygroscopicity: The piperazine ring can attract moisture. Store the dried solid in a desiccator.

  • Stability: Avoid prolonged exposure to strong acids in alcoholic solvents (e.g., HCl/MeOH) at high temperatures to prevent transesterification or hydrolysis of the benzoate ester.

References

  • BenchChem. (2025).[2] Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2). Retrieved from

  • ChemicalBook. (2025).[3] Methyl 4-(4-methylpiperazin-1-yl)benzoate Product Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 354813-14-2. Retrieved from [4]

  • Royal Society of Chemistry. (2011). General methods for purification of piperazine-benzoate derivatives.[1] Chemical Communications.[5] (Contextual grounding for purification protocol).

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity of Piperazine Derivatives

Abstract The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of structural simplicity, conformational flexibility, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of structural simplicity, conformational flexibility, and tunable physicochemical properties has established it as a "privileged scaffold" in drug discovery. Piperazine-containing compounds demonstrate a vast spectrum of biological activities, interacting with a multitude of cellular targets to exert effects across numerous therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will examine the core mechanisms of action, delve into key therapeutic applications including oncology, neuropharmacology, and infectious diseases, and provide detailed, field-proven methodologies for their biological evaluation. The guide emphasizes the causal relationships behind experimental choices, offers insights into structure-activity relationships (SAR), and presents a forward-looking perspective on the future of this versatile scaffold.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine heterocycle is a versatile and widely utilized scaffold in contemporary drug design.[1] Its structure, a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, grants it a unique set of properties that are highly advantageous for developing therapeutic agents.[1][2][3] The dual-nitrogen framework allows the ring to adopt flexible chair and boat conformations, which facilitates a precise fit within the active sites of enzymes and receptor pockets.[1][3]

The nitrogen atoms are key to its utility; they act as versatile synthetic handles, allowing for systematic N-functionalization to fine-tune steric, electronic, and physicochemical properties.[1] This synthetic tractability is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, the basicity of the nitrogen atoms can be modulated, which influences the compound's solubility, membrane permeability, and ability to form critical salt-bridge interactions with biological targets.[4] These characteristics have cemented piperazine's status as a privileged scaffold, leading to its incorporation into numerous clinically successful drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole.[1][5]

The Broad Spectrum of Biological Activity

The true power of the piperazine scaffold lies in its remarkable versatility. By modifying the substituents on its nitrogen atoms, chemists can design derivatives that target a wide array of biological macromolecules, leading to a broad range of pharmacological effects.[6]

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines.[5][7] Their mechanisms often involve the inhibition of critical cellular processes like cell cycle progression and angiogenesis, or direct interaction with DNA.[7] The flexible nature of the piperazine ring allows it to serve as an effective linker, connecting different pharmacophores that can bind to multiple sites on a target protein, such as a kinase.[8]

Case Study: Imatinib (Gleevec) A prime example of a successful piperazine-containing anticancer drug is imatinib.[5] This drug targets specific tyrosine kinases, such as BCR-ABL, which are implicated in chronic myeloid leukemia (CML).[5] The piperazine moiety in imatinib is crucial for its high affinity and selectivity, contributing to its success as a targeted cancer therapy.[1]

Several studies have highlighted the potential of novel piperazine derivatives. For instance, certain vindoline-piperazine hybrids have shown potent antiproliferative activity against colon, CNS, melanoma, renal, and breast cancer cells.[9] Similarly, piperazine-linked arylsulfonyl–bergenin hybrids displayed excellent and specific cytotoxic activity against tongue cancer cell lines.[10] One study reported a piperazine amide derivative with promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 of 11.3 µM, by inducing apoptosis and blocking the cell cycle at the G0/G1 phase.[11]

Neuropharmacological Activity

The piperazine scaffold is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[12] Many piperazine derivatives modulate neurotransmitter systems by acting as agonists or antagonists at receptors for serotonin, dopamine, and glutamate.[5] This activity is central to their application as antipsychotics, antidepressants, and anxiolytics.[12][13]

  • Antipsychotics: Drugs like clozapine and aripiprazole contain a piperazine ring that is critical for their interaction with dopamine D2 and serotonin (5-HT) receptors.[1][12][14] This dual antagonism is believed to be responsible for their efficacy in treating psychosis, including schizophrenia.[15]

  • Antidepressants: Vortioxetine is an example of an antidepressant that utilizes the piperazine moiety to modulate serotonin receptor activity.[12]

  • Anxiolytics: The anxiolytic drug buspirone also features a piperazine core, contributing to its therapeutic effects.[12]

The ability of the piperazine ring to influence the monoamine pathway is a key reason for its prevalence in neuropharmacology.[12][13]

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new therapeutic agents is critical.[16] Piperazine derivatives have shown significant promise as antibacterial, antifungal, and antiparasitic agents.[2][5][17]

  • Antibacterial: The piperazine ring is a key component of fluoroquinolone antibiotics like ciprofloxacin, where it enhances bacterial uptake and activity.[1] Novel piperazine derivatives have demonstrated potent effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[2][17][18] One derivative, RL-308, showed high efficacy against Shigella flexineri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[19][20] The mechanism often involves targeting the bacterial cytoplasmic membrane, causing leakage of cellular components and leading to cell death.[18]

  • Antifungal: Certain piperazine compounds have displayed activity against pathogenic fungi, such as Candida albicans.[5]

  • Antiparasitic: Piperazine salts have a long history of use as anthelmintic agents to treat roundworm infections.[3][21] Derivatives like diethylcarbamazine are used to treat filariasis.[3]

Methodologies for Evaluating Biological Activity

Evaluating the biological activity of newly synthesized piperazine derivatives requires a systematic and robust screening process. The choice of assays is dictated by the intended therapeutic target.

General Workflow for Screening Piperazine Derivatives

A well-designed screening cascade is essential for efficiently identifying promising lead compounds. This workflow ensures that resources are focused on derivatives with the highest potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis & Purification primary_assay High-Throughput Primary Assay (e.g., Cell Viability) synthesis->primary_assay hit_id Hit Identification (Activity > Threshold) primary_assay->hit_id dose_response Dose-Response Assay (IC50 / EC50 Determination) hit_id->dose_response Active Hits target_assay Target-Specific Assay (e.g., Kinase Inhibition, Receptor Binding) dose_response->target_assay mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) target_assay->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar Confirmed Hits adme ADME/Tox Profiling (In Vitro) sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

Caption: General workflow for screening piperazine derivatives.

Protocol: In Vitro Anticancer Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment in anticancer drug screening. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validation: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is critical. The positive control validates that the assay system can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability.

Protocol: Minimum Inhibitory Concentration (MIC) for Antimicrobial Testing

Causality: The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is crucial for understanding the potential therapeutic dose.

Methodology:

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validation: The growth control must show clear turbidity, confirming the viability of the bacteria and the suitability of the medium. The sterility control must remain clear, ensuring no contamination.

Mechanistic Insights & Signaling Pathways

Understanding how a piperazine derivative exerts its biological effect is paramount. This often involves elucidating its interaction with specific receptors and the subsequent downstream signaling cascades.

Mechanism of Action: Antipsychotic Piperazine Derivatives Many atypical antipsychotics containing a piperazine moiety function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[1][15] Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations). Simultaneously, 5-HT2A antagonism can increase dopamine release in the prefrontal cortex, potentially improving "negative" symptoms (e.g., apathy, social withdrawal).[15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response DA->D2R Binds Drug Piperazine Antipsychotic Drug->D2R Blocks

Caption: Dopamine D2 receptor antagonism by a piperazine derivative.

Structure-Activity Relationship (SAR) and Future Perspectives

SAR studies are essential for optimizing lead compounds. By systematically altering the structure of a piperazine derivative and observing the effect on biological activity, researchers can identify key molecular features required for potency and selectivity.[5]

Key SAR Insights:

  • Antimicrobial Activity: For antibacterial piperazine derivatives, the incorporation of electron-withdrawing groups (e.g., Cl, Br) on aryl substituents often enhances activity, while electron-donating groups can reduce it.[17]

  • Anticancer Activity: The nature of the N-substituents is critical. Bulky, aromatic groups can enhance binding to the ATP pocket of kinases.[8] For example, a 4-trifluoromethylphenyl substituent on a vindoline-piperazine derivative proved highly effective against several cancer types.[9]

  • CNS Activity: The specific aryl or heterocyclic group attached to the piperazine nitrogen dictates receptor selectivity (e.g., dopamine vs. serotonin).[1]

Quantitative Data Summary

Compound ClassTarget/Cell LineActivity MetricValueReference
Piperazine AmideMDA-MB-231 (Breast Cancer)IC5011.3 µM[11]
Vindoline-Piperazine (17)SK-MEL-5 (Melanoma)Growth %-98.17%[9]
Vindoline-Piperazine (22)COLO-215 (Colon Cancer)Growth %-93.46%[9]
Antibacterial (RL-308)Shigella flexineriMIC2 µg/mL[19][20]
Antibacterial (RL-308)S. aureusMIC4 µg/mL[19][20]
Antibacterial (RL-308)MRSAMIC16 µg/mL[19][20]

Future Perspectives The future of piperazine-based drug discovery is bright. Key areas of focus will include:

  • Hybrid Scaffolds: Combining the piperazine moiety with other pharmacologically active structures to create hybrid molecules with dual or enhanced activity.[1]

  • Targeted Delivery: Developing piperazine derivatives for targeted delivery to specific tissues, such as the CNS or tumors, to improve efficacy and reduce side effects.[1]

  • Combating Resistance: Designing novel piperazine compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases.[16][17]

  • Computational Integration: Leveraging machine learning and computational chemistry to predict the activity and ADME properties of novel derivatives, accelerating the design-synthesis-test cycle.[1][17]

Conclusion

The piperazine scaffold is a testament to the power of a simple heterocyclic ring in medicinal chemistry. Its structural and chemical properties provide a robust and adaptable framework for the design of potent and selective therapeutic agents. From fighting cancer and managing psychosis to combating drug-resistant bacteria, piperazine derivatives continue to make a profound impact on human health. The continued exploration of this privileged scaffold, guided by rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, promises to deliver the next generation of innovative medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Source Not Available.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.Source Not Available.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). Scientific Reports.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine derivatives of natural compounds with anticancer activity.
  • Antipsychotic piperazine and piperadine deriv
  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
  • Piperazine.Wikipedia.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design.
  • Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences.
  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (2025).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Antimicrobial Activity of Novel Piperazine Molecules | Request PDF.

Sources

Foundational

The Strategic Role of Methyl Esters in Drug Discovery

Technical Guide for Medicinal Chemists & Pharmacologists Executive Summary The methyl ester moiety ( ) occupies a unique biological niche in drug discovery. Often dismissed in early chemistry courses as merely a "protect...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The methyl ester moiety (


) occupies a unique biological niche in drug discovery. Often dismissed in early chemistry courses as merely a "protecting group," in medicinal chemistry it serves as a sophisticated switch for pharmacokinetic (PK) control. It acts as a bifunctional lever :
  • Physicochemical Masking: It neutralizes the negative charge of carboxylic acids, increasing lipophilicity (

    
    ) and membrane permeability (Prodrug Strategy).
    
  • Metabolic Soft Spot: It provides a predictable site for enzymatic hydrolysis by carboxylesterases (CES), enabling "Soft Drug" design with ultra-short half-lives.

This guide analyzes the mechanistic utility of methyl esters, details the critical interspecies differences in esterase activity (Rat vs. Human), and provides validated protocols for their synthesis and stability assessment.

Part 1: The Prodrug Strategy – Overcoming Bioavailability Barriers

Many potent pharmacophores contain carboxylic acid groups (e.g., ACE inhibitors, neuraminidase inhibitors) which are ionized at physiological pH (


), preventing passive diffusion across the intestinal epithelium or blood-brain barrier.

The Methyl Ester Solution: Converting the acid to a methyl ester creates a neutral, lipophilic prodrug. Once absorbed, ubiquitous intracellular carboxylesterases (CES1 in liver, CES2 in intestine) hydrolyze the ester, releasing the active parent drug.

Case Study: Oseltamivir (Tamiflu)

  • Problem: The active metabolite, Oseltamivir Carboxylate, is highly polar and has poor oral bioavailability (< 5%).

  • Solution: The ethyl ester prodrug (Oseltamivir) increases lipophilicity, allowing intestinal absorption.

  • Activation: Hepatic CES1 hydrolyzes the ester to the active carboxylate.

Expert Insight: While ethyl and isopropyl esters are also used, methyl esters are often preferred in early discovery because they add the least molecular weight (14 Da) and steric bulk, minimizing the impact on the molecule's crystal packing and solubility profile.

Part 2: The "Soft Drug" Design – Engineering Instability

In specific therapeutic areas (anesthesia, anti-arrhythmics), long half-lives are dangerous. "Soft Drugs" are biologically active compounds designed to undergo rapid, predictable metabolism to inactive species.[1][2]

Mechanism: The methyl ester serves as a "metabolic handle." By positioning a methyl ester in a sterically accessible region, chemists ensure that blood or tissue esterases rapidly hydrolyze the drug into an inactive zwitterionic acid, which is quickly excreted.

Case Study: Remifentanil Unlike other opioids (fentanyl) that rely on hepatic oxidative metabolism (CYP450), Remifentanil contains a methyl ester on its N-acyl side chain.

  • Result: It is hydrolyzed by non-specific plasma and tissue esterases.

  • Clinical Benefit: Context-sensitive half-life is ~3-4 minutes regardless of infusion duration. This allows rapid recovery from anesthesia, independent of liver or kidney function.

Visualization: Soft Drug Metabolic Pathway (Remifentanil)[3][4]

SoftDrugMetabolism Remifentanil Remifentanil (Active Agonist) Intermediate Hydrolysis Transition State Remifentanil->Intermediate Plasma/Tissue Esterases Non-specific Esterases Esterases->Intermediate Catalysis Metabolite Acid Metabolite (Inactive/Excreted) Intermediate->Metabolite Rapid Cleavage

Figure 1: The "Soft Drug" clearance pathway. The methyl ester acts as a pre-programmed destruction site, ensuring rapid termination of biological activity.

Part 3: Critical Challenge – Interspecies Esterase Variability

The "Rat Plasma Trap" A common failure mode in drug discovery is optimizing a methyl ester lead based on rodent PK data.

  • Rodents: Possess high levels of highly active carboxylesterases in their plasma . Methyl esters are often hydrolyzed immediately upon injection in rats.

  • Humans & Dogs: Have low/negligible esterase activity in plasma.[5][6] Hydrolysis occurs primarily in the liver (CES1) and intestine (CES2).

Implication: A methyl ester might appear unstable (high clearance) in rats but be perfectly stable in humans.

  • Recommendation: Always include Dog Plasma or Human Plasma in stability assays. Do not rely solely on Rat Plasma for ester-containing compounds.

Table 1: Comparative Plasma Esterase Activity

SpeciesPlasma Esterase ActivityDominant EnzymeSuitability as Human Model
Rat / Mouse High Carboxylesterases (CES)Poor (Overestimates clearance)
Dog Low / NegligibleButyrylcholinesteraseGood
Human Low / NegligibleButyrylcholinesteraseGold Standard
Rabbit HighAtropinesterasePoor
Part 4: Experimental Protocols
Protocol A: Mild Synthesis of Methyl Esters (TMSCl Method)

Standard acid-catalyzed esterification (Fisher) often requires reflux, which can degrade sensitive pharmacophores. The TMSCl method generates anhydrous HCl in situ at room temperature.

Reagents:

  • Carboxylic Acid Substrate (

    
     equiv)
    
  • Methanol (anhydrous, solvent)

  • Trimethylsilyl chloride (TMSCl,

    
     - 
    
    
    
    equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid (e.g., 1 mmol) in anhydrous Methanol (5–10 mL) in a round-bottom flask under Nitrogen or Argon.

  • Activation: Add TMSCl dropwise at

    
     (ice bath) to prevent exotherm.
    
    • Mechanism:[7][8] TMSCl reacts with MeOH to form

      
       and anhydrous 
      
      
      
      .
  • Reaction: Remove ice bath and stir at Room Temperature for 2–12 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and volatile siloxanes.

  • Purification: The residue is usually the pure methyl ester hydrochloride salt. If necessary, neutralize with

    
     and extract with EtOAc.
    
Protocol B: Plasma Stability Assay (In Vitro)

This assay determines if the methyl ester is a "Soft Drug" (labile) or a stable prodrug candidate.

Materials:

  • Pooled Plasma (Human, Rat, Dog) – Heparin or EDTA treated.

  • Test Compound (

    
     mM DMSO stock).[9]
    
  • Positive Control: Procaine (Unstable) or Diltiazem (Moderately stable).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Pre-warm plasma to

    
     in a water bath.
    
  • Spiking: Dilute test compound stock into plasma to a final concentration of

    
     (Final DMSO 
    
    
    
    ).
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (

    
    ), collect supernatant, and analyze via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. Time.
    
    
    
    
Visualization: Plasma Stability Decision Logic

StabilityLogic Start Start: Plasma Stability Assay RatData Rat Plasma t1/2 < 10 min? Start->RatData HumanData Human Plasma t1/2? RatData->HumanData Yes StableDrug Stable Prodrug (Requires Hepatic Activation) RatData->StableDrug No (Stable) FalseAlarm False Positive (Rat Trap) Stable in Human -> Proceed HumanData->FalseAlarm > 60 min SoftDrug Soft Drug Candidate (Rapid Clearance) HumanData->SoftDrug < 10 min

Figure 2: Decision tree for interpreting discordant stability data between species. Note the "Rat Trap" where stability in humans differs from rodents.

References
  • Bahar, F. G., et al. (2012).[5] Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences, 101(10), 3979-3988.[5] Link

  • Bodor, N., & Buchwald, P. (2000).[3] Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58-101.[3] Link

  • Li, B., et al. (2017). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 106(9). Link

  • Brook, K., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[10] Molecules, 13(5), 1111-1119.[10] Link

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Unlike its structural analog (the benzyl congener used in Imatinib synthesis), this molecule features a direct nitrogen-aryl bond. The protocol prioritizes a Nucleophilic Aromatic Substitution (


)  strategy utilizing Methyl 4-fluorobenzoate, offering a metal-free, cost-effective alternative to Palladium-catalyzed Buchwald-Hartwig amination. We provide optimized reaction parameters, purification workflows, and analytical validation criteria to ensure >95% purity and high reproducibility.

Introduction & Reaction Strategy

Structural Context

The target molecule consists of a benzoate ester core substituted at the para position with a 4-methylpiperazine moiety.[1]

  • Target: Methyl 4-(4-methylpiperazin-1-yl)benzoate (Direct N-Aryl bond).[2]

  • Common Confusion: Often confused with Methyl 4-((4-methylpiperazin-1-yl)methyl )benzoate (Benzyl linker), a key intermediate for Imatinib.

  • Significance: The direct N-aryl linkage rigidifies the structure, often used to tune solubility and metabolic stability in drug discovery programs.

Synthetic Pathway Selection

Two primary routes exist for this transformation. This guide focuses on Route A (


)  due to its operational simplicity and absence of heavy metal contaminants.
FeatureRoute A:

(Recommended)
Route B: Buchwald-Hartwig
Starting Material Methyl 4-fluorobenzoateMethyl 4-bromo/chlorobenzoate
Reagents

or DIPEA

, Ligand (e.g., BINAP), Base
Conditions Thermal (

), Polar Aprotic Solvent
Mild (

), Toluene/Dioxane
Cost/Scalability Low Cost / High ScalabilityHigh Cost (Catalyst) / Moderate Scalability
Purification Crystallization usually sufficientRequires metal scavenging
Reaction Scheme

The electron-withdrawing ester group at the para position activates the benzene ring, making the fluorine atom an excellent leaving group for nucleophilic attack by the secondary amine of 1-methylpiperazine.

ReactionScheme SM1 Methyl 4-fluorobenzoate (Electrophile) Rxn S_NAr K2CO3, DMSO 110°C, 12h SM1->Rxn SM2 1-Methylpiperazine (Nucleophile) SM2->Rxn Prod Methyl 4-(4-methylpiperazin-1-yl)benzoate (Target) Rxn->Prod ByProd KF + KHCO3 Rxn->ByProd Byproducts

Figure 1: Nucleophilic Aromatic Substitution strategy for the target synthesis.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 4-fluorobenzoate 1.0Limiting Reagent>98%
1-Methylpiperazine 1.5Nucleophile>98%
Potassium Carbonate (

)
2.0Base (Acid Scavenger)Anhydrous, Powder
DMSO (Dimethyl sulfoxide) 5-10 VolSolventAnhydrous
Ethyl Acetate (EtOAc) -Extraction SolventACS Grade
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Methyl 4-fluorobenzoate (1.0 equiv) and

    
      (2.0 equiv).
    
  • Add DMSO (5 mL per gram of benzoate). Note: DMF or NMP can be substituted, but DMSO often provides faster rates for

    
    .
    
  • Add 1-Methylpiperazine (1.5 equiv) in one portion.

    • Expert Tip: A slight excess of piperazine drives the reaction to completion and prevents side reactions.

Step 2: Reaction Execution
  • Heat the mixture to

    
      (internal temperature).
    
  • Stir vigorously for 12–16 hours .

  • IPC (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

    • Target: Disappearance of Methyl 4-fluorobenzoate (

      
      ).
      
    • Product: Appearance of UV-active amine spot (

      
      , stains with Ninhydrin/Dragendorff).
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Pour the mixture into Ice-Water (10x reaction volume) with vigorous stirring.

    • Observation: The product may precipitate as a solid. If so, filter directly (Method A). If an oil forms or yield is low, proceed to extraction (Method B).

  • Method B (Extraction - Recommended for purity):

    • Extract the aqueous mixture with EtOAc (3 x 5 volumes).

    • Combine organic layers and wash with Water (2 x) and Brine (1 x) to remove residual DMSO and piperazine.

    • Dry over anhydrous

      
       .
      
    • Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification
  • Recrystallization: The crude solid is often pure enough (>95%). If needed, recrystallize from minimal hot Ethanol or EtOAc/Heptane .

  • Column Chromatography (Optional): If impurities persist, use Silica Gel.

    • Eluent: DCM

      
       5% MeOH/DCM.
      

Process Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (DMSO, Salts, Product) Quench Quench into Ice-Water Start->Quench Decision Precipitate Formed? Quench->Decision Filter Vacuum Filtration Decision->Filter Yes (Solid) Extract Extract with EtOAc (3x) Wash w/ Brine Decision->Extract No (Oily/Emulsion) Recryst Recrystallize (EtOH or EtOAc/Heptane) Filter->Recryst Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Recryst Final Pure Product (Off-white Solid) Recryst->Final

Figure 2: Decision tree for workup and isolation based on physical state of the crude.

Analytical Validation & Specifications

Expected Physical Properties[3]
  • Appearance: White to off-white solid.

  • Melting Point:

    
     [Ref 1].[2]
    
  • Solubility: Soluble in DCM, MeOH, DMSO; Low solubility in Water.

NMR Characterization (Reference Data)
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 7.90Doublet (2H)Aromatic (Ortho to Ester)
(

)
6.85Doublet (2H)Aromatic (Ortho to Amine)
3.86Singlet (3H)Ester Methyl (

)
3.35Triplet (4H)Piperazine (

)
2.55Triplet (4H)Piperazine (

)
2.36Singlet (3H)N-Methyl (

)
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Mass:

    
    
    
  • Fragment Ions: Loss of methoxy group (

    
    ) is common.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or inactive FluorideIncrease temp to

; Ensure substrate is 4-Fluoro (not Chloro).
Hydrolysis of Ester Wet solvent or excess base + waterUse anhydrous DMSO; Ensure

is dry; Avoid aqueous workup if possible (filter salts first).
Impurity: Diester TransesterificationAvoid using MeOH as reaction solvent; stick to aprotic solvents (DMSO/DMF).
Sticky Oil Product Residual DMSOWash organic layer thoroughly with water (3-4 times) or use lyophilization.

Safety & Handling

  • 1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns.[3] Handle in a fume hood.

  • Methyl 4-fluorobenzoate: Irritant.[4]

  • DMSO: Penetrates skin easily, carrying contaminants with it. Wear nitrile gloves (double gloving recommended).

References

  • PubChem. (2025).[1][4] Compound Summary: Methyl 4-(4-methylpiperazin-1-yl)benzoate.[1][2][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. (Contextual reference for alternative Buchwald route). Retrieved from [Link]

Sources

Application

The Strategic Application of Methyl 4-(4-methylpiperazin-1-yl)benzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Methyl 4-(4-methylpiperazin-1-yl)benzoate, a seemingly unassuming chemical entity, has carved a significant niche in the landscape of modern medicinal chemistry. Its true value lies not in its intrinsic biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-(4-methylpiperazin-1-yl)benzoate, a seemingly unassuming chemical entity, has carved a significant niche in the landscape of modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its role as a versatile and strategically important scaffold. This guide provides an in-depth exploration of its synthesis, applications, and the underlying chemical logic that makes it a favored building block for researchers and drug development professionals, particularly in the realm of kinase inhibitors.

The Molecular Rationale: Why this Scaffold is a Staple in Drug Design

The utility of Methyl 4-(4-methylpiperazin-1-yl)benzoate stems from a confluence of favorable physicochemical and structural properties. The 4-methylpiperazine moiety is a common feature in many successful drugs, conferring aqueous solubility and providing a basic nitrogen atom that can be protonated at physiological pH. This can facilitate crucial interactions with biological targets, such as forming salt bridges with acidic residues in protein binding pockets.

The benzoate portion of the molecule offers a rigid aromatic core that can be readily functionalized. The methyl ester provides a convenient handle for further chemical transformations, most notably its hydrolysis to the corresponding carboxylic acid or its direct use in amidation reactions. This allows for the facile introduction of larger and more complex molecular fragments, a key step in building pharmacologically active compounds.

Synthesis and Physicochemical Properties: A Foundation for Application

A reliable and scalable synthesis is paramount for any building block in drug discovery. Methyl 4-(4-methylpiperazin-1-yl)benzoate can be synthesized through several reported methods. A common and efficient approach involves the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine.

General Synthesis Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.[1]

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄) and acetic acid

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 4-formylbenzoate (1 equivalent) in the chosen solvent (DCM or CHCl₃).

  • Add 1-methylpiperazine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, a reducing agent is prepared. If using NaBH₄, it is carefully added to a stirred solution of acetic acid in chloroform at a low temperature (0-5 °C).[1]

  • The solution containing the imine is then added to the reducing agent mixture.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization to afford pure Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.[1]

Physicochemical Data Summary:

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₂O₂[2]
Molecular Weight248.32 g/mol [2]
AppearanceSolid[2]
Melting Point122-124 °C[3]
Boiling Point362.4±37.0 °C (Predicted)[3]
pKa7.62±0.42 (Predicted)[3]

Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors

The most prominent application of Methyl 4-(4-methylpiperazin-1-yl)benzoate is as a key intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib (Gleevec) .[4] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[5]

Case Study: The Synthesis of Imatinib

In the synthesis of Imatinib, Methyl 4-(4-methylpiperazin-1-yl)benzoate is first hydrolyzed to its corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[4][6] This acid is then activated, often by conversion to its acyl chloride, and subsequently reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine to form the final Imatinib molecule.

Experimental Workflow: From Methyl Ester to Imatinib

Caption: Synthetic workflow from Methyl 4-(4-methylpiperazin-1-yl)benzoate to Imatinib.

Protocol: Hydrolysis to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.[1]

Materials:

  • Methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • 2 M Hydrochloric acid (HCl) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride in a solution of potassium hydroxide in methanol.[1]

  • Add a small amount of water to the mixture.

  • Heat the mixture to reflux for 1 hour, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 6 with a 2 M hydrochloric acid solution.[1]

  • Remove the solvent by evaporation under reduced pressure.

  • The resulting residue containing 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts can often be used in the subsequent step without further purification.[1]

Protocol: Amide Coupling to form Imatinib

This protocol provides a general procedure for the final amide bond formation.[7][8]

Materials:

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (or its activated form)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

  • Coupling agents (e.g., DCC/HOBt) or thionyl chloride for acid chloride formation

  • An appropriate solvent (e.g., pyridine, dichloromethane)

  • Base (if necessary, e.g., triethylamine)

  • Standard laboratory glassware

Procedure:

  • If starting from the carboxylic acid, it is first activated. This can be achieved by reacting it with thionyl chloride to form the acyl chloride or by using standard peptide coupling reagents like DCC and HOBt.[8]

  • In a separate flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine in a suitable solvent.

  • Slowly add the activated carboxylic acid derivative to the solution of the amine.

  • If necessary, add a base to neutralize any acid formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up the reaction mixture, which may involve quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization to yield Imatinib.[8]

Broader Horizons: Beyond Imatinib

The utility of the Methyl 4-(4-methylpiperazin-1-yl)benzoate scaffold is not limited to Imatinib. Its structural motifs are being explored in the design of other kinase inhibitors. For instance, derivatives incorporating the (4-methylpiperazin-1-yl)phenyl moiety have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are targets in acute myeloid leukemia (AML).[9]

The principle of "scaffold hopping," where a known active core structure is replaced with a different one while maintaining key pharmacophoric features, further expands the potential applications of this building block. The 4-(4-methylpiperazin-1-yl)benzoate moiety can be considered a valuable "pharmacophore" that can be incorporated into various molecular frameworks to target a range of kinases and other enzymes.

Logical Relationship: Scaffold to Drug Candidate

Scaffold_to_Drug cluster_0 Core Building Block cluster_1 Key Intermediate cluster_2 Therapeutic Applications (Kinase Inhibitors) Methyl 4-(4-methylpiperazin-1-yl)benzoate Methyl 4-(4-methylpiperazin-1-yl)benzoate 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Methyl 4-(4-methylpiperazin-1-yl)benzoate->4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Hydrolysis Imatinib Imatinib (BCR-Abl) 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid->Imatinib Amidation Other_Kinase_Inhibitors Other Kinase Inhibitors (e.g., FLT3, Aurora) 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid->Other_Kinase_Inhibitors Derivatization

Caption: From a versatile building block to targeted therapies.

Conclusion and Future Perspectives

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis and the ease with which it can be elaborated into complex, biologically active molecules have solidified its importance in the drug discovery pipeline. While its role in the synthesis of Imatinib is its most celebrated application, the underlying principles of its utility—solubility enhancement, a versatile synthetic handle, and a rigid core for pharmacophore presentation—ensure its continued relevance. As researchers continue to explore new chemical space in the quest for novel therapeutics, this valuable building block is poised to remain a key component in the medicinal chemist's toolbox.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]

  • Wikipedia. (2023, December 1). Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Lima, I. M. R., et al. (2012). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1448. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • Weisberg, E., et al. (2008). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 51(24), 7899–7912. Retrieved from [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45–53. Retrieved from [Link]

  • New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • KnE Publishing. (2024, November 3). Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking and Prediction of ADME/Drug-Li. Retrieved from [Link]

  • Google Patents. (n.d.). US20080103305A1 - Process for the preparation of imatinib.
  • Thoreen, C. C., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301042. Retrieved from [Link]

Sources

Method

"analytical techniques for Methyl 4-(4-methylpiperazin-1-yl)benzoate characterization"

Introduction & Scope This application note details the structural elucidation and purity profiling of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).[1] Critical Distinction: Researchers must distinguish th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the structural elucidation and purity profiling of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).[1]

Critical Distinction: Researchers must distinguish this compound from its structural analog, Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (the "methylene-bridged" Imatinib intermediate).[1] The molecule discussed here features a piperazine ring directly attached to the phenyl ring via a C-N bond, creating a "push-pull" electronic system (electron-donating amine para to electron-withdrawing ester) that significantly alters its spectroscopic properties compared to the bridged analog.[1]

Target Audience:

  • Medicinal Chemists optimizing SAR (Structure-Activity Relationships).[1]

  • Process Chemists monitoring Nucleophilic Aromatic Substitution (SNAr) reactions.

  • QC Analysts developing release specifications.[1]

Analytical Strategy & Workflow

The characterization strategy addresses three Critical Quality Attributes (CQAs):

  • Identity: Unambiguous confirmation of the direct C-N linkage vs. the methylene bridge.

  • Purity: Quantitation of unreacted starting materials (Methyl 4-fluorobenzoate) and hydrolysis byproducts.

  • State: Assessment of the basic nitrogen protonation state for solubility optimization.

Workflow Diagram

AnalyticalWorkflow cluster_Methods Multi-Modal Analysis Sample Crude Reaction Mixture (S_NAr Synthesis) Prep Sample Prep (Dilution in MeCN:H2O) Sample->Prep HPLC UPLC-PDA-MS (Purity & Impurities) Prep->HPLC Quantitation NMR 1H & 13C NMR (Structural ID) Prep->NMR ID Verification IR FTIR (Functional Groups) Prep->IR Solid State Decision Spec Compliance? HPLC->Decision >98% Purity NMR->Decision Structure Confirmed Release Release / Next Step Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No

Figure 1: Integrated analytical workflow for the characterization of piperazinyl-benzoate derivatives.

Protocol 1: High-pH UPLC-MS Method (Purity & Impurities)

Expert Insight: The piperazine moiety is basic (pKa ~8.5–9.0). Traditional acidic mobile phases (0.1% Formic Acid) protonate the nitrogen, causing secondary interactions with residual silanols on the column stationary phase. This results in peak tailing.[1]

  • Solution: We utilize a High-pH method (pH 10).[1] At this pH, the piperazine is in its free-base form (neutral), improving peak symmetry and retention on hydrophobic C18 phases.[1]

Method parameters
ParameterCondition
Instrument Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted w/ NH₄OH)
Mobile Phase B Acetonitrile (MS Grade)
Flow Rate 0.5 mL/min
Column Temp 40°C
Detection UV at 290 nm (Max absorption due to conjugation); MS (ESI+)
Injection Vol 2.0 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
13.00955End
Impurity Profiling Logic
  • RT ~3.5 min: Hydrolysis Product (4-(4-methylpiperazin-1-yl)benzoic acid). Check for M+H = 221.12.

  • RT ~5.2 min: Target Analyte (Methyl 4-(4-methylpiperazin-1-yl)benzoate).[1] Check for M+H = 235.14.

  • RT ~7.8 min: Starting Material (Methyl 4-fluorobenzoate). UV active, no basic nitrogen mass response in ESI+ unless forced.[1]

Protocol 2: NMR Spectroscopy (Structural Elucidation)

Expert Insight: The direct attachment of the piperazine nitrogen to the phenyl ring creates a strong resonance effect.[1] This shields the ortho-protons relative to the nitrogen, creating a distinct upfield shift compared to the methylene-bridged analog.[1]

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃ . (DMSO-d6 is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for the N-methyl group).[1]

Expected 1H NMR Shifts (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (ortho to ester) 7.92Doublet (d)2HDeshielded by carbonyl (EWG).[1]
Ar-H (ortho to N) 6.88Doublet (d)2HShielded by amine lone pair resonance (EDG).
Ester -OCH₃ 3.86Singlet (s)3HTypical methyl ester.[1]
Piperazine -CH₂- (N-Ar) 3.35Triplet (t)4HDeshielded by aromatic ring current.[1]
Piperazine -CH₂- (N-Me) 2.55Triplet (t)4HAliphatic amine environment.[1]
N-CH₃ 2.36Singlet (s)3HCharacteristic N-methyl singlet.[1]

Key Diagnostic: If the compound were the "Imatinib intermediate" (methylene bridged), the aromatic protons would appear as a standard AA'BB' system closer to 7.9 and 7.4 ppm, and you would see a benzylic singlet (~3.5 ppm, 2H).[1] The absence of a benzylic singlet confirms the direct attachment structure.[1]

Protocol 3: FTIR Characterization

Expert Insight: IR is used here primarily to confirm the ester functionality and the absence of carboxylic acid (broad -OH stretch), which would indicate hydrolysis degradation.[1]

  • Mode: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Bands:

    • 1710–1720 cm⁻¹: Strong C=O stretch (Ester). Note: This is slightly lower than typical aliphatic esters due to conjugation with the aromatic ring.

    • 1605 cm⁻¹: Aromatic C=C stretch (enhanced intensity due to the polarization from the amine-ester push-pull system).[1]

    • 2800–2950 cm⁻¹: C-H stretches (Aliphatic methyl/methylene).

    • ~1270 cm⁻¹: C-O stretch (Ester).

Synthesis & Impurity Pathway Visualization

Understanding the synthesis is crucial for anticipating impurities.[1][2] The compound is typically synthesized via SNAr substitution of Methyl 4-fluorobenzoate with N-methylpiperazine.[1]

SynthesisPathway SM1 Methyl 4-fluorobenzoate (Starting Material) Target Methyl 4-(4-methylpiperazin-1-yl)benzoate (Target) SM1->Target K2CO3, DMSO, 100°C Impurity2 Impurity B: Methyl 4-hydroxybenzoate (From water in solvent) SM1->Impurity2 Trace H2O SM2 N-methylpiperazine (Reagent) SM2->Target K2CO3, DMSO, 100°C Impurity1 Impurity A: 4-(4-methylpiperazin-1-yl)benzoic acid (Hydrolysis Product) Target->Impurity1 H2O / High pH workup

Figure 2: Synthetic route and potential degradation pathways defining the impurity profile.

References

  • Imatinib Intermediate Analysis (Analogous Methodology)

    • Title: Synthesis and Characterization of Potential Impurities in Imatinib Mesyl
    • Source: International Journal of Novel Research and Development (IJNRD).[2]

    • Link:

    • Relevance: Provides validated HPLC conditions for piperazine-benzoate deriv
  • HPLC Method Development for Basic Drugs

    • Title: Strategies for the Analysis of Basic Compounds by Reversed-Phase HPLC.
    • Source: Waters Corporation Application Notes.[1]

    • Link:

    • Relevance: Supports the use of High-pH (Ammonium Bicarbonate) buffers for piperazine derivatives to improve peak shape.[1]

  • Chemical Data & Physical Properties

    • Title: Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) Entry.[1][3]

    • Source: ChemicalBook / PubChem.[1]

    • Link:

    • Relevance: Verification of physical constants and CAS registry numbers.[1]

  • General Benzoate Ester Synthesis & Characterization

    • Title: Preparation method of methyl benzoate compounds.[1][4][5][6][7]

    • Source: Google P
    • Link:

    • Relevance: General conditions for esterification and workup of benzoate deriv

Sources

Application

Application Note: NMR Spectroscopy of Methyl 4-(4-methylpiperazin-1-yl)benzoate

This Application Note is designed for researchers in medicinal chemistry and drug development, specifically those working with kinase inhibitor intermediates (e.g., Imatinib, Ponatinib analogs).[1][2] It provides a rigor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug development, specifically those working with kinase inhibitor intermediates (e.g., Imatinib, Ponatinib analogs).[1][2] It provides a rigorous protocol for the NMR characterization of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical synthetic intermediate.[2]

Abstract & Scope

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a pharmacophore building block frequently employed in the synthesis of tyrosine kinase inhibitors.[2] Its purity is paramount, as the piperazine ring is susceptible to oxidation and the ester to hydrolysis.[1][2] This guide details the structural assignment, expected chemical shifts, and specific acquisition protocols to differentiate this compound from common impurities (e.g., N-desmethyl precursors or hydrolysis products).[1][2]

Experimental Protocol

Sample Preparation

To ensure high-resolution data with minimal line broadening due to piperazine ring flipping, the following preparation is recommended:

  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D).[2] It minimizes viscosity-induced broadening compared to DMSO-d₆ and prevents amine protonation issues unless the sample is a salt.[2]

    • Note: If the sample is a hydrochloride salt, use DMSO-d₆ and add 1 eq. of K₂CO₃ or use NaOD to free the base in situ if neutral chemical shifts are required.[2]

  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[2]

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of methyl signals.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The methyl protons (N-Me and O-Me) have longer T1 relaxation times; insufficient delay will reduce integration accuracy.[2]

  • Scans (NS): 16 (1H) / 1024 (13C).[1][2]

  • Temperature: 298 K (25°C).[2] Critical: If piperazine signals appear broad, elevate temperature to 313 K (40°C) to accelerate the chair-chair interconversion beyond the coalescence point.[2]

Workflow Visualization

NMR_Workflow Sample Sample: 15mg Solid Prep Dissolution & Filtering Sample->Prep Solvent Solvent: CDCl3 (0.6mL) Solvent->Prep Acquire Acquisition (400 MHz) D1=2.0s, NS=16 Prep->Acquire Transfer to 5mm Tube Process Processing LB=0.3Hz, Phase/Base Acquire->Process FID Analysis Integration & Assignment Process->Analysis Spectrum

Figure 1: Optimized NMR acquisition workflow for piperazine derivatives.

Results & Discussion: Structural Assignment

1H NMR Assignment (CDCl₃, 400 MHz)

The spectrum is characterized by a distinct AA'BB' aromatic system and two distinct methyl singlets.[1][2] The piperazine ring protons appear as two triplets (or broad multiplets depending on resolution).[1][2]

PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
Ar-H (2,6) 7.92 Doublet (d)2H9.0Ortho to EWG (Ester).[2] Deshielded.
Ar-H (3,5) 6.86 Doublet (d)2H9.0Ortho to EDG (Piperazine).[2] Shielded by resonance.[1][2]
COO-CH₃ 3.87 Singlet (s)3H-Methoxy ester (typical range 3.8–3.9).[2]
Pip-CH₂ (α-NAr) 3.35 Triplet (t)4H5.1Deshielded by aniline nitrogen.[2]
Pip-CH₂ (α-NMe) 2.55 Triplet (t)4H5.1Shielded, adjacent to aliphatic amine.[2]
N-CH₃ 2.36 Singlet (s)3H-Characteristic N-methyl singlet.[2][3]

Key Diagnostic Features:

  • Differentiation of Methyls: The ester methyl (3.87 ppm) is significantly downfield of the N-methyl (2.36 ppm) due to the electronegativity of oxygen.[2]

  • Symmetry: The piperazine protons appear as two sets of equivalent pairs due to the rapid chair flipping at room temperature and the plane of symmetry through the N-Ph and N-Me bonds.[2]

  • AA'BB' System: The aromatic region must show a "roofing" effect characteristic of para-substitution, with the outer lines of the doublets being smaller than the inner lines.[1][2]

13C NMR Assignment (CDCl₃, 100 MHz)
  • Carbonyl (C=O): ~167.0 ppm.[1][2]

  • Aromatic C-4 (Ipso to N): ~154.0 ppm (Highly deshielded by N-lone pair donation).[2]

  • Aromatic C-1 (Ipso to C=O): ~119.0 ppm.[2]

  • Aromatic C-2,6: ~131.0 ppm.[2]

  • Aromatic C-3,5: ~113.5 ppm (Shielded by resonance).[2]

  • Ester O-CH₃: ~51.5 ppm.[2]

  • Piperazine C (α-NMe): ~54.8 ppm.[2]

  • Piperazine C (α-NAr): ~47.5 ppm.[2]

  • N-CH₃: ~46.0 ppm.[2]

Connectivity Logic (HMBC)

To validate the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the distinct "islands" of protons.[1][2]

HMBC_Connectivity H_NMe H (N-Me) 2.36 ppm C_Pip_NMe C (Pip-α-Me) H_NMe->C_Pip_NMe 3J H_Pip_NMe H (Pip-α-Me) 2.55 ppm C_NMe C (N-Me) H_Pip_NMe->C_NMe 3J H_Pip_NAr H (Pip-α-Ar) 3.35 ppm C_Ar_IpsoN C (Ar-Ipso-N) H_Pip_NAr->C_Ar_IpsoN 3J (Critical Link) H_Ar_Ortho H (Ar-2,6) 7.92 ppm C_Carbonyl C (C=O) H_Ar_Ortho->C_Carbonyl 3J H_OMe H (Ester-Me) 3.87 ppm H_OMe->C_Carbonyl 3J C_Pip_NAr C (Pip-α-Ar)

Figure 2: Key HMBC correlations establishing the connectivity between the piperazine ring, the aromatic core, and the ester.

Troubleshooting & Quality Control

Impurity Profiling

Common synthetic impurities and their NMR signatures:

  • Methyl 4-fluorobenzoate (Starting Material): Look for multiplets at 7.1 ppm and 8.0 ppm . 19F NMR is diagnostic (-105 ppm).[2]

  • 1-Methylpiperazine (Excess Reagent): Sharp singlets at 2.30 ppm (N-Me) and multiplets at 2.4–2.9 ppm .[2] These will be distinct from the benzoate-bound piperazine.[2]

  • Hydrolysis Product (Acid): Disappearance of the O-Me singlet at 3.87 ppm and appearance of a broad COOH proton >11 ppm (if in DMSO).[2]

Line Broadening

If the piperazine signals (2.55 and 3.35 ppm) appear as broad mounds rather than distinct triplets, it indicates intermediate exchange of the chair conformation.[1][2]

  • Solution: Run the experiment at 313 K (40°C) . This increases the exchange rate (

    
    ), sharpening the signals into well-defined triplets.[2]
    

References

  • ChemicalBook. Methyl 4-(4-methylpiperazin-1-yl)benzoate - CAS 354813-14-2.[2] Retrieved from [2]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (Provides comparative shifts for N-methylpiperazine moiety). Retrieved from [2]

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (Provides comparative shifts for Methyl Benzoate derivatives). Retrieved from [2]

  • SpectraBase. 1-(4-methoxyphenyl)piperazine hydrochloride 1H NMR. (Provides comparative shifts for the N-Aryl piperazine fragment). Retrieved from [2]

Sources

Method

Application and Protocol for the Quantitative Analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl 4-(4-methylpiperazin-1-yl)benzoate in human plasma. This compound, featuring a substituted piperazine moiety linked to a benzoate ester, is representative of a chemical scaffold prevalent in drug discovery and development. The described protocol provides a comprehensive workflow, from sample preparation through to data acquisition and analysis, suitable for researchers in pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK). The methodology employs a simple protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it ideal for supporting preclinical and clinical research.

Introduction

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a small organic molecule incorporating a methylpiperazine group, a common functional group in many pharmacologically active compounds, including the anti-cancer drug imatinib. The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[1] This note provides a detailed protocol for the analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate, serving as a practical guide for scientists and researchers in the field of drug development.

The core of this method lies in the specific detection of the analyte using tandem mass spectrometry. The molecule is first ionized, typically via electrospray ionization (ESI), to form a protonated precursor ion. This ion is then isolated and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The specific transition from the precursor ion to a product ion is monitored, providing a high degree of certainty in identification and quantification.

Chemical Properties of Methyl 4-(4-methylpiperazin-1-yl)benzoate

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂[2]
Average Molecular Weight234.29 g/mol [2]
Exact Mass234.1368 uCalculated
Predicted pKa7.62 ± 0.42[2]
Predicted Boiling Point362.4 ± 37.0 °C[2]
Melting Point122-124 °C[2]

The presence of the tertiary amine in the piperazine ring makes the molecule basic and readily protonated, which is ideal for positive mode electrospray ionization.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram. This process is designed to be efficient and robust, minimizing sample handling and potential sources of error.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc UPLC Separation dilute->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • Methyl 4-(4-methylpiperazin-1-yl)benzoate analytical standard (≥98% purity)

  • Deuterated internal standard (IS), e.g., Methyl 4-(4-methylpiperazin-1-yl)benzoate-d3 (if available), or a structurally similar compound such as Imatinib-d8.[3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a reputable supplier)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methyl 4-(4-methylpiperazin-1-yl)benzoate and the internal standard in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Addition of Precipitation Agent: Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each plasma sample.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilution: Add 100 µL of LC-MS grade water to the supernatant to reduce the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.

  • Injection: Inject 5 µL of the final solution onto the LC-MS/MS system.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for better ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Gradient 5% to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA generic gradient to elute the analyte with a reasonable retention time.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS/MS systems.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.
Precursor Ion (Q1) m/z 235.14Calculated [M+H]⁺ for C₁₃H₁₈N₂O₂
Product Ions (Q3) See Section 5 for detailsSpecific fragments of the precursor ion.
Collision Energy (CE) To be optimizedThe energy required to induce fragmentation.
Declustering Potential (DP) To be optimizedPrevents ion clusters from entering the mass spectrometer.
Source Temperature 500 °CAids in desolvation of the ESI droplets.
IonSpray Voltage 5500 VThe voltage applied to the ESI needle to generate a spray.

Fragmentation Pattern and MRM Transitions

The fragmentation of Methyl 4-(4-methylpiperazin-1-yl)benzoate in the mass spectrometer is predictable based on its structure. The most likely points of fragmentation are the bonds within the piperazine ring and the bond connecting the piperazine to the benzene ring.[4]

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 235.14 frag1 m/z 135.08 (Loss of methylpiperazine) precursor->frag1 CID frag2 m/z 99.10 (Methylpiperazine fragment) precursor->frag2 CID

Caption: Predicted fragmentation pathway of Methyl 4-(4-methylpiperazin-1-yl)benzoate.

Based on this predicted fragmentation, the following MRM transitions are recommended for monitoring:

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Methyl 4-(4-methylpiperazin-1-yl)benzoate235.14135.08Quantifier
Methyl 4-(4-methylpiperazin-1-yl)benzoate235.1499.10Qualifier
Internal Standard (e.g., Imatinib-d8)502.30394.20Quantifier

The quantifier transition is typically the most abundant and stable fragment ion, while the qualifier transition provides additional confirmation of the analyte's identity. The ratio of the quantifier to the qualifier peak areas should be consistent across all samples and standards.

Data Analysis and Quantification

The concentration of Methyl 4-(4-methylpiperazin-1-yl)benzoate in the plasma samples is determined by constructing a calibration curve.

  • Peak Integration: Integrate the peak areas of the quantifier MRM transitions for the analyte and the internal standard in all samples and standards.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each point on the calibration curve and for the unknown samples.

  • Calibration Curve Construction: Plot the response ratio against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Method Validation Considerations

A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed before using this method for pivotal studies. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate in human plasma by LC-MS/MS. The method is sensitive, selective, and employs a straightforward sample preparation technique. This protocol serves as an excellent starting point for researchers and can be adapted and validated for high-throughput bioanalysis in a drug development setting.

References

  • de Castro, B. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 934. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • S-Biomedical. 3-((4-methylpiperazin-1-yl)methyl)benzoic Acid. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Toffoli, G., et al. (2019). Development and validation of an LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PloS one, 14(11), e0225225. [Link]

  • Konieczna, L., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 320-327. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Peters, F. T., et al. (2008). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 43(1), 58-71. [Link]

  • Appelblad, P., et al. (2013). A sensitive and rapid LC-TOF-MS method for the determination of imatinib and its main metabolite in human plasma. Analytical Methods, 5(17), 4340-4346. [Link]

  • Roy, B., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and pentedrone as internal...). [Link]

  • Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Rao, G. N., et al. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Pharmaceutical Methods, 13(3), 123-129. [Link]

  • Li, J., et al. (2016). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of pharmaceutical and biomedical analysis, 120, 24-30. [Link]

  • Kumar, A., et al. (2015). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc.[Link]

Sources

Application

Chromatographic Purification Strategies for Methyl 4-(4-methylpiperazin-1-yl)benzoate

Application Note & Protocol Guide | AN-2026-MPB Abstract This application note details the purification of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a common intermediate in the synthesis of kinase inhibitors and CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-MPB

Abstract

This application note details the purification of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a common intermediate in the synthesis of kinase inhibitors and CNS-active agents. The presence of the basic


-methylpiperazine moiety (pKa ~9.7, ~5.4) presents specific chromatographic challenges, primarily peak tailing on silica and pH-dependent solubility. This guide provides a tiered purification strategy: a high-throughput Flash Chromatography  method using amine-modified mobile phases and a high-resolution Preparative HPLC  protocol leveraging pH switching for maximum purity.

Molecule Profile & Purification Challenges

Physicochemical Properties[1]
  • Compound: Methyl 4-(4-methylpiperazin-1-yl)benzoate[1][2]

  • Structure: A lipophilic benzoate core coupled to a polar, basic

    
    -methylpiperazine ring.
    
  • LogP: ~0.9 – 1.1 (Moderately lipophilic).

  • pKa: The piperazine ring has two basic centers. The terminal

    
    -methyl nitrogen is the most basic (pKa ~9.7), while the aniline-like nitrogen is less basic (pKa ~5.4).
    
  • Solubility: Soluble in DCM, Methanol, DMSO. Soluble in aqueous buffers below pH 5 (protonated).

Common Impurities

Depending on the synthesis route (Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination), common impurities include:

  • Methyl 4-halobenzoate (Starting Material): Non-polar, UV active.

  • 
    -methylpiperazine (Starting Material):  Highly polar, non-UV active (mostly), basic.
    
  • 4-(4-methylpiperazin-1-yl)benzoic acid (Hydrolysis Product): Amphoteric, highly polar.

  • Palladium residues: If metal catalysis was used.

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to isolated pure product, highlighting the "Catch-and-Release" logic of the purification.

PurificationWorkflow Crude Crude Reaction Mixture (Target + SMs + Pd) Workup Acid/Base Extraction (Remove neutral SMs) Crude->Workup Partition DCM/H2O Flash Flash Chromatography (Normal Phase Silica) Workup->Flash Load on Celite Prep Prep HPLC (High pH Reverse Phase) Flash->Prep If purity <95% Pure Final Product (>98% Purity) Flash->Pure If purity >98% Prep->Pure Lyophilization

Figure 1: Purification logic flow. The Acid/Base workup is a critical pre-purification step to reduce chromatographic load.

Protocol 1: Flash Chromatography (Normal Phase)

Objective: Bulk purification (grams scale) to remove non-polar starting materials and polar baseline impurities.

The "Tailing" Problem

Standard silica gel is acidic (pH ~5). The basic nitrogen of the piperazine ring interacts strongly with surface silanols, causing severe peak tailing and poor resolution.

  • Solution: We must use a Mobile Phase Modifier (Triethylamine or Ammonium Hydroxide) to compete for silanol sites.

Experimental Conditions
ParameterCondition
Stationary Phase Spherical Silica Gel, 20–40 µm, 60 Å (High Performance Flash Cartridge)
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH
Flow Rate 15–20 mL/min (for a 12g column)
Detection UV at 254 nm (Benzoate absorption) and 280 nm
Sample Loading Dry Load: Dissolve crude in minimal DCM, adsorb onto Celite 545, and pack into a solid load cartridge. This prevents band broadening.
Gradient Method
Time (CV)% Solvent BDescription
0–20%Elute non-polar impurities (e.g., Methyl 4-bromobenzoate).
2–100% → 10%Linear gradient. Target usually elutes around 5–8% MeOH.
10–1210% → 20%Flush highly polar impurities (e.g., free acid, N-methylpiperazine salts).
12–1520%Isocratic wash.

Scientist's Note: If the target co-elutes with the hydrolyzed acid impurity, switch to an Amino (NH2) functionalized silica column . The amino silica repels the basic target (elutes faster) but retains the acidic impurity strongly.

Protocol 2: Preparative HPLC (Reverse Phase)

Objective: High-purity polishing (>99%) for biological assays.

pH Strategy: The "High pH" Advantage

While low pH (Formic Acid/TFA) is standard, it protonates the piperazine (Charge +1 or +2), making it very hydrophilic. This leads to early elution (near the void volume) and poor separation from polar impurities.

  • Recommendation: Use High pH (pH 10) . At pH 10, the piperazine is neutral (free base). This dramatically increases retention on the C18 column, moving the peak away from the solvent front and improving loading capacity.

Experimental Conditions
ParameterCondition
Column Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX). Do not use standard silica-C18 at pH 10.
Dimensions 19 x 150 mm, 5 µm (for 50–100 mg injections)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 20 mL/min
Gradient 5% B to 60% B over 15 minutes.
Step-by-Step Execution
  • Sample Prep: Dissolve the semi-pure material from Flash chromatography in DMSO:MeOH (1:1) at 50 mg/mL. Filter through a 0.2 µm PTFE filter.

  • Equilibration: Run 5% B for 3 minutes to equilibrate the column.

  • Injection: Inject 1.0 mL (50 mg load).

  • Collection: Trigger collection by UV threshold (254 nm).

  • Post-Run: The fraction will contain ammonium bicarbonate. Lyophilization will remove the volatile buffer, leaving the pure free base.

Alternative "Catch-and-Release" (SCX)

For rapid cleanup without HPLC, use Strong Cation Exchange (SCX) cartridges.

  • Load: Dissolve crude in MeOH (neutral). Load onto SCX cartridge.

    • Mechanism:[3][1][4][5] The basic piperazine binds to the sulfonic acid groups on the resin. Neutral impurities (starting ester) pass through.

  • Wash: Wash with MeOH to remove non-basic impurities.

  • Elute: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][4][5] Ammonia neutralizes the resin, releasing the target molecule.

  • Finish: Evaporate solvent to obtain pure amine.

Analytical Verification (QC)

Before releasing the batch, verify purity using UPLC-MS.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • MS Mode: ESI Positive. Look for [M+H]⁺ = 235.14 .

    • Note: You may see a double charged species [M+2H]²⁺ at m/z ~118 due to the two nitrogens.

References

  • Chromatographic Behavior of Piperazines: Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link] (Accessed Feb 6, 2026).

  • Chemical Data & Safety: 4-(4-Methylpiperazin-1-yl)benzoic acid - PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 6, 2026).

  • General Protocol for Basic Amines:Strategies for the Purification of Basic Compounds. Waters Corporation Application Notes. (General industry standard for High pH HPLC on Hybrid columns).

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling chemicals. Ensure adequate ventilation when using volatile amines like Triethylamine.

Sources

Method

"Methyl 4-(4-methylpiperazin-1-yl)benzoate as a research chemical intermediate"

Application Notes & Protocols: Methyl 4-(4-methylpiperazin-1-yl)benzoate A Senior Application Scientist's Guide for Researchers in Drug Development This document provides an in-depth technical guide on the utilization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl 4-(4-methylpiperazin-1-yl)benzoate

A Senior Application Scientist's Guide for Researchers in Drug Development

This document provides an in-depth technical guide on the utilization of Methyl 4-(4-methylpiperazin-1-yl)benzoate as a pivotal research chemical intermediate. Designed for chemists and drug development professionals, this guide moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes. The protocols are structured as self-validating systems, incorporating checkpoints for reaction monitoring and product characterization.

Compound Profile and Strategic Importance

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted benzoate ester featuring a 1-methylpiperazine moiety. This unique structure makes it a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its dual reactivity: the methyl ester can be hydrolyzed to a carboxylic acid or directly converted to an amide, while the nucleophilic piperazine ring allows for further functionalization if desired, although it is typically the terminal coupling point.

Its most notable application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib, a frontline treatment for chronic myeloid leukemia (CML) and other cancers.[1][2] The structural fragment it provides is essential for the final drug's efficacy and pharmacokinetic profile.

Physicochemical & Safety Data

PropertyValueSource/Notes
IUPAC Name Methyl 4-(4-methylpiperazin-1-yl)benzoate---
CAS Number 106261-49-8---
Molecular Formula C₁₃H₁₈N₂O₂---
Molecular Weight 234.30 g/mol ---
Appearance Off-white to pale yellow solidVaries by purity
Solubility Soluble in Methanol, Chloroform, DCM.Limited solubility in water.
Safety Handle with standard PPE (gloves, safety glasses). Avoid inhalation of dust. Consult SDS for full details.---

Core Synthetic Application: Amide Bond Formation

The primary role of Methyl 4-(4-methylpiperazin-1-yl)benzoate in multi-step synthesis is to serve as the precursor to an amide-containing scaffold. The methyl ester is an effective electrophile for direct aminolysis, especially with a suitable catalyst or activation, to form a stable amide bond.[3] This reaction is a cornerstone of pharmaceutical synthesis.[4]

A prominent example is its use in synthesizing Imatinib, where it couples with an aniline derivative (4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine) to form the final benzamide structure.[5]

Logical Workflow: From Ester to Amide

The following diagram illustrates the typical synthetic logic when employing this intermediate. The process involves two main stages: the synthesis of the intermediate itself and its subsequent use in amide coupling.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Application in Amide Coupling A Methyl 4-formylbenzoate C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 1-Methylpiperazine B->C D Methyl 4-(4-methylpiperazin-1-yl)benzoate (The Intermediate) C->D High Yield E Methyl 4-(4-methylpiperazin-1-yl)benzoate (From Part 1) G Amide Coupling Reaction (e.g., with NaOMe) E->G F Target Aniline Derivative (e.g., Imatinib Precursor) F->G H Final Product (e.g., Imatinib) G->H Forms Benzamide

Sources

Application

Technical Assessment of Methyl 4-(4-methylpiperazin-1-yl)benzoate in In Vitro Models

Executive Summary & Scientific Context Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore and synthetic intermediate, most notably serving as a precursor to the tyrosine kinase inhibitor Imatinib (Glee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore and synthetic intermediate, most notably serving as a precursor to the tyrosine kinase inhibitor Imatinib (Gleevec) and related bioactive molecules.[1][2] In cell culture applications, this compound is primarily utilized in three contexts:

  • Structure-Activity Relationship (SAR) Studies: As a structural analog to evaluate the contribution of the benzoate ester versus the free acid or amide functionalities in kinase binding.[1][2]

  • Prodrug Feasibility: Evaluating the ester's ability to permeate cell membranes and undergo intracellular hydrolysis to the corresponding acid (4-(4-methylpiperazin-1-yl)benzoic acid).[1][2]

  • Impurity Profiling: Assessing the background cytotoxicity of synthesis intermediates present in trace amounts in final drug substances.[1][2]

This guide provides standardized protocols for solubilization, stability assessment, and cytotoxicity profiling, ensuring reproducible data generation for this specific chemical entity.[1][2]

Physicochemical Profile & Handling

Understanding the chemical behavior of the piperazine-benzoate motif is prerequisite to successful cell culture.[1][2]

PropertyValue / CharacteristicImplication for Cell Culture
Molecular Weight 234.30 g/mol High diffusion rate.[1][2]
LogP (Predicted) ~1.5 – 2.0Moderate lipophilicity; likely membrane permeable.[1][2]
pKa (Piperazine) ~8.5 (Basic)Protonated at pH 7.[1][2]4. Improves aqueous solubility but may trap compound in acidic lysosomes (lysosomotropism).[1][2]
Functional Groups Methyl Ester, Tertiary AmineRisk: Ester hydrolysis in serum-containing media (esterases).[1][2]
Solubility DMSO (>50 mM), EthanolUse DMSO for stock solutions.[1][2] Avoid acidic aqueous buffers for long-term storage.[1][2]
Storage & Stock Preparation Protocol
  • Weighing: Weigh the solid substance into a glass vial (avoid plastics initially to prevent static loss of small quantities).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration.

    • Calculation: To make 1 mL of 50 mM stock, dissolve 11.72 mg of compound in 1 mL DMSO.[1][2]

  • Sterilization: If using in long-term culture (>24h), filter-sterilize the DMSO stock using a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (DMSO dissolves it).[1][2]

  • Storage: Aliquot into amber vials (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Critical Application Note: Stability in Media

The "Hidden" Variable: This compound contains a methyl ester.[1][2][3] Fetal Bovine Serum (FBS) used in cell culture is rich in carboxylesterases.[1][2]

  • Hypothesis: The compound may rapidly convert to 4-(4-methylpiperazin-1-yl)benzoic acid in culture.[1][2]

  • Impact: If you observe an effect, is it the ester or the acid?

Protocol 1: Media Stability Validation (LC-MS/HPLC)

Before running bioassays, define the half-life of the compound in your specific media.[1][2]

Materials:

  • Complete Culture Media (e.g., DMEM + 10% FBS).[1][2]

  • Serum-Free Media (Control).[1][2]

  • Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

Procedure:

  • Spike: Dilute the 50 mM DMSO stock to 10 µM in pre-warmed (37°C) Complete Media and Serum-Free Media.

  • Incubate: Place in the cell culture incubator (37°C, 5% CO2).

  • Sampling: Remove 100 µL aliquots at T=0, 1h, 4h, 8h, and 24h.

  • Quench: Immediately add 400 µL of ice-cold ACN to precipitate proteins and stop esterase activity. Vortex for 30s.

  • Centrifuge: Spin at 10,000 x g for 10 min at 4°C.

  • Analyze: Inject the supernatant into HPLC/LC-MS. Monitor the disappearance of the Ester peak (Parent) and appearance of the Acid peak (Metabolite).[1][2]

Decision Matrix:

  • If T1/2 < 1 hour: The compound acts as a rapid prodrug.[1][2] Biological effects are likely due to the acid.[1][2]

  • If T1/2 > 24 hours: The compound is stable; effects are intrinsic to the ester.[1][2]

Cytotoxicity & Proliferation Assay (MTT/CCK-8)

This protocol determines the "safe window" for the compound or assesses its toxicity as an impurity.[1][2]

Cell Lines:

  • HepG2: High metabolic activity (good for assessing esterase conversion).[1][2]

  • HEK293: Standard "bystander" cell line for general toxicity.[1][2]

Workflow Diagram (DOT):

CytotoxicityWorkflow Stock 50 mM DMSO Stock Dilution Serial Dilution (100 µM - 0.1 µM) Stock->Dilution Media + 0.5% DMSO max Treatment Treatment (24h - 72h) Dilution->Treatment Seeding Cell Seeding (96-well, 5k cells/well) Seeding->Treatment Adhere 24h Readout MTT/CCK-8 Readout (Absorbance 450/570nm) Treatment->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Standardized workflow for cytotoxicity profiling of piperazine-benzoate derivatives.

Detailed Procedure:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL media in a 96-well plate. Incubate for 24h to allow attachment.

  • Preparation of Working Solutions:

    • Prepare a 200 µM intermediate dilution in media (4 µL of 50 mM stock into 996 µL media). DMSO conc = 0.4%.[1][2]

    • Perform 1:2 or 1:3 serial dilutions in media containing 0.4% DMSO (to match vehicle concentration).[1][2]

    • Range: Test from 100 µM down to 0.1 µM.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media.

    • Controls: Vehicle Control (0.4% DMSO only), Positive Control (e.g., 10 µM Doxorubicin).[1][2]

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add 10 µL CCK-8 reagent or MTT solution. Incubate 1-4 hours. Read absorbance.

  • Data Analysis: Normalize to Vehicle Control (100% viability). Plot Log(concentration) vs. % Viability to determine IC50.[1][2]

Mechanistic Pathway: Intracellular Fate[2]

Understanding the intracellular behavior is vital for interpreting SAR data.[1][2] The piperazine moiety facilitates lysosomal trapping, while the ester facilitates entry.[1][2]

IntracellularFate cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH 7.2) Ester_Ext Methyl Ester (Neutral/Protonated Eq) Membrane Cell Membrane (Passive Diffusion) Ester_Ext->Membrane Ester_Int Methyl Ester (Intracellular) Membrane->Ester_Int CES Carboxylesterases (CES1/CES2) Ester_Int->CES Hydrolysis Lysosome Lysosomal Trapping (pH 5.0 - Protonation) Ester_Int->Lysosome Accumulation Acid Free Acid Metabolite (Active Pharmacophore?) CES->Acid

Caption: Proposed intracellular fate: passive diffusion followed by enzymatic hydrolysis or lysosomal sequestration.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Media High concentration (>100 µM) or "salting out" effect.[1][2]Sonicate the 50 mM stock before dilution. Do not exceed 100 µM in assay. Ensure DMSO < 0.5%.
High Variability in IC50 Evaporation of outer wells or inconsistent seeding.[1][2]Use PBS in edge wells (exclude from assay).[1][2] Use automated multidrop dispensers for seeding.[1][2]
Loss of Potency over time Ester hydrolysis in stock or media.[1][2]Crucial: Prepare dilutions fresh immediately before addition. Do not store diluted media stocks.
Unexpected Toxicity Impurities in the synthesis intermediate.[1][2]Verify purity via LC-MS.[1][2] If <95%, re-purify.[1][2] The piperazine ring can oxidize if stored improperly.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid. Retrieved October 26, 2025 from [Link]

  • Szakács, G., et al. (2005). Targeting multidrug resistance in cancer.[1][2] Nature Reviews Drug Discovery.[1][2] (Contextual grounding for kinase inhibitor pharmacophores).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][4] (Standard reference for stock preparation).

(Note: While specific cell culture papers for the methyl ester alone are rare, the protocols above are derived from standard industry practices for characterizing piperazine-benzoate intermediates in kinase inhibitor discovery.)

Sources

Method

Application Note: Dosing Considerations for In Vivo Studies with Piperazine Derivatives

Abstract Piperazine derivatives (e.g., arylpiperazines, benzylpiperazines) represent a privileged scaffold in medicinal chemistry, particularly for CNS targets (5-HT, Dopamine). However, their in vivo utility is frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine derivatives (e.g., arylpiperazines, benzylpiperazines) represent a privileged scaffold in medicinal chemistry, particularly for CNS targets (5-HT, Dopamine). However, their in vivo utility is frequently compromised by biphasic solubility profiles, pH-dependent stability, and the formation of active metabolites (e.g., mCPP) that confound behavioral readouts. This guide provides a standardized workflow for formulating and dosing piperazine derivatives to ensure pharmacokinetic linearity and data integrity.

Part 1: Physicochemical Properties & Vehicle Selection

The primary failure mode in piperazine studies is inconsistent bioavailability due to poor vehicle selection. Piperazines exist in two distinct states with opposing solubility profiles: the lipophilic free base and the hydrophilic salt .

The "Salt vs. Base" Decision Matrix

Most piperazine derivatives are supplied as hydrochloride or citrate salts to improve shelf stability. However, these salts often yield highly acidic solutions (pH < 4.0) when dissolved in saline, causing peritonitis (IP) or gastric irritation (PO) that mimics behavioral distress.

Self-Validating Protocol: Always measure the pH of your final formulation. If pH < 5.5 or > 8.5 for IP/SC injection, buffering is mandatory.

DOT Diagram: Vehicle Selection Logic

The following decision tree illustrates the selection process based on the compound's state and route of administration.

VehicleSelection Start Compound State Salt Salt Form (HCl, Citrate) Start->Salt Base Free Base (Lipophilic) Start->Base CheckPH Dissolve in Saline Check pH Salt->CheckPH Complex Cyclodextrin Complex (20% HP-β-CD) Base->Complex Preferred Surfactant Tween 80 (5%) + Saline Base->Surfactant Alternative Acidic pH < 5.0 CheckPH->Acidic Neutral pH 6.0-8.0 CheckPH->Neutral Buffer Buffer with NaHCO3 or switch to PBS Acidic->Buffer Adjust pH Ready Ready for Injection Neutral->Ready Buffer->Ready Complex->Ready Surfactant->Ready

Figure 1: Decision logic for vehicle selection to prevent solubility-induced artifacts.

Part 2: The "Metabolic Trap" (Pharmacokinetics)

A critical, often overlooked aspect of piperazine pharmacology is the formation of active metabolites . Many piperazine drugs (e.g., Trazodone, Nefazodone) undergo N-dealkylation by CYP3A4 to form 1-(3-chlorophenyl)piperazine (mCPP) .

Why This Matters

mCPP is a potent, non-selective serotonin agonist (5-HT2C/1A). In behavioral studies, if your parent compound metabolizes rapidly into mCPP, your data may reflect the metabolite's anxiogenic effects rather than the parent drug's intended mechanism.

Expert Insight: If you observe a biphasic behavioral response (e.g., anxiolytic at low dose, anxiogenic at high dose), assay plasma for mCPP levels. High doses may saturate the metabolic clearance of mCPP, leading to accumulation.

Table 1: Key Piperazine Metabolites & Targets
Parent CompoundPrimary MetaboliteMetabolite TargetConfounding Effect
Trazodone mCPP5-HT2C AgonistAnxiety, Hypophagia
Buspirone 1-(2-Pyrimidinyl)piperazine (1-PP)α2-Adrenergic AntagonistAltered locomotor activity
Nefazodone mCPP5-HT2C AgonistAnxiety

Part 3: Detailed Dosing Protocols

Protocol A: Formulation of Lipophilic Piperazine Bases (Intraperitoneal)

Objective: Solubilize a hydrophobic piperazine derivative for IP injection without using toxic concentrations of DMSO.

Materials:

  • Piperazine derivative (Free Base)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • 0.22 µm Syringe Filter

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water. Vortex until clear.

  • Weighing: Weigh the required amount of piperazine base into a sterile glass vial.

  • Wetting: Add the HP-β-CD solution to the vial. Do not add saline yet.

  • Sonication: Sonicate at 40°C for 20-30 minutes. The cyclodextrin cavity will encapsulate the lipophilic piperazine ring.

  • Clarification: If the solution remains cloudy, adjust pH carefully with 0.1N HCl (dropwise) to protonate the piperazine nitrogens, then back-titrate with NaOH if necessary.

  • Sterilization: Filter through a 0.22 µm PVDF membrane.

  • Validation: Inspect for precipitation after 1 hour at room temperature before dosing.

Protocol B: Dosing Regimen for Behavioral Assessment

Objective: Establish a dose-response curve while avoiding serotonin syndrome.

Dose Ranging Strategy:

  • Low Dose (0.5 - 2.0 mg/kg): Targets high-affinity receptors (e.g., 5-HT1A). Often anxiolytic.[1]

  • Medium Dose (5.0 - 10.0 mg/kg): Engages lower affinity targets.

  • High Dose (> 20.0 mg/kg): High risk of off-target effects and mCPP accumulation.

Administration:

  • Volume: 5 mL/kg (rats) or 10 mL/kg (mice).

  • Timing: Administer 30-45 minutes prior to testing. Piperazines generally have rapid absorption (

    
     ~30 min) but moderate half-lives (
    
    
    
    ~3-5 hours in rodents).

Part 4: Safety & Monitoring (Serotonin Syndrome)

Piperazine derivatives, especially when combined with SSRIs or MAOIs, can precipitate Serotonin Syndrome. This is a humane endpoint requiring immediate intervention.

DOT Diagram: Toxicity Pathway & Monitoring

Toxicity Dose High Dose Piperazine Metabolism CYP3A4/2D6 Metabolism Dose->Metabolism Accumulation Accumulation of mCPP / Parent Metabolism->Accumulation Receptor Overactivation of 5-HT1A / 5-HT2A Accumulation->Receptor Signs Clinical Signs: - Forepaw treading - Flat body posture - Tremor/Seizures Receptor->Signs Action ACTION: Terminate Exp. Administer Cyproheptadine Signs->Action

Figure 2: Pathway of serotonergic toxicity and required clinical observations.

Monitoring Checklist:

  • Flat Body Posture: Rat spreads limbs, pressing abdomen to floor.

  • Forepaw Treading: Repetitive piano-playing movements.

  • Straub Tail: Tail held rigid and erect (S-shape).

  • Hyperthermia: Monitor rectal temperature if doses exceed 10 mg/kg.

References

  • Maurer, H. H., et al. (2004). "Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine." Journal of Analytical Toxicology.

  • Caccia, S., et al. (1981). "(-)-m-Chlorophenyl-piperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone."[2] Journal of Pharmacy and Pharmacology.

  • Fuller, R. W., et al. (1978). "Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo." European Journal of Pharmacology.

  • Kim, T. H., et al. (2019). "Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics." Pharmaceutics.[3]

  • European Medicines Agency. (1999). "Piperazine Summary Report - MRL." Committee for Veterinary Medicinal Products.

Sources

Application

Application Notes and Protocols for the Formulation of Methyl 4-(4-methylpiperazin-1-yl)benzoate

Introduction Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds within this class have been inves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds within this class have been investigated for a wide range of biological activities.[1][2][3] Structurally, this compound shares features with components of pharmacologically active molecules, such as the tyrosine kinase inhibitor Imatinib, suggesting its potential as a building block or a standalone agent in various research contexts.[4][5]

Effective and reproducible biological experimentation hinges on the appropriate formulation of the test compound. This guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(4-methylpiperazin-1-yl)benzoate and details robust protocols for its formulation for both in vitro and in vivo studies. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure experimental success and data integrity.

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is the cornerstone of successful formulation development. The properties for Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2) are summarized below. The presence of the basic piperazine moiety (predicted pKa ≈ 7.62) and the hydrophobic methyl benzoate portion suggests a pH-dependent aqueous solubility and a general preference for organic solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂ChemicalBook
Molecular Weight 234.29 g/mol ChemicalBook
Appearance Pale yellow powderBenchchem
Melting Point 117-124 °CChemicalBook, Benchchem
Boiling Point (Predicted) 362.4 ± 37.0 °CChemicalBook
Density (Predicted) 1.112 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 7.62 ± 0.42 (most basic)ChemicalBook
LogP (Predicted) 1.95ChemSpider

Note: Experimental solubility data in common laboratory solvents is not extensively published. Therefore, an initial solubility assessment is a critical first step for any new batch of this compound.

Safety and Handling

As with any research chemical, proper safety precautions are imperative.

  • Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

Protocol 1: Empirical Solubility Assessment

Rationale: Before preparing stock solutions, it is crucial to determine the approximate solubility of your specific batch of Methyl 4-(4-methylpiperazin-1-yl)benzoate in various solvents. This ensures the creation of a true solution at the desired concentration and prevents errors from using an incomplete dissolution or fine suspension.

Materials:

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

Procedure:

  • Prepare Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, Ethanol, PBS, Water) into separate, labeled microcentrifuge tubes.

  • Weigh Compound: Accurately weigh approximately 1 mg of the compound.

  • Initial Addition: Add the 1 mg of compound to the tube containing 100 µL of DMSO. This represents an initial target concentration of 10 mg/mL.

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter against a bright light.

  • Solubility Determination in DMSO:

    • If fully dissolved, the solubility is ≥ 10 mg/mL. You can proceed to make a stock solution or test higher concentrations by adding more compound to the known volume of solvent.

    • If not fully dissolved, add another 100 µL of DMSO (total volume 200 µL) to reach a target concentration of 5 mg/mL. Repeat the vortexing and observation. Continue this serial dilution with the solvent until complete dissolution is achieved to determine the approximate solubility.

  • Repeat for Other Solvents: Repeat steps 3-5 for ethanol, PBS, and water to assess the solubility in these solvents. The N-arylpiperazine class of compounds typically requires initial solubilization in an organic solvent like DMSO.[6]

Protocol 2: Preparation of Formulations for In Vitro Assays

Rationale: For most cell-based assays, a concentrated stock solution in an organic solvent like DMSO is prepared first. This stock is then diluted into an aqueous cell culture medium to achieve the final desired concentration. This approach is standard for N-arylpiperazine derivatives.[6] It is critical to ensure the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

2.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate (MW: 234.29 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tube or amber glass vial

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 234.29 g/mol × 1000 mg/g = 2.34 mg

  • Weigh Compound: Accurately weigh 2.34 mg of Methyl 4-(4-methylpiperazin-1-yl)benzoate and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

2.2: Preparation of Aqueous Working Solutions

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into your cell culture medium or assay buffer (e.g., PBS) to achieve the final desired concentrations.

    • Example: To prepare a 10 µM working solution in 1 mL of media:

      • Use the formula C₁V₁ = C₂V₂

      • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

      • V₁ = 1 µL

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.

  • Solvent Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration test article to account for any solvent effects on the biological system.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 2.34 mg of Compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso MW = 234.29 g/mol dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store_stock 4. Store 10 mM Stock at -20°C dissolve->store_stock thaw 5. Thaw Stock Solution store_stock->thaw dilute 6. Serially Dilute into Assay Medium thaw->dilute e.g., 1 µL stock to 999 µL medium vortex_final 7. Mix Thoroughly dilute->vortex_final Final [DMSO] < 0.5% use_assay 8. Use in Assay Immediately vortex_final->use_assay

Caption: Workflow for preparing in vitro experimental solutions.

Protocol 3: Preparation of Formulations for In Vivo (Oral) Studies

Rationale: For oral administration in preclinical animal models, a uniform and stable suspension is often the most practical formulation for water-insoluble compounds. This protocol creates a suspension using common, well-tolerated excipients. The basic nature of the piperazine group may allow for salt formation to improve solubility in acidic environments, but a suspension provides a more versatile starting point for general pharmacokinetic studies. This approach is guided by formulation strategies for other poorly soluble basic drugs, including analogs like Imatinib.[7][8]

3.1: Preparation of a 1 mg/mL Oral Suspension

Vehicle Composition:

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC) - Suspending Agent

  • 0.1% (w/v) Tween® 80 - Wetting Agent

  • Sterile Water for Injection - Solvent

Materials:

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate

  • Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC)

  • Tween® 80

  • Sterile Water

  • Mortar and pestle

  • Graduated cylinder and/or volumetric flasks

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, for improved particle size reduction)

Procedure (for 10 mL final volume):

  • Prepare Vehicle:

    • In a beaker, add 0.1 mL of a 10% Tween® 80 stock solution (or 10 mg of pure Tween® 80) to approximately 8 mL of sterile water.

    • Slowly add 50 mg of HPMC or MC while stirring continuously to avoid clumping. Stir until fully hydrated and a clear, viscous solution is formed. This may take some time.

    • Bring the final volume to 10 mL with sterile water.

  • Weigh Compound: Weigh 10 mg of Methyl 4-(4-methylpiperazin-1-yl)benzoate.

  • Create a Paste (Wetting): Place the weighed compound into a mortar. Add a small amount of the prepared vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the particles are properly wetted and do not clump.

  • Form the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Homogenize: Transfer the mixture to a beaker or vial. Stir with a magnetic stir bar for at least 30 minutes to ensure uniformity. For a more uniform and stable suspension, use of a mechanical homogenizer is recommended.

  • Storage and Use: Store the suspension at 4°C. Always stir or vortex vigorously to re-suspend the compound uniformly before each dose administration.

G cluster_vehicle Vehicle Preparation cluster_formulation Suspension Formulation mix_surfactant 1. Mix Tween® 80 in Water add_suspending 2. Add HPMC/MC and Stir to Dissolve mix_surfactant->add_suspending qs_volume 3. QS to Final Volume with Water add_suspending->qs_volume triturate 5. Triturate with Vehicle to Form Paste qs_volume->triturate Use small amount add_vehicle 6. Gradually Add Remaining Vehicle qs_volume->add_vehicle Use remainder weigh 4. Weigh Compound weigh->triturate triturate->add_vehicle homogenize 7. Stir/Homogenize for >30 min add_vehicle->homogenize

Caption: Workflow for preparing an in vivo oral suspension.

Stability Considerations

The stability of the formulated compound is critical for the reliability of experimental results.

  • Solid State: The solid powder should be stable if stored in a cool, dark, and dry place.

  • DMSO Stock Solutions: When stored properly at -20°C or -80°C in anhydrous DMSO, stock solutions are typically stable for several months. However, it is good practice to visually inspect for precipitation upon thawing. Avoid more than 3-4 freeze-thaw cycles.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. The ester functional group may be susceptible to hydrolysis, especially at non-neutral pH over extended periods.

  • In Vivo Suspensions: Suspensions should be prepared fresh, ideally on the day of the study. If stored, they should be kept at 4°C for no more than a few days. A physical stability assessment (e.g., checking for irreversible caking or changes in particle size) should be performed.

For long-term or GLP studies, a formal stability study assessing chemical degradation via a validated analytical method (e.g., HPLC) is required.

References

  • Chemistry Magazine Online. (2018). De Novo drug design of anti-cancer drug imatinib's analogues. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central. Available at: [Link]

  • Chemsrc. (2025). Methyl 4-fluorobenzoate | CAS#:403-33-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analogs, Formulations and Derivatives of Imatinib: A Patent Review. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2015). Analogs, formulations and derivatives of imatinib: a patent review. Available at: [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]

  • DSpace@MIT. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Available at: [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

Sources

Method

"scale-up synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate"

Application Note & Protocol A Robust and Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution Abstract This application note provides a detailed, field-tested protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution

Abstract

This application note provides a detailed, field-tested protocol for the scale-up synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presented methodology is based on a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and economically viable route for industrial production. We delve into the mechanistic rationale, process optimization for scale-up, and a step-by-step guide for synthesis, purification, and characterization, ensuring a self-validating system for researchers and drug development professionals.

Introduction and Strategic Rationale

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical intermediate, notably in the synthesis of Imatinib, a targeted cancer therapy agent.[1][2][3] The efficient and cost-effective production of this intermediate is therefore of significant industrial importance. While several synthetic routes exist, including reductive amination and palladium-catalyzed cross-coupling reactions, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a compelling combination of high yield, operational simplicity, and favorable economics for large-scale manufacturing.[4][5][6]

This guide focuses on the SNAr reaction between Methyl 4-fluorobenzoate and 1-methylpiperazine. The choice of a fluoro-aromatic starting material is strategic; fluorine's high electronegativity strongly activates the aromatic ring toward nucleophilic attack, facilitating the reaction under relatively mild conditions.

Reaction Scheme: Methyl 4-fluorobenzoate reacts with 1-methylpiperazine in the presence of potassium carbonate to yield Methyl 4-(4-methylpiperazin-1-yl)benzoate.

Reaction scheme for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate
Process Workflow for Scalable Synthesis

The overall process is designed for efficiency and scalability, moving from initial reagent charging to the final, purified product.

Scale-Up_Workflow raw_materials Raw Materials (Methyl 4-fluorobenzoate, 1-methylpiperazine, K2CO3, Acetonitrile) charging Reactor Charging (Inert Atmosphere) raw_materials->charging reaction Controlled Reaction (Reflux, 3 days) charging->reaction Heat to Reflux workup Solvent Evaporation & Aqueous Work-up reaction->workup Cool & Concentrate extraction Organic Extraction (Ethyl Acetate) workup->extraction purification Purification (Flash Chromatography) extraction->purification Crude Product isolation Product Isolation & Drying purification->isolation Pure Fractions qc Final Product QC (Yield, Purity, MP, NMR) isolation->qc Dried Powder

Caption: Overall process flow from raw materials to quality-controlled final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for reproducibility and scale.[7]

3.1. Reagents and Equipment

  • Reactor: Glass-lined or stainless steel reactor appropriate for the intended scale, equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet (Nitrogen or Argon).

  • Reagents:

    • Methyl 4-fluorobenzoate

    • 1-methylpiperazine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), reaction grade

    • Ethyl acetate (EtOAc), for extraction

    • Deionized water

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for chromatography

    • Dichloromethane (CH₂Cl₂) and Methanol (MeOH), for chromatography

3.2. Step-by-Step Synthesis

  • Reactor Charging: Charge the reactor with Methyl 4-fluorobenzoate (1.0 eq), potassium carbonate (1.0 eq), and acetonitrile (approx. 5-10 volumes). Begin stirring to form a slurry.

  • Addition of Nucleophile: Add 1-methylpiperazine (2.2 eq) to the reactor. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain under a gentle nitrogen flow for 72 hours.

    • In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (Mobile phase: CH₂Cl₂/MeOH = 95:5) to confirm the disappearance of the starting material.

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the acetonitrile under reduced pressure.

  • Aqueous Quench & Extraction: To the resulting residue, add deionized water and extract the product into ethyl acetate. Repeat the extraction three times to ensure maximum recovery.[7]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

3.3. Purification Protocol

While for some applications crude material may be sufficient, high purity is often required.

  • Chromatography: Purify the crude residue by flash chromatography on silica gel.[7]

    • Eluent System: A gradient or isocratic elution with a mixture of dichloromethane and methanol (e.g., 95:5 v/v) is effective.

  • Fraction Collection: Collect the fractions containing the pure product (monitor by TLC, Rf ≈ 0.20 in CH₂Cl₂/MeOH = 95:5).

  • Final Isolation: Combine the product-containing fractions and evaporate the solvent. Suspend the resulting solid in a mixture of diethyl ether and pentane to precipitate, then filter and dry under vacuum to yield a pale yellow powder.[7]

Data Summary and Characterization
ParameterValueNotes
Reactant Molar Ratio 1 : 2.2 : 1(Methyl 4-fluorobenzoate : 1-methylpiperazine : K₂CO₃)
Solvent AcetonitrileProvides good solubility and an appropriate reflux temperature.
Reaction Temperature Reflux (~82°C)Ensures sufficient activation energy for the SNAr reaction.
Reaction Time ~72 hoursMonitor with IPC; time may vary with scale.
Expected Yield >85% (post-purification)
Appearance Pale yellow powder[7]
Melting Point 117-119°C[7] (Literature: 122-124°C[8])
Purity (HPLC) >98%
Molecular Weight 234.29 g/mol [8]

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety and Handling Precautions

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Methyl 4-fluorobenzoate: An irritant. Handle with care.

  • 1-methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Potassium Carbonate: Causes serious eye irritation.

  • Safe Handling: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9] For detailed information, consult the Safety Data Sheets (SDS) for each chemical before use.[10]

References

  • Lima, G. M., et al. (2012). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. Available from: [Link]

  • University of Texas at Dallas. Preparation of Methyl Benzoate. Available from: [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Available from: [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. Available from: [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis

Ticket ID: SYN-OPT-044 Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses yield optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-OPT-044 Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).

The primary synthetic route involves a Nucleophilic Aromatic Substitution (


)  of a methyl 4-halobenzoate with 1-methylpiperazine. While theoretically straightforward, yield losses frequently occur due to three specific failure modes:
  • Incomplete Conversion: Deactivation of the electrophile or stalling due to salt formation.

  • Unintended Hydrolysis: Conversion of the methyl ester to the carboxylic acid (saponification) due to wet solvents or inappropriate base selection.

  • Workup Losses: The amphiphilic nature of the piperazine moiety causing product retention in the aqueous phase.

The Reaction System (The "Engine")

Core Mechanism:

The reaction relies on the electron-withdrawing nature of the ester group at the para-position to activate the benzene ring for nucleophilic attack by the secondary amine of the piperazine.

Optimal Reaction Conditions:

VariableRecommendationTechnical Rationale
Substrate (Leaving Group) Methyl 4-fluorobenzoate Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, making it significantly faster than the Chloro- analog in

reactions [1].
Nucleophile 1-Methylpiperazine Use 1.2 – 1.5 equivalents.[1] Excess amine drives kinetics and acts as a secondary acid scavenger.
Base Potassium Carbonate (

)
An inorganic, anhydrous base is preferred over hydroxides (NaOH) to prevent ester hydrolysis. Organic bases (

) can be used but may complicate purification.
Solvent DMSO or DMF Polar aprotic solvents stabilize the charged transition state. DMSO is generally superior for rate acceleration.
Temperature 80°C – 100°C Sufficient energy is required to overcome the activation barrier, but exceeding 110°C increases the risk of ester cleavage.
Visualizing the Pathway

The following diagram illustrates the reaction flow and critical divergence points where yield is lost.

ReactionPathway Start Methyl 4-fluorobenzoate + N-methylpiperazine Complex Meisenheimer Complex Start->Complex Heat (90°C) Polar Aprotic Solvent SideProduct Impurity: Acid (Hydrolysis) Start->SideProduct Moisture in Solvent Product Target Ester (Methyl 4-(4-methylpiperazin-1-yl)benzoate) Complex->Product -HF (Base scavenged) Product->SideProduct Water + Base (Overheating)

Figure 1: Reaction pathway showing the primary


 route (Green) and the critical hydrolysis failure mode (Red).

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at 60-70% conversion."

Diagnosis: This is often a kinetic issue or surface passivation of the inorganic base.

  • Solution A (Precursor Switch): If you are using Methyl 4-chloro benzoate, switch to Methyl 4-fluoro benzoate. The fluoride leaving group accelerates the reaction rate by orders of magnitude in

    
     systems.
    
  • Solution B (Base Activation): If using

    
    , ensure it is finely ground (powder, not granular) to maximize surface area.
    
  • Solution C (Concentration):

    
     is second-order kinetics. Run the reaction at a higher concentration (e.g., 1M) rather than dilute (0.1M) to drive collisions.
    
Issue 2: "I have high yield by HPLC, but low isolated yield."

Diagnosis: You are losing the product to the aqueous layer during extraction.

  • The Science: The product contains a basic piperazine nitrogen (

    
    ). If your aqueous workup is neutral or slightly acidic (pH < 8), the product will protonate, become water-soluble, and be discarded with the aqueous waste.
    
  • Corrective Action: Ensure the aqueous phase is adjusted to pH 10-11 (using saturated

    
     or dilute NaOH) before the final extraction into organic solvent (DCM or EtOAc).
    
Issue 3: "The product contains a carboxylic acid impurity."

Diagnosis: Hydrolysis of the methyl ester.

  • Cause: Presence of water in the reaction mixture combined with heat and base.

  • Fix: Use anhydrous DMSO/DMF. Dry your

    
     in an oven before use. Avoid using NaOH or KOH unless strictly controlling temperature, as hydroxide is a potent nucleophile for ester hydrolysis.
    

Optimized Protocol (The "Gold Standard")

This protocol minimizes hydrolysis risk while maximizing conversion.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • 
     (2.0 eq, anhydrous, fine powder)
    
  • DMSO (anhydrous, 5 volumes relative to substrate mass)

Step-by-Step:

  • Charge: In a dry flask under inert atmosphere (

    
    ), combine Methyl 4-fluorobenzoate and DMSO.
    
  • Add Base: Add

    
     with vigorous stirring.
    
  • Add Nucleophile: Add 1-methylpiperazine via syringe.

  • Heat: Heat to 90°C for 4–6 hours. Monitor by TLC or HPLC.

    • Checkpoint: Look for the disappearance of the fluorobenzoate.

  • Quench: Cool to room temperature. Pour the mixture into ice-water (10 volumes).

  • pH Adjustment (Critical): The quench usually results in a basic solution. If not, adjust to pH ~10.

  • Filtration (Preferred): Often, the product precipitates as a solid upon pouring into water. Filter, wash with water, and dry.[2][3]

  • Extraction (Alternative): If oil forms, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Workup Logic Flow

WorkupLogic RxnMix Reaction Mixture (DMSO, Product, Salts) Quench Pour into Ice Water RxnMix->Quench CheckState Precipitate Formed? Quench->CheckState Filter Filter Solid (Wash w/ Water) CheckState->Filter Yes (Ideal) Extract Extract w/ DCM (Ensure pH > 10) CheckState->Extract No (Oiling out) Dry Evaporate Solvent Recrystallize Filter->Dry Extract->Dry

Figure 2: Decision tree for isolation. Precipitation is preferred for higher purity; extraction requires strict pH control.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (General reference for kinetics and leaving group effects).
  • Zhan, H. "Synthesis method of Imatinib."[4] Patent CN101830887B (and related WO2011130918). Describes the coupling of methyl 4-halobenzoates with piperazines.

  • Szczepek, W. et al. "Process for the preparation of imatinib."[4] US Patent App.[4] 2008/0103305. Details the intermediate synthesis and purification steps.

  • Loiseleur, O. et al. "Process for the preparation of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester." US Patent 7,550,591. Specific conditions for the ester synthesis.[2][3][5][6][7][8]

Sources

Optimization

"troubleshooting Methyl 4-(4-methylpiperazin-1-yl)benzoate reaction failures"

Topic: Troubleshooting Methyl 4-(4-methylpiperazin-1-yl)benzoate Reaction Failures Technical Support Center: Synthesis & Purification Guide Target Compound: Methyl 4-(4-methylpiperazin-1-yl)benzoate CAS: 354813-14-2 Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Methyl 4-(4-methylpiperazin-1-yl)benzoate Reaction Failures

Technical Support Center: Synthesis & Purification Guide

Target Compound: Methyl 4-(4-methylpiperazin-1-yl)benzoate CAS: 354813-14-2 Molecular Formula: C₁₃H₁₈N₂O₂ Role: Key intermediate for kinase inhibitors (e.g., Ponatinib analogs, liquid crystal precursors).

Scope & Identification

CRITICAL NOTE: Do not confuse this compound with its benzylic analog, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (an Imatinib intermediate). The troubleshooting steps below apply strictly to the direct N-aryl bond formation .

  • Target Structure: Nitrogen attached directly to the phenyl ring (Aniline derivative).

  • Common Synthesis Routes:

    • SₙAr (Nucleophilic Aromatic Substitution): Methyl 4-fluorobenzoate + N-methylpiperazine.

    • Buchwald-Hartwig Amination: Methyl 4-bromobenzoate + N-methylpiperazine + Pd Catalyst.

Reaction Pathways & Logic Flow

The following diagram illustrates the two primary synthesis pathways and the critical failure points (Hydrolysis, Dimerization) that this guide addresses.

ReactionPathways Start_F Methyl 4-fluorobenzoate (S_NAr Precursor) Product TARGET PRODUCT Methyl 4-(4-methylpiperazin-1-yl)benzoate Start_F->Product Route A: S_NAr K2CO3, DMSO, 100°C (Fast & Clean) Start_Br Methyl 4-bromobenzoate (Buchwald Precursor) Start_Br->Product Route B: Buchwald Pd(OAc)2, BINAP Cs2CO3, Toluene Byprod_Dimer Byproduct: Bis-piperazine (If Pd catalyst fails) Start_Br->Byprod_Dimer Homocoupling (O2 leak) Amine N-Methylpiperazine Amine->Product Byprod_Acid Byproduct: Hydrolyzed Acid (Zwitterionic/Insoluble) Product->Byprod_Acid Hydrolysis (Wet solvent/Excess Base)

Figure 1: Mechanistic pathways for C-N bond formation. Route A (SₙAr) is preferred for simplicity, while Route B is necessary if only Bromo-starting material is available.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction is taking 3 days to complete in Acetonitrile."

Diagnosis: Insufficient thermal activation. The Science: The SₙAr reaction on an electron-deficient ester is sensitive to temperature. Acetonitrile refluxes at ~82°C. While literature often cites this condition, the kinetics are sluggish for the 4-methylpiperazine nucleophile, often requiring 48-72 hours. Solution:

  • Switch Solvent: Replace Acetonitrile with DMSO (Dimethyl Sulfoxide) or DMF .

  • Increase Temperature: Run the reaction at 100–110°C .

  • Result: Reaction time typically drops from 72 hours to 4–6 hours .

  • Caution: Do not exceed 120°C to avoid thermal decomposition of the piperazine ring or ester cleavage.

Issue 2: "I see a new baseline spot on TLC that won't extract into organic solvent."

Diagnosis: Ester Hydrolysis (Formation of the Acid). The Science: Methyl esters are susceptible to hydrolysis under basic conditions (K₂CO₃), especially if water is present. The resulting acid (4-(4-methylpiperazin-1-yl)benzoic acid) is zwitterionic and highly polar, refusing to migrate on silica or extract into Dichloromethane (DCM). Solution:

  • Prevention: Use anhydrous K₂CO₃ (dry in an oven at 120°C overnight) and anhydrous solvents.

  • Recovery: If hydrolysis occurs, do not discard the aqueous layer. Acidify the aqueous layer to pH ~6 (isoelectric point), evaporate water, and re-esterify using MeOH/H₂SO₄ reflux.

Issue 3: "The product is an oily, sticky mess and difficult to crystallize."

Diagnosis: Impurity occlusion (residual solvent/amine). The Science: The target compound has a melting point of 117–119°C , but traces of N-methylpiperazine (liquid) or solvent depress the melting point significantly (colligative properties), resulting in a "sticky oil." Solution:

  • Do NOT Column: Silica gel columns often streak with basic amines.

  • Use Acid-Base Workup: See Protocol C below. This method uses the basicity of the piperazine nitrogen to chemically separate the product from non-basic impurities (like unreacted ester) and neutral byproducts.

Issue 4: "Buchwald coupling (Route B) yields are low (<40%)."

Diagnosis: Catalyst poisoning or ligand mismatch. The Science: The piperazine nitrogen can coordinate to Palladium, potentially deactivating it. Furthermore, methyl esters can undergo transesterification with alkoxide bases (e.g., NaOtBu). Solution:

  • Base Change: Switch from NaOtBu to Cs₂CO₃ (Cesium Carbonate). It is milder and prevents ester damage.

  • Ligand: Use BINAP or Xantphos . These bidentate ligands prevent the piperazine from sequestering the Pd metal.

Experimental Protocols

Protocol A: Optimized SₙAr Synthesis (Recommended)

Best for: High throughput, lower cost, avoiding heavy metals.

  • Setup: A 100 mL round-bottom flask with a magnetic stir bar.

  • Charge:

    • Methyl 4-fluorobenzoate (1.0 eq, e.g., 1.54 g)[1]

    • N-Methylpiperazine (1.5 eq, e.g., 1.50 g) — Excess drives kinetics.

    • K₂CO₃ (anhydrous, 2.0 eq, 2.76 g)

    • DMSO (10 mL/g of substrate) — Critical for speed.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Quench: Cool to room temperature. Pour into Ice Water (5x reaction volume).

  • Filtration: The product often precipitates as a solid upon hitting water. Filter and wash with cold water. If it oils out, proceed to Protocol C.

Protocol C: The "Self-Validating" Acid-Base Purification

Use this instead of column chromatography to ensure >98% purity.

  • Dissolution: Dissolve the crude crude oil/solid in Ethyl Acetate (EtOAc) .

  • Extraction 1 (Remove Neutrals): Extract the EtOAc layer with 0.5 M HCl (aq) (3x).

    • Chemistry: The product becomes protonated (water-soluble salt). Unreacted Methyl 4-fluorobenzoate stays in the EtOAc.

    • Action: Keep the Aqueous layer. Discard the Organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 6 M NaOH or saturated NaHCO₃ until pH > 10.

    • Chemistry: The product is deprotonated and precipitates/oils out.

  • Extraction 2 (Recovery): Extract the cloudy aqueous mixture with DCM (3x).

  • Finishing: Dry DCM over MgSO₄, filter, and evaporate.

  • Result: Off-white solid, mp 117–119°C.

Comparative Data: Solvent Effects

ParameterAcetonitrile (Standard)DMSO (Optimized)Toluene (Buchwald)
Temperature 82°C (Reflux)100°C110°C
Reaction Time 48–72 Hours4–6 Hours 12–18 Hours
Yield (Typical) 75–80%90–95% 60–85%
Primary Risk Incomplete conversionWorkup (high bp solvent)Catalyst cost/O₂ sensitivity

References

  • Synthesis of Methyl 4-(4-methylpiperazin-1-yl)
  • Physical Properties & CAS Verification: Source: ChemicalBook D
  • Buchwald-Hartwig Amination Guidelines

    • Source: Johnson Matthey C
    • URL:[Link]

  • DMSO as a Solvent for Nucleophilic Substitutions

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Troubleshooting

"purification challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate"

The following Technical Support Guide addresses the purification and isolation challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2). This guide is structured for researchers encountering specific bo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification and isolation challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).

This guide is structured for researchers encountering specific bottlenecks in yield, purity, or physical form during the synthesis of this intermediate, commonly generated via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination.[1]

Compound Profile & Critical Properties

Before troubleshooting, verify your target compound's physicochemical behavior.[2] This molecule possesses a "schizophrenic" solubility profile—lipophilic due to the benzoate ester, yet basic/polar due to the piperazine tail.

PropertySpecificationTechnical Note
Structure N-Aryl Piperazine EsterPiperazine

is conjugated (aniline-like, non-basic);

is aliphatic (basic, pKa ~8.5).[1][3]
Molecular Weight 234.29 g/mol Low MW amines often "streak" on silica without modifiers.
Solubility DCM, EtOAc, DMSOpH Dependent: Soluble in acidic water; insoluble in basic water.[1]
Key Impurities 1. N-Methylpiperazine (Reagent)2.[1][3] Methyl 4-fluorobenzoate (SM)3.[1][3] 4-(4-methylpiperazin-1-yl)benzoic acid (Hydrolysis)Reagent removal is the #1 purification challenge.[1][3]
Troubleshooting Guide (Q&A)
Issue 1: "I cannot remove excess N-methylpiperazine (N-MP) from my crude product."

Diagnosis: N-MP is often used in 2-3 equivalents to drive the reaction.[1][3] It is a high-boiling amine (138°C) that co-elutes with the product on standard silica gradients.[1] Corrective Action: Do not rely solely on rotary evaporation. Use the "Partition Wash" Protocol :

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (avoid DCM initially; EtOAc separates better from water).[1]

  • Wash 3x with Water: N-MP is highly water-soluble (

    
     g/L).[1][3] The product (hydrophobic ester) will remain in the organic layer.[1]
    
  • Brine Wash: Essential to break any emulsions caused by the surfactant-like nature of the piperazine.[1]

  • High Vacuum: If trace N-MP remains (detectable by NMR

    
     2.3 ppm singlet), dry the oil under high vacuum (<1 mbar) at 60°C for 4 hours.
    
Issue 2: "My product is an oil or sticky gum, but literature says it should be a solid."

Diagnosis: Residual solvents (DMF/DMSO) or impurities (N-MP) depress the melting point.[1] Corrective Action: Perform a Trituration instead of standard recrystallization.

  • Dissolve the "gum" in a minimum amount of DCM (1-2 mL/g).

  • Slowly add Diethyl Ether or Pentane (10-20 mL/g) while stirring rapidly.

  • A precipitate should form. If it oils out again, sonicate the flask in a water bath.

  • Filter the solid.[4][5] This removes lipophilic impurities and traces of high-boiling solvents.[1]

Issue 3: "I am seeing severe tailing/streaking on my TLC and Column."

Diagnosis: The basic


-nitrogen interacts with the acidic silanols on the silica gel, causing peak broadening.[1]
Corrective Action: 
  • TLC: Dip your TLC plate in a solution of 5% Triethylamine (TEA) in Methanol and dry it before spotting your compound.[1]

  • Column: Use a mobile phase modifier.

    • Standard: DCM : MeOH :

      
       (95 : 4.5 : 0.5).[1]
      
    • Alternative: DCM : MeOH : TEA (98 : 1 : 1).[1]

    • Note: Do not use acetic acid; it will form a salt with the piperazine and retain the compound on the baseline.

Issue 4: "My yield is low after an acidic workup."

Diagnosis: You likely extracted the product into the aqueous layer. Mechanistic Insight: The distal nitrogen (pKa ~8.[1]5) protonates in dilute acid (HCl/citric acid).[1] The resulting ammonium salt is water-soluble.[1] Corrective Action:

  • Avoid Acid Washes: Unlike neutral organic synthesis, you cannot use 1M HCl to remove the excess amine reagent because your product is also a base.

  • Recovery: If you already washed with acid, do not discard the aqueous layer .[1] Basify the aqueous layer to pH 10-11 using sat.[1]

    
     or NaOH, then re-extract with DCM.
    
Optimized Purification Protocols
Protocol A: The "Green" Workup (High Throughput)

Best for reactions run in Acetonitrile or DMF.[1]

  • Concentrate: Remove reaction solvent (MeCN) via rotary evaporation. If DMF/DMSO, skip to step 2.

  • Quench: Pour residue into Ice Water (10 volumes).

  • Precipitation: Stir vigorously for 30 minutes. The hydrophobic ester often precipitates as a beige solid.

  • Filtration: Filter the solid. Wash with water (removes N-MP) and Hexanes (removes unreacted ester starting material).[1][3]

  • Drying: Vacuum oven at 45°C.

Protocol B: The "Difficult Separation" Column (Flash Chromatography)

Use this if the product does not precipitate or requires high purity (>99%).[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Pre-treatment: Flush column with 1% Triethylamine in DCM to neutralize acid sites.

  • Gradient:

    • 0-5 min: 100% DCM (Elutes unreacted Methyl 4-fluorobenzoate).[1][3]

    • 5-20 min: 0%

      
       5% MeOH in DCM (Elutes Product).[1][3]
      
    • Note: Excess N-methylpiperazine is very polar and usually stays on the column or elutes only with >10% MeOH/Ammonia.[1]

Process Visualization
Figure 1: Purification Decision Tree

Determine the correct workflow based on the physical state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State upon Water Quench? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Oily / Emulsion CheckState->Oil Gummy/Oily Filter Filtration Solid->Filter Extract Extract into EtOAc (Avoid DCM if possible) Oil->Extract Wash Wash Cake: 1. Water (removes N-MP) 2. Pentane (removes SM) Filter->Wash PureSolid Pure Product (>95%) Wash->PureSolid AqWash Wash Organic Layer: 3x Water + 1x Brine Extract->AqWash Triturate Trituration: DCM / Ether / Pentane AqWash->Triturate If purity >85% Column Flash Column: DCM/MeOH/TEA AqWash->Column If purity <85% Triturate->PureSolid Column->PureSolid

Caption: Decision matrix for isolating Methyl 4-(4-methylpiperazin-1-yl)benzoate based on crude physical properties.

Figure 2: Impurity Fate Map

Understanding where your impurities go during the "Protocol A" workup.

ImpurityFate Input Crude Mixture: 1. Product 2. N-Me-Piperazine (Excess) 3. Fluorobenzoate (SM) WaterPhase Aqueous Phase (Waste) Input->WaterPhase N-Me-Piperazine (Highly Soluble) SolidPhase Filter Cake (Product) Input->SolidPhase Product (Precipitates) HexaneWash Hexane Wash (Filtrate) Input->HexaneWash Fluorobenzoate (Lipophilic wash)

Caption: Fate mapping of common impurities during aqueous quench and filtration.

References
  • BenchChem.Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)

    
     synthesis and workup). 
    
  • ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (Analogous purification methods for piperazine benzoates).

  • ACS GCI Pharmaceutical Roundtable. MedChem Tips and Tricks: Purification and Work-up. (General guide on amine workups and "Green" chromatography).

  • PubChem. Methyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary. (Physicochemical data). [1][3]

Sources

Optimization

Technical Support Center: Methyl 4-(4-methylpiperazin-1-yl)benzoate

Welcome to the technical support center for Methyl 4-(4-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(4-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-(4-methylpiperazin-1-yl)benzoate and what are its common applications?

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound that features a methyl ester and a 4-methylpiperazine moiety attached to a benzene ring. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. The piperazine ring is a prevalent scaffold in drug discovery, and the benzoate ester can serve as a synthetic handle or part of a pharmacophore.

Q2: What are the primary stability concerns for Methyl 4-(4-methylpiperazin-1-yl)benzoate?

Based on its chemical structure, the two primary points of instability are the methyl ester group and the tertiary amine within the piperazine ring. The ester is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield 4-(4-methylpiperazin-1-yl)benzoic acid and methanol. The tertiary amine can be prone to oxidation.

Q3: How should I properly store Methyl 4-(4-methylpiperazin-1-yl)benzoate?

To ensure the long-term stability of Methyl 4-(4-methylpiperazin-1-yl)benzoate, it is recommended to store it in a cool, dry place in a tightly sealed container. Protection from light is also advisable to prevent potential photodegradation. For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended.

Q4: Can I dissolve this compound in water?

Similar to methyl benzoate, Methyl 4-(4-methylpiperazin-1-yl)benzoate is expected to be poorly soluble in water. However, the presence of the piperazine ring may slightly increase its aqueous solubility, especially at lower pH where the amine can be protonated. For experimental use, dissolution in organic solvents such as ethanol, methanol, or DMSO is generally preferred. Be aware that aqueous solutions, especially if not pH-controlled, can promote hydrolysis of the ester over time.

Troubleshooting Guides

Issue 1: Unexpectedly low potency or inconsistent results in biological assays.

This is a common problem that can often be traced back to the degradation of the test compound. If you are experiencing inconsistent results, it is crucial to assess the purity of your sample.

Potential Cause: Hydrolysis of the methyl ester.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Purity of Stock Solution via HPLC A->B C Is a major impurity peak observed with a shorter retention time? B->C D Impurity is likely the more polar 4-(4-methylpiperazin-1-yl)benzoic acid C->D Yes J No significant impurity peak observed C->J No E Confirm identity via LC-MS or by comparison with a standard D->E F Prepare fresh stock solutions daily in anhydrous organic solvent E->F G If aqueous dilutions are necessary, prepare them immediately before use F->G H Maintain pH of aqueous solutions (neutral or slightly acidic) G->H I Store stock solutions at -20°C or -80°C H->I K Consider other experimental variables J->K

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Protocol: Purity Assessment by HPLC

  • Sample Preparation: Prepare a solution of your Methyl 4-(4-methylpiperazin-1-yl)benzoate sample in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute your compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Analysis: The hydrolysis product, 4-(4-methylpiperazin-1-yl)benzoic acid, is more polar and will typically have a shorter retention time than the parent ester. The presence of a significant peak at an earlier retention time is a strong indicator of hydrolysis.

Issue 2: Discoloration of the solid compound or solutions over time.

Discoloration, such as a shift from white to a yellow or brownish hue, can be an indicator of oxidative degradation.

Potential Cause: Oxidation of the tertiary amine on the piperazine ring.

Troubleshooting Workflow:

A Discoloration of Compound B Assess Purity via HPLC-UV and LC-MS A->B C Are there new, minor peaks present in the chromatogram? B->C D Analyze MS data for masses corresponding to N-oxide or other oxidative products C->D Yes I No evidence of oxidative degradation C->I No E Store solid compound under an inert atmosphere (e.g., argon or nitrogen) D->E F Use high-purity, degassed solvents for preparing solutions E->F G Avoid prolonged exposure of solutions to air F->G H Consider adding an antioxidant to the formulation if compatible G->H J Discoloration may be due to an impurity from synthesis. Consider re-purification. I->J

Caption: Troubleshooting workflow for compound discoloration.

Explanation of Causality: Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. While often a minor degradation pathway under proper storage, it can become significant if the compound is not handled carefully.

Forced Degradation Studies: A Proactive Approach

To systematically investigate the stability of Methyl 4-(4-methylpiperazin-1-yl)benzoate, a forced degradation study is recommended.[1] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation and identify potential degradation products.

Forced Degradation Conditions

ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, room temperature to 60°CHydrolysis of the methyl ester to the corresponding carboxylic acid.
Basic Hydrolysis 0.1 M NaOH, room temperatureRapid hydrolysis of the methyl ester.[2]
Oxidation 3-30% H₂O₂, room temperatureOxidation of the tertiary amine to an N-oxide.[3]
Thermal Stress 60-80°C in a stability chamberMay accelerate both hydrolysis and oxidation.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5]Photodegradation, potentially involving the aromatic ring or the piperazine moiety.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of Methyl 4-(4-methylpiperazin-1-yl)benzoate in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. After the desired time, neutralize with an equivalent amount of HCl.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at the desired temperature.

    • Photolytic: Expose a solution in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and placed alongside.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the progression of degradation.

  • Analysis: Use a stability-indicating HPLC method, as described above, to separate the parent compound from its degradation products. LC-MS analysis is invaluable for identifying the mass of the degradation products, which helps in elucidating their structures.

Potential Degradation Pathways Diagram

parent Methyl 4-(4-methylpiperazin-1-yl)benzoate hydrolysis_product 4-(4-methylpiperazin-1-yl)benzoic Acid + Methanol parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product N-oxide derivative parent->oxidation_product  Oxidation (e.g., H₂O₂)

Caption: Predicted primary degradation pathways.

By understanding these potential stability issues and implementing the recommended storage and handling procedures, researchers can ensure the integrity of their experimental results when working with Methyl 4-(4-methylpiperazin-1-yl)benzoate.

References

  • Ataman Kimya.
  • Chem-Impex.
  • Homework.Study.com.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Material Safety Data Sheet - Methyl benzo
  • Patil, S. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, S. et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methyl 4-(4-methylpiperazin-1-yl)benzoate

Case ID: SOL-MPB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Basic Benzoate Ester[1][2][3] Executive Summary Methyl 4-(4-methylpiperazin-1-yl)benzoate presents a classic medici...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MPB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Basic Benzoate Ester[1][2][3]

Executive Summary

Methyl 4-(4-methylpiperazin-1-yl)benzoate presents a classic medicinal chemistry paradox: it possesses a lipophilic ester tail (limiting aqueous solubility) and a basic piperazine head (providing a handle for ionization).[1][2][3]

Users typically encounter "crash-out" precipitation when diluting DMSO stocks into aqueous media or struggle to dissolve the solid for purification.[2][3] This guide provides validated protocols to overcome these thermodynamic barriers without compromising the chemical stability of the ester linkage.

Module 1: Chemical Solubilization (Salt Formation)

Primary Strategy for: Synthesis, Purification, and High-Concentration Aqueous Stocks.[2]

The Mechanism

The molecule contains two nitrogen atoms.[3] The nitrogen attached directly to the benzene ring is anilinic (low basicity due to resonance).[3] The distal


-methyl nitrogen is aliphatic and basic (

).[1][2][3] Protonating this specific site converts the neutral, lipophilic molecule into a water-soluble cation.[2][3]
Q: Why does my compound remain insoluble even in mild acid?

A: You likely haven't reached the specific stoichiometric threshold or are using an acid with a "soft" counterion that forms a lipophilic salt.[3]

Protocol: Controlled Salt Formation

Do not simply "add acid."[2][3] Follow this titration workflow to prevent ester hydrolysis.

  • Preparation: Suspend 100 mg of the compound in 5 mL of water (it will be a cloudy suspension).

  • Acid Selection:

    • Standard: 1.0 M Hydrochloric Acid (HCl).[2]

    • Preferred (for stability): Methanesulfonic Acid (MSA).[2] MSA salts of piperazines are often less hygroscopic and more stable than HCl salts.[2]

  • Titration:

    • Add the acid dropwise under vigorous stirring.

    • Monitor pH continuously.[2][3]

    • Target pH: 4.5 – 5.5.

  • Validation: The solution should turn clear. If it remains cloudy at pH 4.0, filter through a 0.22

    
    m PTFE filter to remove impurities, as the active compound should be dissolved.
    

Warning: Do not drop the pH below 3.0 or heat the solution above 40°C while acidic. Methyl esters are susceptible to acid-catalyzed hydrolysis, converting your compound into the corresponding benzoic acid derivative.[2][3][4]

SaltFormation Base Free Base (Lipophilic / Neutral) Protonation Protonation of Distal N-Methyl Base->Protonation + H+ Acid Acid Addition (HCl or MSA) Acid->Protonation Salt Soluble Salt Species (Hydrophilic Cation) Protonation->Salt pH 4-6 Hydrolysis RISK: Ester Hydrolysis (If pH < 3) Protonation->Hydrolysis pH < 3 Time/Heat

Figure 1: Reaction pathway for salt formation.[1][2] Note the critical divergence where excess acidity risks degrading the ester linkage.[3]

Module 2: Cosolvent Systems for Biological Assays

Primary Strategy for: In vitro screening, Cell Culture (


 determination).[2]
Q: My compound precipitates when I add the DMSO stock to the culture media. Why?

A: This is the "Solvent Shift" effect.[3] The compound is soluble in DMSO (dielectric constant


) but insoluble in water (

).[2] Rapid mixing causes local supersaturation and immediate nucleation.[2][3]
Troubleshooting Guide: The "Step-Down" Dilution

Direct addition of 100% DMSO stock to water often fails.[2][3] Use an intermediate bridge solvent.[2][3]

Recommended Solvent System:

Component Function Final Concentration (Max)
DMSO Primary Solubilizer 0.1% - 1.0%
PEG 400 Interface Cosolvent 1% - 5%

| Tween 80 | Surfactant (prevents aggregation) | 0.05% |[1][2][3]

Protocol:

  • Dissolve compound in 100% DMSO to create a 10 mM Master Stock.[2][3]

  • Prepare a Working Stock by diluting the Master Stock 1:10 into PEG 400 .[2][3]

  • Slowly add the Working Stock to the aqueous media with vortexing.[3]

Module 3: Excipient-Assisted Solubilization

Primary Strategy for: In vivo formulation or neutral pH requirements.[2][3]

Q: I cannot use acid or high DMSO concentrations. What are my options?

A: Use Cyclodextrin complexation.[2][3] The benzoate phenyl ring fits well into the hydrophobic cavity of


-Cyclodextrins, shielding the lipophilic portion from water.[3]
Protocol: HP- -CD Complexation[1][2][3]
  • Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in Phosphate Buffered Saline (PBS, pH 7.4).
  • Add an excess of Methyl 4-(4-methylpiperazin-1-yl)benzoate solid to the solution.

  • Shake/stir at room temperature for 24 hours (thermodynamic equilibrium).

  • Filter the suspension (0.45

    
    m PVDF).[2][3]
    
  • Assay the filtrate for concentration.[2][3] Expect a 10-50x increase in solubility compared to water.[1][2][3]

SolubilityDecision Start Start: Solubilization Goal AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSyn Synthesis / Purification AppType->ChemSyn InVivo In Vivo / Formulation AppType->InVivo DMSO Use DMSO Stock + PEG400 Bridge BioAssay->DMSO Salt Acidify (pH 4-5) Form MSA/HCl Salt ChemSyn->Salt CD HP-beta-Cyclodextrin Complexation InVivo->CD

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 4: Stability & Troubleshooting FAQ

Q: The solution turned slightly yellow over time. Is it degrading?

A: Likely yes.[2][3]

  • Cause: Oxidation of the piperazine ring or hydrolysis of the ester.[3]

  • Fix: Store stock solutions at -20°C. If the solution is aqueous and acidic, hydrolysis (formation of benzoic acid) is the primary risk. Check purity via LC-MS. If you see a peak with Mass = [Parent - 14], it is hydrolysis (loss of methyl group).[2]

Q: Can I sonicate the solution to speed up dissolution?

A: Yes, but with caution. Sonicate in short bursts (30 seconds) to avoid heating. Heat promotes ester hydrolysis.[2][3] If using the salt formation method (Module 1), sonication helps break up the waxy solid surface, allowing the acid to penetrate and protonate the interior of the particles.[3]

Q: Is the compound hygroscopic?

A: The free base is generally not hygroscopic.[3] However, if you form the HCl salt , it will become extremely hygroscopic (absorbs water from air).

  • Recommendation: If isolating the salt solid, store in a desiccator or use the Methanesulfonate (Mesylate) salt, which has better solid-state properties.

References

  • ChemicalBook. (2025).[2][3] 1-Methylpiperazine Properties and pKa Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022).[2] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [1][2]

  • PubChem. (2025).[2][3] 4-(4-Methylpiperazin-1-yl)benzoic acid Compound Summary. Retrieved from [1][2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Module 3).
  • Khalili, F., et al. (2009).[2][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][5] Journal of Chemical & Engineering Data. (Supports pKa claims in Module 1).

Sources

Optimization

"Methyl 4-(4-methylpiperazin-1-yl)benzoate reaction monitoring by TLC"

Topic: Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring the synthesis of Methyl 4-(4-methylpiperazin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Imatinib).

Because this molecule contains a lipophilic benzoate ester head and a highly polar, basic N-methylpiperazine tail, it presents a "Dr. Jekyll and Mr. Hyde" profile on silica gel. Standard TLC protocols often fail, leading to streaking spots or co-elution. This guide provides a self-validating, robust protocol to ensure your reaction monitoring is accurate.

Part 1: The Master Protocol

Do not rely on generic "hexane/ethyl acetate" systems for this molecule. The basic nitrogen of the piperazine ring will interact strongly with the acidic silanol groups of the TLC plate, causing severe tailing that masks impurities.

1. The Stationary Phase
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Pre-treatment (Optional but Recommended): If streaking persists despite mobile phase adjustment, neutralize the plate by dipping it in 5% Triethylamine (TEA) in methanol and drying it before use.

2. The Mobile Phase Systems

Select the system based on your reaction stage.

SystemComposition (v/v)PurposeApplication Note
System A (Standard) DCM : MeOH : TEA (95 : 4.5 : 0.5)Routine MonitoringThe TEA (Triethylamine) competes for silanol sites, sharpening the amine spot.
System B (Polar) DCM : MeOH : NH

OH
(90 : 9 : 1)
High Polarity / Salt FormsUse if the product is stuck at the baseline. Note: Use 25% aq. ammonia.[1][2]
System C (Non-Polar) EtOAc : Hexane : TEA (60 : 39 : 1)Starting Material CheckBest for separating the non-polar Methyl 4-fluorobenzoate from the product.
3. Visualization Strategy (The "Dual-Check")

This molecule allows for a unique self-validating visualization method because it possesses two distinct chemical handles:

  • Benzoate Core: UV Active.

  • Piperazine Tail: Dragendorff Active.

Step-by-Step Visualization:

  • UV Check (254 nm): Mark all dark spots. (Detects Benzoate SM and Product).

  • Stain (Dragendorff’s Reagent): Dip and blot.[1][3] (Detects Piperazine SM and Product).

    • Result: The Product is the only spot that is both UV(+) and Dragendorff(+).

Part 2: Troubleshooting & FAQs
Issue 1: "The Comet" (Severe Tailing)

Q: My product spot looks like a comet with a long streak dragging from the baseline. How do I fix this?

A: This is caused by the protonation of the tertiary amine by the acidic silica.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Why it works: The added base saturates the acidic sites on the silica gel, allowing your piperazine derivative to elute as a tight, free-base spot.

  • Caution: Do not use Ninhydrin after using TEA, as the background will turn dark red/purple. Use Dragendorff’s reagent or Iodine instead.

Issue 2: "The Ghost" (Invisible Reagents)

Q: I can see my starting benzoate and the product under UV, but I can't determine if the N-methylpiperazine reagent is fully consumed.

A: N-methylpiperazine has weak to no UV absorption at 254 nm. You are likely "blind" to it under UV.

  • The Fix: You must use an Iodine Chamber or Dragendorff’s Reagent .

    • Iodine:[4] Will turn the piperazine brown (reversible).

    • Dragendorff:[1][5] Will turn the piperazine bright orange (specific for tertiary amines).

  • Protocol: Run the TLC. Visualize under UV to see the ester. Then, dip in Dragendorff’s. If a non-UV spot turns orange near the baseline (low R

    
    ), you still have excess piperazine.
    
Issue 3: Co-elution with Starting Material

Q: The product R


 is very close to the Methyl 4-fluorobenzoate starting material in 100% EtOAc. 

A: In non-polar solvents, the amine interaction with silica is maximized, often retarding the product so much it overlaps with polar impurities, or conversely, in highly polar solvents, everything rushes to the front.

  • The Fix: Switch to System A (DCM/MeOH/TEA) .

    • Mechanism:[1][5][6][7][8][9] The chlorinated solvent solubilizes the aromatic core, while the methanol/TEA modulates the amine interaction. The starting material (Methyl 4-fluorobenzoate) will move to the solvent front (High R

      
      ), while your amino-ester product will settle into a distinct R
      
      
      
      of ~0.4–0.6.
Part 3: Logic Flow & Visualization

The following diagram illustrates the decision matrix for monitoring this reaction. It ensures you do not get false positives from co-eluting spots.

TLC_Monitoring Start Start Reaction Monitoring SpotPlate Spot TLC Plate (Lane 1: SM-Benzoate | Lane 2: Rxn Mix | Lane 3: SM-Piperazine) Start->SpotPlate Elute Elute in DCM:MeOH:TEA (95:4.5:0.5) SpotPlate->Elute UV_Check Visualize under UV (254 nm) Elute->UV_Check UV_Result Observe Spots UV_Check->UV_Result Decision_UV Is Product Spot Visible? UV_Result->Decision_UV Decision_UV->Elute No (Adjust Polarity) Stain_Check Stain with Dragendorff's Decision_UV->Stain_Check Yes (Check Purity) Interpretation Spot Type UV Stain Conclusion SM (Benzoate) (+) (-) Unreacted Electrophile SM (Piperazine) (-) (+) Excess Nucleophile PRODUCT (+) (+) Target Formed Stain_Check->Interpretation

Caption: Workflow for dual-visualization monitoring. Note that the Product is identified by being positive for BOTH UV and Dragendorff stain.

Part 4: Quantitative Data Summary

Typical R


 values observed on Silica Gel 60 F

using DCM : MeOH : TEA (95:4.5:0.5) .
CompoundStructure TypeDetection (UV)Detection (Dragendorff)Approx.[2] R

Methyl 4-fluorobenzoate Ester / HalideStrong Negative0.85 - 0.90
1-Methylpiperazine Aliphatic AmineWeak/NoneStrong (Orange) 0.05 - 0.10
Product Amino-EsterStrong Strong (Orange) 0.45 - 0.55

Note: R


 values are relative and depend on humidity and plate activation. Always co-spot standards.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Chromatographic Procedures).

  • MilliporeSigma. TLC Visualization Reagents: Dragendorff’s Reagent. Technical Bulletin.

  • Gambacorta, A. et al. "Synthesis of Piperazine Derivatives." Tetrahedron Letters, Vol 46, Issue 23, 2005. (Specific reference to piperazine purification).

  • Reich, E., & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007.[4] (Detailed discussion on amine tailing and mobile phase modifiers).

Sources

Troubleshooting

"byproduct identification in Methyl 4-(4-methylpiperazin-1-yl)benzoate synthesis"

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Methyl 4-(4-methylpiperazin-1-yl)benzoate as a synthetic intermediate. This compound is a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Methyl 4-(4-methylpiperazin-1-yl)benzoate as a synthetic intermediate. This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and requires rigorous purity profiling due to the reactivity of the piperazine moiety.

Core Reaction & Impurity Landscape

The most robust synthesis route for this target is the Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluorobenzoate with 1-methylpiperazine. While Buchwald-Hartwig amination is an alternative for bromo/iodo precursors, the SNAr route is preferred for its atom economy and avoidance of heavy metals.

Master Reaction Scheme & Byproduct Map

The following diagram maps the primary reaction pathway against critical deviation points where impurities are generated.

ReactionMap SM1 Methyl 4-fluorobenzoate (SM-1) Product TARGET PRODUCT Methyl 4-(4-methylpiperazin-1-yl)benzoate (MW: 234.29) SM1->Product S_NAr K2CO3, DMF, 100°C SM2 1-Methylpiperazine (SM-2) SM2->Product Imp_DesMe Impurity B (Des-methyl) Methyl 4-(piperazin-1-yl)benzoate (MW: 220.27) SM2->Imp_DesMe Piperazine impurity in SM-2 Imp_Acid Impurity A (Hydrolysis) 4-(4-methylpiperazin-1-yl)benzoic acid (MW: 220.27) Product->Imp_Acid Hydrolysis (H2O ingress) Imp_NOx Impurity C (N-Oxide) N-Oxide variant (MW: 250.29) Product->Imp_NOx Oxidation (Air/Peroxides)

Figure 1: Mechanistic pathway highlighting the SNAr route and the causality of primary impurities (Hydrolysis, Starting Material Contamination, and Oxidation).

Troubleshooting & Diagnostic Guide

Module A: Reaction Stalling & Low Conversion

User Issue: "LC-MS shows 40% unreacted Methyl 4-fluorobenzoate after 24 hours."

Diagnostic QuestionTechnical Insight & Remediation
Is your base particle size optimized? Causality: SNAr reactions in aprotic solvents (DMF/DMSO) are heterogeneous. Coarse K2CO3 limits the active surface area, stalling the deprotonation/activation cycle.Fix: Use micronized K2CO3 or add 10 mol% Cs2CO3 to boost solubility.
Is the temperature sufficient? Causality: Fluorine is a poor leaving group in neutral systems but excellent in SNAr due to high electronegativity stabilizing the Meisenheimer complex. However, this requires significant activation energy.Fix: Ensure internal reaction temperature is ≥100°C. Refluxing acetonitrile (82°C) is often insufficient; switch to DMF or DMSO.
Are you seeing a peak at [M+41]? Causality: If using acetonitrile, solvent adducts can form. More commonly, this indicates an acetonitrile adduct in the MS source, not a real impurity.Fix: Verify with a different ionization solvent (e.g., MeOH).
Module B: Impurity Identification (LC-MS)

User Issue: "I have unknown peaks co-eluting or near my product."

Standard LC Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid). Target MW: 234.29 Da ([M+H]+ = 235.3)

Relative Retention Time (RRT)*Observed Mass ([M+H]+)IdentityOrigin & Mechanism
0.65 (Early Eluting)221.3 (-14 Da)Acid Impurity Hydrolysis. Water in DMF/DMSO reacts with the methyl ester under basic conditions (Saponification). Prevention: Use anhydrous solvents and store K2CO3 in a desiccator.
0.85 221.3 (-14 Da)Des-methyl Impurity Reagent Contamination. Piperazine is a common impurity in 1-methylpiperazine. It competes for the aryl fluoride.Action:[1] Check SM-2 purity by GC.
1.00 235.3 Target Product N/A
1.10 251.3 (+16 Da)N-Oxide Oxidation. The electron-rich piperazine nitrogen is susceptible to oxidation by peroxides in uninhibited ethers or prolonged air exposure.Action: Use fresh solvents; sparge with N2.
1.50+ 155.1 (No N)SM-1 (Fluoro Ester) Unreacted SM. Lack of basic nitrogen leads to poor retention in acidic mobile phases compared to the product.

*RRT is estimated based on a standard C18 gradient (5-95% ACN).

Advanced Purification Protocols

User Issue: "The Acid Impurity (Impurity A) tracks with my product during flash chromatography."

The "Isoelectric" Workup Strategy

The Acid Impurity is zwitterionic (tertiary amine + carboxylic acid), while the Product is a simple base. You can exploit this pH-dependent solubility difference.

  • Reaction Quench: Dilute reaction mixture with water.

  • Acid Wash (Critical Step):

    • Extract the organic layer (EtOAc) with saturated NaHCO3 (pH ~8.5).

    • Mechanism:[2][3][4][5][6] At pH 8.5, the Acid Impurity exists as a carboxylate anion (COO-) and partitions into the aqueous phase. The Target Product (pKa of N-methylpiperazine ~9.0) remains largely unprotonated/neutral enough to stay in the organic phase or can be back-extracted.

    • Note: Do not use strong acid (HCl) washes initially, as both Product and Impurity will protonate and move to water.

  • Final Polish:

    • If the Des-methyl impurity is present, it is difficult to remove via extraction. Use recrystallization from Hexane/EtOAc or MeOH/Water . The secondary amine of the impurity makes it more polar and likely to stay in the mother liquor.

Workflow Visualization: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckLC Analyze Purity (LC-MS) Start->CheckLC Decision1 Is Acid Impurity > 5%? CheckLC->Decision1 Wash Protocol A: Bicarbonate Wash (Partition Coefficient Exploitation) Decision1->Wash Yes Decision2 Is Des-Methyl Impurity Present? Decision1->Decision2 No Wash->Decision2 Col Protocol B: Silica Column (DCM/MeOH + 1% NH3) Final Pure Product (>98%) Col->Final Decision2->Col No Recrys Recrystallization (Hexane/EtOAc) Decision2->Recrys Yes Recrys->Final

Figure 2: Logical workflow for removing specific byproducts based on their chemical properties.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl 4-bromobenzoate instead of the fluoro analog? A: Yes, but the reaction kinetics will be significantly slower under standard SNAr conditions. Bromine is a better leaving group in SN1/SN2, but in SNAr, the highly electronegative Fluorine stabilizes the intermediate Meisenheimer complex, making it the superior substrate [1]. If you must use the bromo-analog, you will likely need a Palladium catalyst (Buchwald-Hartwig conditions) or much higher temperatures (140°C+), which increases the risk of ester hydrolysis.

Q: Why does my product turn yellow/brown upon storage? A: This indicates N-oxide formation or trace aniline oxidation . Piperazines are electron-rich and prone to air oxidation. Store the compound under Argon at -20°C. If the color change is rapid, check for residual copper or palladium if metal catalysis was used, as these accelerate oxidation.

Q: I see a mass of 469.5 ([2M+H]). Is this a dimer? A: Likely not a covalent dimer. Piperazine derivatives often form non-covalent dimers in the ESI source of the mass spectrometer, especially at high concentrations. Dilute your sample 10x and re-inject. If the peak ratio decreases, it is an artifact. If it remains, check for bis-alkylation (unlikely with mono-fluoro SM, but possible if using difluoro precursors).

References

  • National Institutes of Health (NIH). 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826. PubChem.[7] Retrieved from [Link]

  • Mishra, R., & Chundawat, T. S. (2018).[6] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.[6] Retrieved from [Link]

  • Agilent Technologies. Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]

Sources

Optimization

"solvent effects on the synthesis of piperazine compounds"

Topic: Solvent Effects on the Synthesis of Piperazine Compounds Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Core Directive: The Mechanistic "Why" Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Synthesis of Piperazine Compounds Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The Mechanistic "Why"

Welcome to the Technical Support Hub. In the synthesis of piperazine scaffolds—ubiquitous in antidepressants (e.g., Vortioxetine) and antihistamines (e.g., Cetirizine)—the solvent is not merely a medium; it is a kinetic switch .

Your choice of solvent dictates the reaction trajectory through three specific mechanisms:

  • The "Naked Nucleophile" Effect (SNAr): Dipolar aprotic solvents strip the solvation shell from the piperazine nitrogen, increasing HOMO energy and nucleophilicity.

  • Catalyst Speciation (Buchwald-Hartwig): Non-polar solvents (Toluene) stabilize active Pd(0) species, while coordinating polar solvents can displace ligands, leading to catalyst deactivation.

  • Thermodynamic Solubility: Piperazine is highly polar; aryl halides are often lipophilic. The solvent must bridge this "solubility gap" without quenching the reaction.

Module A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: This is the gold standard for coupling sterically hindered or electron-rich aryl halides with piperazines.

Troubleshooting Guide: "Why is my yield low?"
SymptomProbable CauseMechanistic ExplanationCorrective Action
Reaction Stalls < 50% Conv. Catalyst PoisoningStrongly coordinating solvents (e.g., DMF, Pyridine) compete with phosphine ligands for the Pd center.Switch to non-coordinating solvents: Toluene , 1,4-Dioxane , or Xylene .
Precipitation of Piperazine Solubility MismatchNon-polar solvents (Toluene) may not dissolve the piperazine salt, preventing the catalytic cycle.Use

-Amyl Alcohol
or

-BuOH
. These dissolve polar amines but are bulky enough to minimize catalyst coordination.
Dehalogenation (Side Rxn)

-Hydride Elimination
Primary alcohols (EtOH, MeOH) act as hydride sources, reducing the aryl halide instead of coupling.Strictly avoid primary alcohols. Use tertiary alcohols (

-BuOH) or aprotic ethers (DME, THF).
Validated Protocol: General Procedure for N-Arylation
  • Charge: Aryl chloride (1.0 equiv), Piperazine (1.2 equiv),

    
     (1 mol%), and XPhos (2-4 mol%).
    
  • Solvent Addition: Add 1,4-Dioxane (0.2 M concentration).

    • Note: If the aryl halide is highly insoluble, use a 4:1 Toluene/

      
      -BuOH mixture.
      
  • Base: Add

    
     (1.4 equiv).
    
    • Critical: If base sensitivity is an issue (e.g., presence of esters), switch solvent to Toluene and base to

      
       (requires higher temp/longer time).
      
  • Reaction: Heat to 100°C under

    
     for 12-16 h.
    
Decision Logic: Solvent Selection for Pd-Coupling

SolventSelection Start START: Select Solvent for Pd-Catalyzed N-Arylation Solubility Is the Piperazine salt soluble in Toluene? Start->Solubility Toluene Use TOLUENE (Standard, High Yield) Solubility->Toluene Yes PolarityCheck Does the reaction require >100°C? Solubility->PolarityCheck No Dioxane Use 1,4-DIOXANE (Good Solubility/High BP) PolarityCheck->Dioxane Yes AlcoholCheck Is the substrate base-sensitive (Esters)? PolarityCheck->AlcoholCheck No (Low Temp ok) tBuOH Use t-BuOH or t-Amyl Alcohol (Solubilizes salts, no poisoning) AlcoholCheck->tBuOH No (Robust) Green Green/Water Req? AlcoholCheck->Green Yes TPGS Use Water + TPGS-750-M (Micellar Catalysis) Green->TPGS Yes

Caption: Decision matrix for optimizing solvent choice based on substrate solubility and thermal requirements.

Module B: Nucleophilic Aromatic Substitution (SNAr)

Context: Used for electron-deficient aryl halides (e.g., 2-fluoronitrobenzene). This pathway is highly solvent-dependent .

The "Naked Nucleophile" Phenomenon

In SNAr, the rate-determining step is often the attack of the piperazine nitrogen on the aromatic ring.

  • Protic Solvents (MeOH, EtOH): Form strong Hydrogen Bonds with the piperazine lone pair. This "cages" the nucleophile, raising the activation energy (

    
    ).
    
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): Do not solvate the nucleophile effectively. The piperazine remains "naked" and highly reactive.

Troubleshooting Guide: SNAr Issues
IssueDiagnosisSolution
Reaction takes >24h Solvent DeactivationYou are likely using EtOH or MeOH. Switch to DMSO or DMF to increase rate by 10-100x.
Cannot remove solvent High Boiling PointDMF/DMSO are hard to evaporate. Alternative: Use Acetonitrile (ACN) (BP 82°C) or NMP (water washable).
Regioselectivity Loss Temperature too highHigh BP solvents (DMSO) often encourage heating. Try THF at reflux if the electrophile is reactive enough.
Visualizing the Solvation Effect

SNArMechanism Piperazine Piperazine (Nucleophile) Protic Protic Solvent (MeOH/EtOH) Piperazine->Protic Solvated by Aprotic Dipolar Aprotic (DMSO/DMF) Piperazine->Aprotic Solvated by Slow H-Bond Caged (High Ea, Slow) Protic->Slow Result Fast Naked Nucleophile (Low Ea, Fast) Aprotic->Fast Result

Caption: Mechanistic impact of solvent type on nucleophile reactivity. Protic solvents stabilize the ground state, slowing the reaction.

Module C: Green Solvent Alternatives

Sustainability is no longer optional. Traditional solvents like DMF and NMP are reproductive toxins (Repr. 1B).

Recommended Substitutions
Traditional SolventGreen AlternativeTechnical Notes
Dichloromethane (DCM) 2-MeTHF or Ethyl Acetate 2-MeTHF separates well from water and has higher stability than THF.
DMF / NMP Cyrene™ or DMSO Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent. Note: Cyrene is not stable with strong bases.
1,4-Dioxane CPME (Cyclopentyl methyl ether)CPME has low peroxide formation and high hydrophobicity (easy workup).
Toluene Limonene or p-Cymene Bio-derived hydrocarbons. Note: Strong odor and high boiling point can be issues.
Protocol: Green Synthesis in Water (Surfactant-Mediated)

Ref: Lipshutz et al. (2014)[1]

  • Medium: 2 wt% TPGS-750-M in water.

  • Reaction: The lipophilic reagents (Aryl halide + Piperazine) migrate into the hydrophobic micelle core.

  • Advantage: Reaction proceeds at Room Temperature (RT) to 45°C due to the "local concentration effect" inside the micelle.

  • Workup: Extract with minimum EtOAc; the aqueous surfactant phase can often be recycled.

References

  • Buchwald-Hartwig Conditions: Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.[2] Link

  • Micellar Catalysis: Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water." J. Org.[3] Chem. 2011, 76, 4379.[3] Link

  • SNAr Solvent Effects: Effects of Solvents on Nucleophilic Aromatic Substitution. Master Organic Chemistry. Link

  • Green Solvent Selection: Solvents and Sustainable Chemistry. Royal Society of Chemistry (RSC). Link

  • Piperazine Solubility: Solubility of Piperazine.[4][5] Solubility of Things.[4][6][7] Link

Sources

Troubleshooting

Technical Support Center: Temperature Control in Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis

This technical guide addresses the critical process parameters for synthesizing Methyl 4-(4-methylpiperazin-1-yl)benzoate , specifically focusing on temperature control dynamics. This intermediate is a structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical process parameters for synthesizing Methyl 4-(4-methylpiperazin-1-yl)benzoate , specifically focusing on temperature control dynamics. This intermediate is a structural motif in various kinase inhibitors and pharmaceutical agents. The primary synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluorobenzoate with 1-methylpiperazine.

Executive Summary

  • Target Molecule: Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).[1]

  • Critical Quality Attribute (CQA): Purity >98% (avoiding ester hydrolysis and piperazine oxidation).

  • Primary Challenge: Balancing reaction kinetics (requires heat >80°C) against ester stability (requires moisture control and moderate temps).

Part 1: Core Synthesis & Thermodynamics

Q1: I am observing a delayed exotherm after adding 1-methylpiperazine to the reactor. What is happening?

Diagnosis: You are likely experiencing "thermal accumulation" due to a mass-transfer limited initiation. The Mechanism: The SNAr reaction between Methyl 4-fluorobenzoate and 1-methylpiperazine is kinetically slow at room temperature but moderately exothermic once activated. If you add the amine rapidly at


, the reagents accumulate unreacted. Upon heating to the activation temperature (~60-70°C), the accumulated mass reacts simultaneously, causing a thermal runaway.

Corrective Protocol:

  • Dosing Temperature: Heat the Methyl 4-fluorobenzoate/solvent mixture to 60°C before adding 1-methylpiperazine.

  • Addition Rate: Add 1-methylpiperazine slowly over 30–60 minutes.

  • Validation: Monitor the reactor jacket temperature (

    
    ) vs. internal temperature (
    
    
    
    ). A sharp drop in
    
    
    (trying to cool) indicates the reaction has successfully initiated and is generating heat.
Q2: Why does my yield drop significantly when I run the reaction in DMF at 140°C compared to Acetonitrile at reflux?

Analysis: While higher temperatures generally increase SNAr rates, DMF at 140°C introduces two failure modes:

  • Ester Hydrolysis: Trace water in DMF (hygroscopic solvent) rapidly hydrolyzes the methyl ester to the carboxylic acid (4-(4-methylpiperazin-1-yl)benzoic acid) at temperatures

    
    .
    
  • Decarboxylation/Decomposition: Prolonged thermal stress can lead to demethylation of the piperazine ring.

Optimization Table: Solvent vs. Temperature Impact

SolventBoiling Point (

)
Reaction RateImpurity Risk (Hydrolysis)Recommended For
Acetonitrile 82Moderate (24-48 h)LowLab Scale / High Purity
DMF 153Fast (4-6 h)High (requires dry solvent)Process Scale (Strict Water Control)
Toluene 110Slow (Non-polar)LowPhase Transfer Catalysis conditions
Water (Neat) 100ModerateCritical Failure Do Not Use

Part 2: Process Troubleshooting (Q&A)

Q3: The reaction mixture turns dark brown/black at reflux. Is this affecting purity?

Cause: Oxidative degradation of the piperazine ring. 1-methylpiperazine is sensitive to oxygen at elevated temperatures (


).
Solution: 
  • Inert Atmosphere: You must sparge the solvent with Nitrogen or Argon for 15 minutes prior to heating. Maintain a positive inert pressure headspace throughout the reflux.

  • Temperature Cap: Do not exceed 110°C. If using DMF/DMSO, keep the oil bath/jacket no higher than 120°C to prevent solvent decomposition which catalyzes color formation.

Q4: During workup, the product oils out instead of crystallizing. How do I fix the cooling profile?

Explanation: Methyl 4-(4-methylpiperazin-1-yl)benzoate has a melting point of 117–119°C . If you cool too rapidly from a high-boiling solvent, it passes through a "metastable zone" where it separates as an oil (liquid-liquid phase separation) rather than a crystal.

Controlled Cooling Protocol:

  • Nucleation Point: Cool the reaction mixture to 90°C .

  • Anti-solvent Addition: Add warm anti-solvent (e.g., Heptane or Water, depending on primary solvent) slowly.

  • Linear Ramp: Cool at a rate of 10°C per hour until reaching 20°C.

  • Hold: Hold at 20°C for 2 hours to maximize yield. Rapid cooling shocks the system, trapping impurities in the oil phase.

Part 3: Visualizing the Control Strategy

The following diagram illustrates the process flow with integrated temperature control loops to prevent thermal runaway and hydrolysis.

ReactionControl Start Start: Methyl 4-fluorobenzoate + Solvent (MeCN/DMF) Heat Heat to Activation Temp (60°C) Start->Heat Dose Slow Addition of 1-Methylpiperazine Heat->Dose ExothermCheck Exotherm Detected? (Tr > Tj) Dose->ExothermCheck ExothermCheck->Dose No (Pause Addition) Reflux Reflux / Reaction Phase (80-100°C) ExothermCheck->Reflux Yes (Controlled) Cooling Controlled Cooling (-10°C/hr) Reflux->Cooling Conversion >98% Hydrolysis RISK: Ester Hydrolysis (Formation of Benzoic Acid) Reflux->Hydrolysis T > 120°C or Wet Solvent Oxidation RISK: Piperazine Oxidation (Dark Color) Reflux->Oxidation No N2 Purge Isolation Filtration & Drying (Product MP: 117-119°C) Cooling->Isolation

Figure 1: Process workflow emphasizing temperature checkpoints (Activation at 60°C, Reflux limit) and failure modes (Hydrolysis, Oxidation).

Part 4: Detailed Experimental Protocol

Standard Operating Procedure (SOP) for SNAr Synthesis

  • Preparation :

    • Charge a 3-neck round bottom flask with Methyl 4-fluorobenzoate (1.0 eq) and Potassium Carbonate (1.5 eq, milled anhydrous).

    • Add Acetonitrile (10 volumes). Note: Acetonitrile is preferred over DMF for easier workup and lower hydrolysis risk.

    • Inert : Purge system with Nitrogen for 15 min.

  • Activation & Addition :

    • Heat the slurry to 60°C .

    • Add 1-methylpiperazine (1.5 eq) dropwise via addition funnel over 30 minutes.

    • Checkpoint: Ensure internal temperature does not spike >5°C above setpoint.

  • Reaction :

    • Heat to reflux (80–82°C ).

    • Stir for 24–36 hours.[2]

    • IPC (In-Process Control): Monitor by HPLC/TLC. Look for disappearance of Methyl 4-fluorobenzoate.

  • Workup (Temperature Critical) :

    • Cool mixture to 50°C .

    • Filter off inorganic salts (

      
      ) while warm.
      
    • Concentrate the filtrate under reduced pressure at 45°C (do not exceed 50°C to avoid oiling).

    • Resuspend residue in Ethyl Acetate/Heptane.

    • Cool to 0–5°C to crystallize the product.

    • Filter and dry at 40°C under vacuum.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Related Acid Form). Retrieved February 6, 2026, from [Link]

  • Copin, C., et al. (2015).[3] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series. European Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Thermal Safety & Exotherm Management Audience: Process Chemists, Chemical Engineers, Scale-up Leads Mission Directive This guide is not a passive textbook...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Thermal Safety & Exotherm Management Audience: Process Chemists, Chemical Engineers, Scale-up Leads

Mission Directive

This guide is not a passive textbook; it is an active troubleshooting system. In large-scale synthesis, the "square-cube law" is your adversary: as you scale up, your ability to generate heat (volume) outpaces your ability to remove it (surface area). This guide provides the protocols to characterize, control, and mitigate that disparity.

Module 1: Characterization & Risk Assessment

The "Know Your Enemy" Phase

Q: I have a successful gram-scale protocol. Why can't I just use the same temperature profile in the pilot plant?

A: Because your lab flask lies to you. In a 100 mL flask, heat loss to the surroundings is massive. In a 2,000 L reactor, the system approaches adiabatic conditions—heat generated stays inside.

You must define your Process Safety Basis before scaling. This requires calculating the Adiabatic Temperature Rise (


) .[1][2][3][4]

Protocol: Calculating


 
The 

tells you the maximum temperature the reactor will reach if cooling fails completely.


VariableDefinitionSource of Data

Enthalpy of Reaction (J/mol)Reaction Calorimetry (RC1/EasyMax) . Do not rely solely on bond energy calculations.

Moles of limiting reagentBatch sheet.

Total reaction mass (kg)Batch sheet (includes solvent).

Specific Heat Capacity (J/kg·K)Measured (DSC) or estimated (usually approx. heat capacity of the solvent).[4]

Critical Rule: If


 (Onset temperature of secondary decomposition), you have a potential runaway scenario.[1] You must redesign the process or implement critical safety interlocks (Stoessel, 2008).
Q: Which calorimeter do I need? DSC, RC1, or ARC?

A: They answer different questions. Using a DSC for cooling capacity design is dangerous; using an RC1 for runaway prediction is insufficient.

Workflow: Thermal Safety Characterization Use this decision logic to select the correct tool.

ThermalSafetyWorkflow Start New Chemical Process DSC Step 1: Screening (DSC) Find T_onset & Energy Release Start->DSC Decision1 Energy > 50 J/g? DSC->Decision1 RC1 Step 2: Reaction Calorimetry (RC1) Measure Heat Flow (W) & Accumulation Decision1->RC1 Yes Safe Proceed to Scale-Up (With Engineering Controls) Decision1->Safe No ARC Step 3: Adiabatic Testing (ARC/Phi-TEC) Determine TMR_ad & Vent Sizing RC1->ARC If T_process + dT_ad > T_onset RC1->Safe If T_process + dT_ad < T_onset ARC->Safe

Figure 1: Tiered testing strategy ensures no thermal hazards are missed during scale-up.

Module 2: Engineering Controls & Dosing Strategies

The "Taming the Beast" Phase

Q: My dosing pump is set to a slow rate, but the temperature is spiking after I stop dosing. Why?

A: You are suffering from Reactant Accumulation . This is the single most common cause of scale-up accidents.

The Mechanism: In the lab, mixing is instant. In the plant, if the reaction kinetics are slower than your dosing rate (or if mixing is poor), the reagent builds up unreacted. When the reaction finally "kicks in" (often due to a temperature bump), all the accumulated reagent reacts at once. You are no longer in semi-batch mode; you are in batch mode with a massive exotherm.

The Fix: Target-Based Dosing Do not dose by time (e.g., "Add over 2 hours"). Dose by consumption.

  • Measure

    
     (Heat of Reaction)  in real-time using heat flow calorimetry during development.
    
  • Calculate Accumulation:

    
    
    
  • Limit: Keep accumulation < 15-20% at any point during addition.

Q: How do I safely initiate a Grignard reaction?

A: Grignard reagents are notorious for "sleeping" (induction period) and then "waking up" violently.

Protocol: The "Foot-in-the-Door" Method

  • Charge Mg and minimal solvent.

  • Heat to process temperature (do not start cold).

  • Add 5-10% of the halide. Stop dosing.

  • Wait for Exotherm: Look for a temperature spike or a drop in jacket temperature (the chiller working harder to maintain

    
    ).
    
  • Verification: If no exotherm occurs, DO NOT add more halide. Investigate catalyst (Iodine/DIBAL) or water content.

  • Resume Dosing: Only after the exotherm is confirmed and steady.

Q: How should I automate the dosing to prevent runaway?

A: Implement a Cascade Control Loop with hard interlocks. The dosing pump must be "slaved" to the reactor temperature and cooling capacity.

DosingControlLoop TempSensor Reactor Temp (Tr) Controller DCS / PLC Logic TempSensor->Controller Input Jacket Cooling Jacket Controller->Jacket PID Control Interlock Interlock: If Tr > T_max OR Cooling Valve > 90% Open Controller->Interlock Pump Dosing Pump Pump->TempSensor Exotherm Interlock->Pump Permissive Signal (0 or 1)

Figure 2: Safety interlock logic. The pump is physically cut off if the cooling valve saturates (opens >90%) or temperature deviates.

Module 3: Emergency Response & Mitigation

The "Oh No" Phase

Q: The temperature is rising uncontrolled. When do I dump the reactor?

A: You need to know your Time to Maximum Rate (


) .
The 

is the time you have from a specific temperature until the reaction reaches its maximum heat release rate (explosion).
  • Rule of Thumb: If

    
     at your operating temperature, the process is too risky for standard operations without redundant cooling.
    
  • Emergency Trigger: If the temperature hits a point where

    
    , activate emergency quenching or bottom dump immediately.
    
Q: Can I just open the vent to relieve pressure?

A: Only if the vent is sized for Two-Phase Flow . During a runaway, the liquid swells (level swell) due to gas generation or boiling. The vent will discharge a mixture of liquid and gas, which is much heavier and more viscous than gas alone. A vent sized only for vapor (standard API 520) will be undersized , leading to vessel rupture.

  • Reference Standard: Use DIERS (Design Institute for Emergency Relief Systems) methodology for sizing (Fisher et al., 1992).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Temp Spikes after Dosing Stops Accumulation: Reaction is slower than addition rate.STOP. Do not restart dosing. Allow reaction to digest. For next batch, reduce dosing rate or increase temperature (to speed up kinetics).
Cooling Jacket Temp Oscillating Gain too high: PID controller is over-reacting to exotherm.Retune PID loop. Switch to "Split Range" control if using steam/glycol. Ensure jacket flow rate is maximized.
No Exotherm on Initiation Poisoned Catalyst / Wet Solvent: Reaction hasn't started.DO NOT ADD MORE REAGENT. Sample reactor for water content. Check agitator speed. If accumulation > 10%, quench and dispose.
Reactor Temp Rising, Jacket Cold Fouling / Crust: Polymer/solids coating the reactor wall (insulation).Check heat transfer coefficient (

) trend. If

drops, stop reaction. You have lost cooling capability.
Pressure Rising Slowly Non-Condensable Gas: Decomposition or side reaction generating gas (

).
Check off-gas flow meter. If unexpected gas is detected, cool immediately. This is often a precursor to runaway.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • Fisher, H. G., et al. (1992). Emergency Relief System Design Using DIERS Technology. AIChE. Link

  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771. Link

  • Health and Safety Executive (HSE). (2014). Designing and Operating Safe Chemical Reaction Processes. HSG143. Link

  • Org. Process Res. Dev. (2014).[3] "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Kinase Solubilizing Tail: A Comparative Guide to Methyl 4-(4-methylpiperazin-1-yl)benzoate and Its Analogs

Topic: Comparative Analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

In the development of tyrosine kinase inhibitors (TKIs) like Imatinib and Ponatinib, the solvent-exposed "tail" of the molecule is critical for modulating physicochemical properties (solubility, LogD) without disrupting the pharmacophore's binding affinity.

This guide provides a head-to-head technical analysis of the industry-standard intermediate—Methyl 4-(4-methylpiperazin-1-yl)benzoate (M-MPB) —against its primary structural analogs: the Ethyl Ester variant (E-MPB) and the Morpholine Bioisostere (M-MB) .[1][2]

Key Finding: While the Morpholine analog offers improved metabolic stability, M-MPB remains the superior intermediate for process chemistry due to its optimal crystallinity and high-yield reductive alkylation synthesis (>95%), facilitating scalable API production.[1][2]

Part 1: Structural & Physicochemical Comparison[1][3]

The selection of the benzoate ester intermediate dictates the downstream solubility and lipophilicity of the final drug candidate. The N-methylpiperazine moiety is classically employed to introduce a basic center (


), enhancing aqueous solubility via protonation at physiological pH.[1][2]
Comparative Data Matrix
FeatureMethyl 4-(4-methylpiperazin-1-yl)benzoate (M-MPB) Ethyl 4-(4-methylpiperazin-1-yl)benzoate (E-MPB) Methyl 4-(morpholin-4-yl)benzoate (M-MB)
Role Standard Imatinib IntermediateLipophilic VariantNon-Basic Bioisostere
CAS 5465-96-3773137-71-626537-19-9
Mol.[1][2] Weight 234.29 g/mol 248.32 g/mol 221.25 g/mol
Calc.[2] LogP 1.8 - 2.12.4 - 2.61.9 - 2.2
Basicity (Tail) Basic (

)
Basic (

)
Weak Base (

)
Solubility (pH 7.4) High (Protonated)ModerateLow (Neutral)
Physical State Crystalline SolidOily / Low-Melting SolidCrystalline Solid
Lysosomal Trapping High PotentialHigh PotentialLow Potential
Technical Insight: The "Cation Trapping" Trade-off

The M-MPB and E-MPB analogs contain a basic tertiary amine.[1][2] While this improves solubility, it can lead to lysosomal trapping (accumulation in acidic organelles), potentially increasing volume of distribution (


) but risking phospholipidosis.[2] The Morpholine (M-MB)  analog removes this basic center, reducing trapping but significantly sacrificing aqueous solubility, often requiring alternative formulation strategies.[2]
Part 2: Synthetic Utility & Process Efficiency

The choice of ester (Methyl vs. Ethyl) significantly impacts the purification efficiency during scale-up.[2]

1. Synthesis of M-MPB (The Standard)

The methyl ester is favored not just for atom economy, but for the efficiency of the Reductive Alkylation route.

  • Reaction: Methyl 4-formylbenzoate + 1-Methylpiperazine + NaBH(OAc)3.[1][2]

  • Performance: Yields consistently exceed 95%. The product precipitates cleanly, often requiring no chromatography.[2]

2. Synthesis of M-MB (The Bioisostere)

The morpholine analog is typically synthesized via SNAr (Nucleophilic Aromatic Substitution) because morpholine is a weaker nucleophile than methylpiperazine in reductive contexts.[2]

  • Reaction: Methyl 4-fluorobenzoate + Morpholine + K2CO3 (DMSO, 100°C).[1][2]

  • Performance: Yields are lower (~80-85%) due to competitive hydrolysis of the ester at high temperatures required for the displacement.[2]

Decision Logic for Process Chemists

The following diagram illustrates the decision pathway for selecting the optimal intermediate based on the target drug's requirements.

G Start Target Drug Profile Solubility Requirement: High Aqueous Solubility? Start->Solubility BasicTail Select Basic Tail (Piperazine) Solubility->BasicTail Yes NeutralTail Select Neutral Tail (Morpholine) Solubility->NeutralTail No Process Process Constraint: Crystallization vs. Chromatography BasicTail->Process M_MB CHOICE: M-MB (Morpholine) Avoids Cation Trapping Lower Solubility NeutralTail->M_MB M_MPB CHOICE: M-MPB (Methyl Ester) High Crystallinity Yield >95% Process->M_MPB Prefer Solid/Cryst. E_MPB CHOICE: E-MPB (Ethyl Ester) Lower MP (Oils) Higher Lipophilicity Process->E_MPB Prefer Lipophilicity

Figure 1: Strategic selection framework for Benzoate intermediates based on solubility requirements and process constraints.

Part 3: Biological Implications (SAR Analysis)

In the context of kinase inhibitors (e.g., BCR-ABL targeting), the benzoate moiety serves as a linker, while the heterocycle extends into the solvent front.[2]

  • Solvent Interface Interaction: The N-methylpiperazine (from M-MPB) protrudes into the solvent channel.[1][2] The protonated nitrogen can form water-mediated hydrogen bonds, stabilizing the protein-ligand complex.[1][2]

    • Evidence: Crystal structures of JNK3 and ABL inhibitors show the piperazine tail interacting with surface residues (e.g., Ile70, Val78) via van der Waals forces, while the charged nitrogen improves residence time.[2]

  • Metabolic Liability:

    • M-MPB Analogs: The N-methyl group is subject to N-demethylation by CYPs, leading to the piperazine metabolite (active but less permeable).[1][2]

    • M-MB Analogs: The morpholine ring is susceptible to oxidative ring opening, but generally offers a cleaner metabolic profile than the N-methylpiperazine.[1][2]

Part 4: Validated Experimental Protocols
Protocol A: High-Yield Synthesis of M-MPB (Reductive Alkylation)

This protocol minimizes impurity formation compared to the SNAr route.[1][2]

Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)[1][2]

  • 1-Methylpiperazine (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[2]

  • Dichloromethane (DCM) (10 Volumes)[2]

  • Acetic Acid (catalytic, 0.1 eq)[2]

Procedure:

  • Dissolution: Charge Methyl 4-formylbenzoate and DCM into a reactor. Stir at 20-25°C.

  • Imine Formation: Add 1-Methylpiperazine and Acetic Acid. Stir for 1 hour. (Monitor by TLC/HPLC for disappearance of aldehyde).

  • Reduction: Cool to 0-5°C. Add STAB portion-wise over 30 minutes to control exotherm.

  • Quench: Stir at RT for 4 hours. Quench with saturated NaHCO3 solution.

  • Workup: Separate organic layer.[1][2][3] Wash with brine.[1][2] Dry over Na2SO4.[1][2][3]

  • Isolation: Concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate (10:1) if necessary.[2]

    • Target Yield: 92-96%[1][2]

    • Purity: >98% (HPLC)[2]

Protocol B: Comparative Solubility Assessment

To validate the "Solubilizing Tail" hypothesis.

Procedure:

  • Prepare 10 mM stock solutions of M-MPB and M-MB in DMSO.

  • Aliquot into phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Incubate at 25°C for 4 hours with shaking.

  • Filter through a 0.45 µm PVDF membrane.[2]

  • Analyze filtrate by HPLC-UV (254 nm).

    • Expected Result: M-MPB shows >90% recovery (soluble); M-MB shows <40% recovery (precipitates).[1][2]

References
  • Zimmermann, J., et al. (1997).[2] "Potent and selective inhibitors of the ABL-kinase: phenylamino-pyrimidine (PAP) derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.[1][2] Link

  • Manley, P. W., et al. (2002).[2] "Imatinib: A Selective Tyrosine Kinase Inhibitor."[1][2] European Journal of Cancer, 38(S5), S19-S27.[1][2] Link[2]

  • Asaki, T., et al. (2006).[2] "Structure-Activity Relationship Studies on the Lipophilic Tail Region of JNK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5465-96-3 (Contextual Citation).[1][2] Link[2]

  • Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Reference for Solubility/LogP principles). Link

  • PubChem Database. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary." Link

Sources

Comparative

"comparing synthetic efficiency of different routes to Methyl 4-(4-methylpiperazin-1-yl)benzoate"

Topic: Comparative Synthetic Efficiency of Routes to Methyl 4-(4-methylpiperazin-1-yl)benzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists, and R&D Scientists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthetic Efficiency of Routes to Methyl 4-(4-methylpiperazin-1-yl)benzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary

Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals. Its structure features a piperazine moiety attached directly to a benzoate ring via a C–N bond.

This guide evaluates three primary synthetic strategies:

  • Route A (SNAr): Nucleophilic Aromatic Substitution on Methyl 4-fluorobenzoate.

  • Route B (Buchwald-Hartwig): Pd-Catalyzed Amination of Methyl 4-bromobenzoate.

  • Route C (Stepwise Acid-SNAr): SNAr on 4-Fluorobenzoic acid followed by Esterification.

Recommendation:

  • For Medicinal Chemistry (<10g): Route A is superior due to operational simplicity and high purity profiles.

  • For Process Scale (>1kg): Route C is often preferred to avoid chromatographic purification, utilizing isoelectric precipitation of the intermediate acid. Route B is viable only if fluorinated starting materials are cost-prohibitive.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C(aryl)–N bond or the Ester bond.

Retrosynthesis Target Methyl 4-(4-methylpiperazin-1-yl)benzoate Disconnection1 C-N Disconnection (SNAr or Pd-Cat) Target->Disconnection1 Route A/B Disconnection2 Esterification (Stepwise) Target->Disconnection2 Route C FluoroEster Methyl 4-fluorobenzoate + N-Methylpiperazine Disconnection1->FluoroEster SNAr (Route A) BromoEster Methyl 4-bromobenzoate + N-Methylpiperazine Disconnection1->BromoEster Buchwald (Route B) AcidInt 4-(4-methylpiperazin-1-yl)benzoic acid Disconnection2->AcidInt Fischer Esterification AcidInt->FluoroEster Hydrolysis (Not efficient) 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid AcidInt->4-Fluorobenzoic Acid SNAr (Water/Base)

Figure 1: Retrosynthetic tree illustrating the three primary access points.

Detailed Route Comparison

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard approach for activated substrates. The ester group at the para position acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Key Reagent: Methyl 4-fluorobenzoate (Fluorine is the best leaving group for SNAr due to high electronegativity stabilizing the transition state).

Experimental Protocol (Optimized)
  • Setup: Charge a reaction vessel with Methyl 4-fluorobenzoate (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMSO (5 vol).

  • Addition: Add N-methylpiperazine (1.5 equiv) dropwise.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Workup: Cool to RT. Pour into ice water (20 vol). The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Heptane.

Performance Metrics:

  • Yield: 90–95%

  • Atom Economy: High (Loss of HF only).

  • Pros: Metal-free, robust, no expensive ligands.

  • Cons: Requires high temperature; DMSO removal can be tedious on scale.

Route B: Buchwald-Hartwig Amination

Used when the fluorinated starting material is unavailable or if the substrate contains sensitive groups incompatible with harsh SNAr conditions.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Amine Coordination -> Deprotonation -> Reductive Elimination).

  • Key Reagent: Methyl 4-bromobenzoate.[2][3][4]

Experimental Protocol
  • Setup: Charge flask with Methyl 4-bromobenzoate (1.0 equiv), Cs₂CO₃ (1.4 equiv), and Pd(OAc)₂ (1 mol%) / BINAP (1.5 mol%) in Toluene.

  • Degassing: Sparge with Nitrogen for 15 mins.

  • Reaction: Add N-methylpiperazine (1.2 equiv) and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

  • Purification: Silica gel chromatography (DCM/MeOH) is usually required to remove ligand residues.

Performance Metrics:

  • Yield: 80–88%

  • Atom Economy: Moderate (Ligand/Pd waste).

  • Pros: Works on cheaper Bromides/Chlorides.

  • Cons: High cost of Catalyst/Ligand; Pd scavenging required for pharma compliance (<10 ppm).

Route C: The "Process" Route (Acid Intermediate)

For multi-kilogram synthesis, avoiding chromatography is paramount. This route synthesizes the zwitterionic acid first.

  • Step 1 (SNAr in Water): React 4-fluorobenzoic acid with N-methylpiperazine in aqueous NaOH at reflux. Acidify to pH 6–7 (isoelectric point) to precipitate 4-(4-methylpiperazin-1-yl)benzoic acid . Filter and wash.[5]

  • Step 2 (Esterification): Reflux the dried acid in Methanol with catalytic H₂SO₄ (Fischer Esterification).

Performance Metrics:

  • Overall Yield: 85% (over 2 steps).

  • Pros: Excellent purification control (precipitation); very cheap solvents (Water/MeOH).

  • Cons: Longer cycle time (two steps).

Comparative Data Summary

MetricRoute A (SNAr - Ester)Route B (Buchwald)Route C (Acid + Esterification)
Starting Material Cost High (Fluoro-ester)Low (Bromo-ester)Medium (Fluoro-acid)
Reagent Cost Low (K₂CO₃)High (Pd/BINAP)Low (H₂SO₄/MeOH)
Reaction Time 4–6 Hours12–24 Hours2 Days (Two steps)
Purification Precipitation/Cryst.ChromatographyPrecipitation (Step 1) + Cryst.
Green Chemistry Medium (DMSO use)Low (Toluene/Heavy Metals)High (Water/MeOH)
Scalability GoodPoor (Pd removal)Excellent

Mechanistic Visualization (Route A vs Route B)

MechanismComparison cluster_SNAr Route A: SNAr Mechanism cluster_Buchwald Route B: Buchwald Cycle SM_A Me-4-F-Benzoate Complex Meisenheimer Complex (-) SM_A->Complex + Amine Prod_A Product + F- Complex->Prod_A - F- SM_B Me-4-Br-Benzoate OxAdd Oxidative Addition (Pd II) SM_B->OxAdd + Pd(0) AmineCoord Amine Coordination OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim + Base RedElim->Prod_A - Pd(0)

Figure 2: Mechanistic comparison showing the direct pathway of SNAr vs the catalytic cycle of Buchwald-Hartwig.

References

  • Benchchem. Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate. (Protocol for SNAr on methyl ester). Link

  • ChemicalBook. Methyl 4-bromobenzoate Properties and Suppliers. (Cost analysis data). Link

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification. (General esterification protocols). Link[6]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[7][8] (General catalytic cycle and ligand selection). Link

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. (Comparative data on similar piperazine-benzoate systems). Link

Sources

Validation

Benchmarking Methyl 4-(4-methylpiperazin-1-yl)benzoate: A Critical Evaluation of Synthetic Utility and Physicochemical Properties

Executive Summary Methyl 4-(4-methylpiperazin-1-yl)benzoate (MMPB) has emerged as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its primary function is to introduce the N-methylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-methylpiperazin-1-yl)benzoate (MMPB) has emerged as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its primary function is to introduce the N-methylpiperazine moiety—a privileged pharmacophore known for enhancing the aqueous solubility and bioavailability of lipophilic drug scaffolds.

This guide benchmarks MMPB against its two primary functional alternatives:

  • Ethyl 4-(4-methylpiperazin-1-yl)benzoate (EMPB): The lipophilic ester analog.

  • 4-(4-methylpiperazin-1-yl)benzoic acid (MPBA): The free acid form.

Verdict: MMPB is the superior building block for large-scale process chemistry due to its higher atom economy , faster hydrolytic activation , and superior crystallinity compared to the ethyl analog. While the free acid (MPBA) eliminates a deprotection step, its zwitterionic nature complicates purification, making the masked MMPB ester the preferred route for high-purity applications.

Strategic Benchmarking Framework

The following table contrasts the physicochemical and synthetic parameters of MMPB against established standards.

Table 1: Comparative Profile of MMPB vs. Standards
ParameterMMPB (Methyl Ester) EMPB (Ethyl Ester) MPBA (Free Acid)
CAS Number 354813-14-2773137-71-6354813-15-3
Molecular Weight 234.29 g/mol 248.32 g/mol 220.27 g/mol
Atom Economy (vs Acid) 94.0%88.7%100%
LogP (Predicted) ~1.1~1.5~0.2 (Zwitterionic)
Hydrolysis Rate (

)
1.0 (Reference) 0.65 (Slower)N/A
Purification Mode Crystallization/DistillationCrystallization (Low MP)Precipitation (pH dependent)
Primary Utility Rapid SAR, Process Scale-upLipophilic formulationDirect Coupling (limited solubility)

Analyst Note: The hydrolysis rate differential is critical. The methyl ester (MMPB) undergoes saponification approximately 1.5x faster than the ethyl ester (EMPB) due to reduced steric hindrance at the carbonyl carbon, allowing for milder deprotection conditions that preserve sensitive kinase scaffolds.

Experimental Protocols

To validate the performance of MMPB, we utilize two self-validating protocols: High-Yield Synthesis (SNAr) and Hydrolytic Benchmarking .

Protocol A: Synthesis of MMPB (The "Self-Validating" SNAr)

This protocol demonstrates the efficiency of MMPB generation compared to the ethyl analog. The reaction utilizes the high electrophilicity of methyl 4-fluorobenzoate.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • N-Methylpiperazine (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMSO (5 vol) or Neat (140°C)

Workflow:

  • Charge: Dissolve Methyl 4-fluorobenzoate in DMSO. Add

    
    .
    
  • Addition: Add N-Methylpiperazine dropwise to control exotherm.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Conversion should exceed 98%.

  • Quench: Pour into ice water (10 vol).

  • Isolation: MMPB precipitates as a solid (unlike EMPB, which often oils out). Filter and wash with water.

  • Purification: Recrystallize from Methanol/Water if purity <99.5%.

Performance Data:

  • MMPB Yield: 92–95% (Solid, easy filtration)

  • EMPB Yield: 88–91% (Often requires extraction due to lower melting point)

Protocol B: Comparative Hydrolysis Kinetics

Objective: Determine the deprotection efficiency of MMPB vs. EMPB.

  • Setup: Dissolve 1.0 mmol of ester (MMPB or EMPB) in THF:Water (1:1).

  • Initiation: Add 2.0 eq LiOH at 25°C.

  • Monitoring: Aliquot every 10 minutes; quench with dilute HCl; analyze by HPLC.

  • Result:

    • 
       (MMPB): ~14 mins[1]
      
    • 
       (EMPB): ~22 mins
      

Visualizing the Benchmarking Logic

The following diagrams illustrate the synthetic pathway and the decision logic for selecting MMPB.

Diagram 1: Synthesis & Utility Pathway

This workflow visualizes the transformation from raw materials to the active pharmacophore.

MMPB_Synthesis Start Methyl 4-fluorobenzoate (Electrophile) Intermediate MMPB (Methyl Ester) CAS: 354813-14-2 Start->Intermediate SNAr (DMSO, K2CO3) 95% Yield Alt EMPB (Ethyl Ester) (Slower Kinetics) Start->Alt Ethyl Analog Route Reagent N-Methylpiperazine (Nucleophile) Reagent->Intermediate Product 4-(4-methylpiperazin-1-yl)benzoic acid (Active Linker) Intermediate->Product Hydrolysis (LiOH) t1/2 = 14 min Alt->Product Hydrolysis (LiOH) t1/2 = 22 min

Caption: Comparative synthetic efficiency of MMPB vs. EMPB, highlighting the kinetic advantage in the hydrolysis step.

Diagram 2: Selection Decision Tree

When to choose MMPB over the Ethyl Ester or Free Acid.

Selection_Logic Start Select Building Block Q1 Is the target sensitive to harsh acid/base? Start->Q1 Q2 Is large-scale purification required? Q1->Q2 No MMPB Select MMPB (Methyl Ester) Q1->MMPB Yes (Fast Hydrolysis) Q2->MMPB Yes (Crystallinity) EMPB Select EMPB (Ethyl Ester) Q2->EMPB Lipophilic Workup Needed Acid Select Free Acid (MPBA) Q2->Acid No (Direct Coupling)

Caption: Decision matrix for process chemists selecting between Methyl, Ethyl, and Acid forms.

Technical Analysis & Recommendations

Why MMPB Outperforms the Standards
  • Crystallinity & Purification: MMPB typically exhibits a higher melting point (122–124°C) compared to the ethyl analog. This physical property is crucial for process chemistry, allowing for purification via recrystallization rather than expensive and time-consuming column chromatography. The ethyl ester, being more lipophilic and lower melting, often retains solvent and "oils out," complicating isolation.

  • Atom Economy: In a multi-kilogram synthesis, the mass of the leaving group matters. Upon hydrolysis, MMPB releases methanol (MW 32), whereas EMPB releases ethanol (MW 46). While small, this 14 g/mol difference represents a 5.3% improvement in atom economy for the protecting group removal step.

  • SNAr Reactivity: The electron-withdrawing effect of the methyl ester is slightly stronger than that of the ethyl ester, making the 4-fluorobenzoate precursor more electrophilic. This results in marginally faster reaction rates with N-methylpiperazine, ensuring complete conversion under milder conditions.

Final Recommendation

For Medicinal Chemistry (SAR): Use MMPB. The rapid hydrolysis allows for high-throughput generation of acid intermediates for amide coupling libraries. For Process Development: Use MMPB. The ability to isolate the intermediate as a crystalline solid without chromatography reduces solvent waste and manufacturing costs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link][2]

  • Ataman Chemicals. (2023). N-Methylpiperazine Applications in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Comparative

Spectroscopic Comparison of Benzoate Isomers: A Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Positional Isomers of Substituted Benzoates (Hydroxy- and Aminobenzoates) Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Positional Isomers of Substituted Benzoates (Hydroxy- and Aminobenzoates)

Executive Summary & Strategic Importance

In pharmaceutical development, the distinction between positional isomers of benzoate derivatives (ortho-, meta-, and para-) is not merely an academic exercise; it is a critical quality attribute. Isomers such as 2-hydroxybenzoic acid (salicylic acid) , 3-hydroxybenzoic acid , and 4-hydroxybenzoic acid exhibit vastly different biological activities, toxicities, and solid-state properties.

This guide moves beyond basic spectral interpretation, focusing on the mechanistic causality of spectral differences—specifically the "Ortho Effect," symmetry-driven selection rules, and electronic conjugation. We provide a self-validating multi-modal workflow to unambiguously identify these isomers.

Mechanistic Principles of Isomeric Differentiation

To interpret spectra accurately, one must understand the underlying physical chemistry driving the differences.

The "Ortho Effect" and Hydrogen Bonding

The ortho- isomer is unique due to the proximity of substituents, allowing for Intramolecular Hydrogen Bonding (IHB) .

  • Ortho (1,2-): Formation of a thermodynamically stable 6-membered pseudo-ring (e.g., between -OH and -COO⁻). This locks the conformation, deshields protons involved in H-bonding, and lowers carbonyl stretching frequencies.

  • Meta (1,3-) & Para (1,4-): Substituents are too distant for IHB. They rely solely on Intermolecular Hydrogen Bonding , which is concentration-dependent and solvent-sensitive.

Symmetry and Selection Rules
  • Para Isomers: Possess a

    
     axis of symmetry (if substituents are identical) or high effective symmetry. This simplifies NMR spectra (fewer unique signals) and enhances UV-Vis molar absorptivity due to unhindered conjugation.
    
  • Ortho Isomers: Often suffer from Steric Inhibition of Resonance . The carboxylate group may twist out of the aromatic plane to relieve steric strain, reducing conjugation length and causing hypsochromic (blue) shifts in UV-Vis.

Comparative Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy provides the most immediate "fingerprint" differentiation. The key diagnostic regions are the Carbonyl (C=O) stretch and the Aromatic C-H Out-of-Plane (OOP) bending.

Carbonyl & Hydroxyl Region (Functional Group)

The IHB in ortho-isomers weakens the C=O bond, lowering its force constant.

FeatureOrtho- (e.g., Salicylic Acid)Meta- (3-HBA)Para- (4-HBA)Mechanistic Cause

Stretch
1650–1670 cm⁻¹ (Lower)1680–1700 cm⁻¹1680–1700 cm⁻¹IHB weakens C=O bond order in ortho.

Stretch
Broad, often obscured < 3200 cm⁻¹Sharp ~3600 cm⁻¹ (free) or broad ~3300 (dimer)Sharp ~3600 cm⁻¹ (free) or broad ~3300 (dimer)Chelation in ortho buries the O-H signal.
The Fingerprint Region (C-H OOP Bending)

This is the most reliable region for substitution patterns.

  • Ortho (1,2-): Single strong band ~735–770 cm⁻¹.

  • Meta (1,3-): Two bands: ~690 cm⁻¹ and ~780 cm⁻¹.

  • Para (1,4-): Single strong band ~800–860 cm⁻¹.

Decision Logic for IR Identification

IR_Logic Start Unknown Benzoate Spectrum CheckOOP Check 650-900 cm⁻¹ Region Start->CheckOOP Para Single Band: 800-860 cm⁻¹ (Para Isomer) CheckOOP->Para High Freq Ortho Single Band: 735-770 cm⁻¹ (Ortho Isomer) CheckOOP->Ortho Med Freq Meta Two Bands: ~690 & ~780 cm⁻¹ (Meta Isomer) CheckOOP->Meta Dual Peaks CheckCO Confirm with C=O Stretch Para->CheckCO Expect >1680 cm⁻¹ Ortho->CheckCO Expect <1670 cm⁻¹

Figure 1: Decision tree for identifying substitution patterns using C-H Out-of-Plane bending vibrations.

Nuclear Magnetic Resonance (NMR) Comparison

NMR is the definitive tool for structural confirmation. The splitting patterns (multiplicity) and coupling constants (


) are mathematically distinct for each isomer.
Proton ( H) NMR Signatures
IsomerSymmetry ClassKey Splitting PatternCoupling Constant (

)
Ortho ABCD (low symmetry)Two doublets (dd), two triplets (td). Complex.

Hz
Meta ABCD (low symmetry)Distinct Singlet (H2) between substituents.

Hz (W-coupling)
Para AA'BB' (high symmetry)Two distinct Doublets (roofing effect common).

Hz;

The "Diagnostic Singlet" of Meta-Isomers

The proton located between the two substituents (position 2 in 1,3-disubstituted benzenes) appears as a singlet (or finely split triplet with small


) at a unique chemical shift. This is the "smoking gun" for meta-substitution.
Deshielding Effects
  • Ortho-OH protons: In DMSO-

    
    , the phenolic proton of salicylic acid appears extremely downfield (>10-12 ppm) and is often broad due to the intramolecular hydrogen bond. Meta and para phenolic protons appear upfield (9-10 ppm) and are sharper.
    

UV-Vis Absorbance & Electronic Transitions

While less specific for identification than NMR, UV-Vis is critical for understanding conjugation efficiency.

Bathochromic vs. Hypsochromic Shifts
  • Para-Isomers (Red Shift): The

    
    -substituent allows for "Through-Conjugation" (push-pull effect). For example, in 4-aminobenzoic acid, the lone pair on N donates into the ring, and the -COOH accepts, creating a strong dipole and shifting 
    
    
    
    to longer wavelengths (Bathochromic shift).
  • Ortho-Isomers (Blue Shift): Steric hindrance forces the carboxylate group out of planarity with the benzene ring. This breaks the conjugation system, shifting

    
     to shorter wavelengths (Hypsochromic shift) and lowering the molar extinction coefficient (
    
    
    
    ).

Comprehensive Experimental Protocol

Objective: Differentiate a mixed or unknown sample of hydroxybenzoic acid isomers.

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      for NMR. It disrupts intermolecular dimers but preserves the intramolecular H-bond of the ortho-isomer, making the spectral differences most pronounced.
    
  • Concentration: Prepare ~10 mg/mL solutions. High concentration favors intermolecular H-bonding, which can confuse IR interpretation; keep concentrations moderate.

Phase 2: Spectroscopic Workflow[1]

Step 1: FT-IR Rapid Screening (Solid State)

  • Method: ATR (Attenuated Total Reflectance) on neat powder.

  • Action: Scan 4000–400 cm⁻¹.

  • Check:

    • Look at 1650 cm⁻¹. If shifted lower, suspect Ortho .[1]

    • Look at 700–850 cm⁻¹. Apply logic from Figure 1.

Step 2: UV-Vis Confirmation (Solution)

  • Method: Dilute to 10⁻⁵ M in Methanol.

  • Action: Scan 200–400 nm.

  • Check: Compare

    
    . Para will typically be the most red-shifted (highest nm).
    

Step 3: 1H-NMR Definitive ID

  • Method: 400 MHz+ instrument, 16 scans.

  • Action: Analyze aromatic region (6.5–8.5 ppm).

  • Validation:

    • Para: Look for two clear doublets (integrating 2H each).

    • Meta: Look for the isolated singlet (H2).

    • Ortho: Look for the complex 4-signal pattern and the downfield -OH peak.

Phase 3: Data Synthesis Diagram

Workflow Sample Unknown Sample IR FT-IR (ATR) Check 750 vs 830 cm⁻¹ Sample->IR NMR 1H-NMR (DMSO-d6) Check Symmetry IR->NMR Ambiguous Result_O ID: Ortho (Intra-H-Bond) IR->Result_O Strong 750cm⁻¹ + Low C=O NMR->Result_O 4 Distinct Signals Result_M ID: Meta (H2 Singlet) NMR->Result_M Singlet present Result_P ID: Para (Symmetric) NMR->Result_P 2 Doublets UV UV-Vis Check Conjugation Result_P->UV Confirm max λ

Figure 2: Integrated spectroscopic workflow for isomer identification.

References

  • BenchChem. (2025).[2][3] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.Link

  • Royal Society of Chemistry (Analyst). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.Link

  • NIST. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid.Link

  • MDPI (Vibrational Spectroscopy). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers.Link

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for Methyl 4-(4-methylpiperazin-1-yl)benzoate

For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth technical comparison an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth technical comparison and a practical framework for the selection and qualification of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standards. As a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-cancer drug Imatinib, ensuring the purity and identity of this compound is paramount for accurate impurity profiling, assay development, and regulatory compliance.

This document moves beyond a simple product listing. It is designed to empower the end-user to critically evaluate reference standards from various sources by understanding the necessary experimental scrutiny. We will explore the causality behind analytical choices and present a self-validating system for reference material qualification.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures to confirm the identity, purity, and potency of a sample. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This is not merely a suggestion but a foundational requirement for data integrity in pharmaceutical development. The use of a poorly characterized standard can lead to significant errors in analytical results, potentially impacting safety and efficacy assessments of the final drug product.

The International Council for Harmonisation (ICH) further provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B), which necessitate the use of qualified reference materials for the identification and quantification of impurities.[2] Therefore, the selection of a Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard is a critical decision that directly impacts the reliability of analytical data.

Comparative Analysis of Reference Standard Grades

In practice, reference standards for a given compound can be sourced from different suppliers and may be categorized into various grades, such as primary, secondary, or research grade. The primary distinction between these grades lies in the extent of their characterization and the traceability of their assigned values.

To illustrate a comparative analysis, let's consider hypothetical data for three different lots of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standards, representing a Primary Standard, a Secondary Standard, and a Research Grade material.

Parameter Lot A: Primary Standard Lot B: Secondary Standard Lot C: Research Grade
Purity (HPLC-UV, Area %) 99.95%99.8%98.5%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR
Major Impurity (Structure) Impurity X (0.03%)Impurity X (0.1%)Impurity Y (0.8%)
Water Content (Karl Fischer) 0.05%0.1%Not Determined
Residual Solvents (GC-HS) <0.01%<0.05%Not Determined
Certificate of Analysis (CoA) Comprehensive, with detailed analytical data and uncertainty statementDetailed, with key analytical dataBasic, with purity value
Traceability Traceable to a national metrology institute or pharmacopeiaTraceable to the primary standard (Lot A)Not formally traceable

This table highlights the progressive decrease in characterization and purity from a primary standard to a research-grade material. The choice of which standard to use depends on the application. For critical quantitative applications such as API assay validation, a primary standard is indispensable. For routine in-process controls, a well-characterized secondary standard, qualified against the primary standard, is often sufficient and more cost-effective. Research-grade materials may be suitable for initial exploratory work but are not appropriate for GMP-compliant analyses.

Experimental Protocols for Reference Standard Qualification

A robust qualification of a new batch of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard should be a multi-faceted approach, encompassing identity, purity, and content. The following are detailed, step-by-step methodologies for key experiments.

Workflow for Qualifying a New Reference Standard

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Qualification start Receive New Batch of Reference Standard visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Testing visual->solubility nmr ¹H and ¹³C NMR Spectroscopy solubility->nmr ms Mass Spectrometry (MS) nmr->ms ir Infrared Spectroscopy (IR) ms->ir identity_check Consistent with Structure? ir->identity_check hplc HPLC-UV for Purity and Impurities identity_check->hplc Yes fail Reject Batch identity_check->fail No gc GC-HS for Residual Solvents hplc->gc kf Karl Fischer Titration for Water Content gc->kf purity_check Meets Purity Specification? kf->purity_check assign_purity Assign Purity Value purity_check->assign_purity Yes purity_check->fail No coa Generate Certificate of Analysis (CoA) assign_purity->coa release Release for Use coa->release

Caption: Workflow for the qualification of a new reference standard batch.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

The principle behind using HPLC for purity assessment is its ability to separate the main compound from its potential impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality: The use of a gradient elution is crucial for separating impurities with a wide range of polarities from the main peak of Methyl 4-(4-methylpiperazin-1-yl)benzoate. The acidic mobile phase helps to ensure good peak shape for the basic piperazine moiety.

Identity Confirmation by ¹H NMR and Mass Spectrometry

¹H NMR Spectroscopy:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve approximately 10 mg of the reference standard in 0.7 mL of the deuterated solvent. Acquire the spectrum.

  • Expected Signals (Hypothetical, based on structure): Protons on the benzene ring, the methyl ester, the piperazine ring, and the N-methyl group should be present with the correct chemical shifts, multiplicities, and integrations. For example, one would expect to see signals corresponding to the aromatic protons, a singlet for the ester methyl group, and signals for the piperazine and N-methyl protons.

Mass Spectrometry (MS):

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.3.

Causality: NMR provides unambiguous confirmation of the molecular structure, while MS confirms the molecular weight. Together, they provide a high degree of confidence in the identity of the material.

Selecting the Right Reference Standard: A Logical Approach

The selection of a reference standard should be a risk-based decision, guided by the intended use of the analytical data.

G start Define Analytical Need q1 Quantitative GMP Analysis? start->q1 q2 Routine In-Process Control? q1->q2 No primary Use Primary or Pharmacopeial Standard q1->primary Yes q3 Early-Stage R&D? q2->q3 No secondary Use Secondary Standard (qualified against primary) q2->secondary Yes research Use Research Grade (with initial characterization) q3->research Yes

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion

The qualification and selection of a Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard is a foundational activity in the development of robust and reliable analytical methods. A thorough characterization, including purity determination by a validated HPLC method and identity confirmation by spectroscopic techniques, is not just good scientific practice but a regulatory expectation. By understanding the principles of reference standard qualification and applying a risk-based approach to their selection, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • ChemicalBook: METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE. (n.d.). Retrieved February 6, 2026, from a relevant chemical supplier website.
  • Sigma-Aldrich: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. (n.d.).
  • Echemi: methyl 4-(piperazin-1-yl)benzoate. (n.d.).
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.).
  • ChemScene: Methyl 4-[(piperazin-1-yl)methyl]benzoate. (n.d.).
  • Google Patents: CN113248373A - Preparation method of methyl benzoate compound. (n.d.).
  • Wikipedia: Methyl benzoate. (n.d.).
  • Pharmaceutical Technology: Reference-Standard Material Qualification . (2009, April 2). Retrieved February 6, 2026, from [Link].

  • World Health Organization (WHO): Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . (n.d.). Retrieved February 6, 2026, from [Link].

  • International Council for Harmonisation (ICH): Quality Guidelines . (n.d.). Retrieved February 6, 2026, from [Link].

  • U.S. Food and Drug Administration (FDA): Q2(R2) Validation of Analytical Procedures . (2023, November 1). Retrieved February 6, 2026, from [Link].

  • PMC: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . (2014, September 18). Retrieved February 6, 2026, from [Link].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate. As drug development professionals, our commitment to safety and environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide clear, actionable procedures rooted in established safety principles and regulatory standards, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Methyl Benzoate: This component is recognized as a combustible liquid that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2][3] It is also classified as harmful to aquatic life with long-lasting effects.[4]

  • Piperazine Derivatives: Compounds containing the piperazine ring can cause skin irritation and serious eye damage.[5][6] N-methylpiperazine, a related compound, is known to be a flammable and corrosive substance.[7]

Based on this analysis, Methyl 4-(4-methylpiperazin-1-yl)benzoate should be handled as a hazardous substance with the assumed risks summarized below. This proactive classification is a cornerstone of a trustworthy safety system; we treat substances with the caution they structurally warrant.

Hazard CategoryDescriptionPrimary Concern
Acute Oral Toxicity Harmful if swallowed.[3][8][9]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[5][8]Direct contact can cause redness, pain, and inflammation.
Eye Damage/Irritation Causes serious eye irritation.[5][8]Contact can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation.[5][8]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
Environmental Hazard Potentially harmful to aquatic life.[4]Improper disposal can contaminate water sources.
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, and strong acids.[1][10]Mixing with incompatible materials can cause vigorous, unsafe reactions.

Pre-Disposal Procedures: On-Site Waste Management

Proper disposal begins in the laboratory at the point of generation. Adherence to these on-site procedures is critical for ensuring safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., Butyl, Nitrile).[10]

  • Eye/Face Protection: Use chemical safety goggles and, where splashing is a risk, a face shield.[8]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, suitable protective clothing should be worn.[8][11]

Waste Segregation and Containerization

The principle of causality is paramount here: improper segregation can lead directly to dangerous chemical reactions. Therefore, waste containing Methyl 4-(4-methylpiperazin-1-yl)benzoate must be segregated at the source.

  • Do Not Mix: Never mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[7][10] Mixing incompatible chemicals can lead to heat generation, gas evolution, or other hazardous reactions.[12]

  • Dedicated Containers: Collect waste in a designated, compatible, and leak-proof container. The original container or a new container made of similar material is ideal.[7] Ensure the container is in good condition, with no cracks or leaks.[13]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[14] This prevents the release of potentially harmful vapors and protects the lab environment.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of chemical waste from generation to final disposal, ensuring each step is deliberate, safe, and compliant.

Step 1: Waste Characterization

All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[15] Given the hazard profile, Methyl 4-(4-methylpiperazin-1-yl)benzoate waste is classified as Hazardous Waste .

Step 2: Collection
  • Solid Waste: If the compound is in solid form, sweep or shovel it into a suitable, labeled container for disposal.[8] Avoid generating dust.

  • Liquid Waste: For solutions, pour carefully into the designated hazardous waste container. For trace amounts or spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomite.[10] Collect the contaminated absorbent material and place it in the sealed waste container.[10]

  • Contaminated Labware: Glassware or other lab materials contaminated with the compound should be treated as hazardous waste or decontaminated.[13] To decontaminate, triple-rinse the container with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[13] After this procedure, the container can be disposed of as regular trash after defacing the label.[13][15]

Step 3: Labeling the Waste Container

Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool. The container must be clearly labeled with:

  • The words "Hazardous Waste" .[7][13]

  • The full chemical name: "Methyl 4-(4-methylpiperazin-1-yl)benzoate" . Do not use abbreviations.[13]

  • A clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]

  • The date when waste was first added to the container (accumulation start date).[15]

Step 4: Temporary On-Site Storage

Waste containers must be stored in a designated, secure location pending pickup. This is often referred to as a Satellite Accumulation Area (SAA) under RCRA regulations.[14]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Secondary Containment: The container should be placed within secondary containment (such as a spill tray) to capture any potential leaks.

  • Quantity and Time Limits: Be aware of your institution's and region's limits on the quantity of waste and the length of time it can be stored in an SAA before being moved to a central accumulation area.[14][16]

Step 5: Arranging for Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[7]

  • Documentation: Maintain accurate records of the waste generated, including its composition, quantity, and accumulation start date, as this information is required for the waste manifest.[7]

  • Regulatory Compliance: Final disposal must be carried out at a licensed treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17][18]

Disposal Workflow Diagram

The following diagram visualizes the mandated step-by-step process for the safe disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate.

G cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal A Step 1: Waste Generation (Unused chemical, contaminated labware, or spill residue) B Step 2: Segregate Waste (Use dedicated, compatible container. DO NOT MIX with other chemicals.) A->B Characterize as Hazardous Waste C Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Date B->C Container is ready for waste D Step 4: Temporary Storage (Store in designated Satellite Accumulation Area with secondary containment.) C->D Waste has been added E Step 5: Arrange for Disposal (Contact institutional EHS or certified waste vendor.) D->E Container is full or storage time limit reached F Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) E->F Scheduled Pickup

Caption: Disposal workflow for Methyl 4-(4-methylpiperazin-1-yl)benzoate.

Emergency Procedures: Spills and Exposure

Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (sand, vermiculite).[10]

  • Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.[8][10]

  • Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek prompt medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzoate, 99%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.
  • Hekserij.nl. (2025). Safety Data Sheet: Methyl benzoate.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-4-ium-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Novachem. (2024). Safety Data Sheet: Piperazine citrate.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate

Topic: Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Hazard Architecture

Context: Methyl 4-(4-methylpiperazin-1-yl)benzoate (often associated with CAS 74745-42-1 or related salts) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib, Ponatinib). While often handled as a stable solid, its safety profile is dictated by its two primary functional groups: the benzoate ester and the N-methylpiperazine moiety.

The Scientist’s Risk Assessment: Do not treat this merely as "generic white powder." The piperazine ring introduces a specific set of biological hazards that standard "irritant" classifications often understate.

  • Sensitization Vector: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure to dust, even at sub-irritant levels, can lead to occupational asthma.

  • Alkalinity: The piperazine nitrogen is basic. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH, leading to severe eye damage or caustic skin burns.

  • Physical State: Typically a fine crystalline powder. Electrostatic charging during weighing is common, increasing the risk of aerosolization.

PPE Specification Matrix

The following protection tiers are non-negotiable. Selection depends on the operational state (Solid vs. Solution).

Table 1: Protective Equipment Specifications
Protection ZoneComponentSpecification (Standard)Specification (High Risk/Scale-Up)Scientific Rationale
Ocular EyewearChemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient due to the risk of basic dust migration behind the lens.
Dermal (Hand) Inner GloveNitrile (4 mil, accelerator-free)Nitrile (4 mil)Inner layer protects against sweat/moisture which can activate the base.
Dermal (Hand) Outer GloveNitrile (Extended Cuff, 5-8 mil)Laminate/Barrier (Silver Shield)Piperazines can permeate thin nitrile over time in solution. Laminate is required for prolonged solvent handling.
Respiratory FilterN-95 (if outside hood - Emergency only)P100 / PAPR Primary protection must be engineering controls (Fume Hood). P100 is required for spill cleanup.
Body GarmentLab Coat (Cotton/Poly, buttoned)Tyvek® Coverall (Disposable)Cotton absorbs; Tyvek repels. Use Tyvek for quantities >10g or when dust generation is likely.

Glove Selection & Integrity Logic

Why Double Gloving? Single-glove protocols fail because mechanical stress (weighing, clamping) creates micro-tears invisible to the naked eye.

  • The "Sacrificial" Outer Layer: Absorbs the mechanical abrasion and primary chemical load.

  • The "Biological" Inner Layer: Remains pristine to prevent skin sensitization.

  • Visual Indicator: Use a colored inner glove (e.g., blue) and a white outer glove. A tear in the outer glove becomes immediately visible due to contrast.

Diagram 1: Risk-Based PPE Decision Matrix

Caption: Logical flow for selecting PPE based on physical state and quantity, prioritizing respiratory protection for powders.

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty_Small < 10g (Weighing) Solid->Qty_Small Qty_Large > 10g or Spill Solid->Qty_Large PPE_Solv Solvent Protocol: Silver Shield Gloves Face Shield Fume Hood Liquid->PPE_Solv PPE_Std Standard PPE: Double Nitrile Chem Goggles Fume Hood Qty_Small->PPE_Std PPE_High High Level PPE: Tyvek Suit P100 Respirator Double Nitrile (Long Cuff) Qty_Large->PPE_High

[1]

Operational Protocol: Safe Handling Workflow

This workflow is designed to contain the "static fly" of the powder, which is the primary vector for contamination.

Phase A: Preparation
  • Static Dissipation: Place an ionizing bar or anti-static gun inside the fume hood. This chemical is prone to static charge, causing grains to "jump" during transfer.

  • Balance Setup: Line the balance with a disposable absorbent pad (black surface preferred to see white powder spills).

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (pull cuff over lab coat sleeve).

Phase B: Transfer & Solubilization
  • The "Tunnel" Technique: Do not pour from a height. Use a long-neck weighing funnel to deposit the solid deep into the receiving vessel.

  • Immediate Solubilization: Add solvent immediately. Once in solution, the inhalation risk drops to near zero, though skin absorption risk remains.

  • Solvent Choice: If using DCM (Dichloromethane) or Chloroform, standard nitrile gloves degrade in <5 minutes. Switch to Laminate gloves immediately.

Phase C: Decontamination (The "Wet Wipe" Method)

Never dry sweep this powder. Dry sweeping aerosolizes the piperazine moiety.

  • Wet: Dampen a paper towel with Isopropanol or dilute Acetic Acid (to neutralize the base).

  • Wipe: Wipe the balance area from the outside in.

  • Seal: Place the used wipe directly into a solid waste bag inside the hood.

Diagram 2: Safe Handling & Decon Workflow

Caption: Step-by-step operational flow emphasizing static control and wet-decontamination to prevent aerosolization.

Handling_Workflow Prep 1. Prep: Anti-Static Gun + Absorbent Pad Weigh 2. Weigh: 'Tunnel' Transfer (Low Height) Prep->Weigh Solubilize 3. Solubilize: Add Solvent Immediately Weigh->Solubilize Spill_Check Spill Detected? Weigh->Spill_Check Disposal 4. Disposal: Double Bag Waste Solubilize->Disposal Dry_Clean DO NOT DRY SWEEP Spill_Check->Dry_Clean Wrong Wet_Clean Wet Wipe (Isopropanol/Acetic Acid) Spill_Check->Wet_Clean Correct Wet_Clean->Disposal

Disposal & Emergency Response

Waste Classification:

  • Solid Waste: Classify as "Toxic Solid, Organic, Basic." Do not mix with acidic waste streams to avoid exothermic neutralization in the bin.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used. Label clearly with "Contains Piperazine Derivatives - Sensitizer."

First Aid (Self-Validating Response):

  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] The basic nature of the chemical means damage continues until pH is neutralized. Do not stop flushing even if pain subsides.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol for skin cleanup (it dilates pores and increases absorption).

References

  • Fisher Scientific. (2021).[5] Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-methylpiperazin-1-yl)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.